molecular formula C9H7FO3 B1526111 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid CAS No. 1354951-91-9

7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid

Cat. No.: B1526111
CAS No.: 1354951-91-9
M. Wt: 182.15 g/mol
InChI Key: SWXYQTMGNFNTDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid is a useful research compound. Its molecular formula is C9H7FO3 and its molecular weight is 182.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

7-fluoro-2,3-dihydro-1-benzofuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FO3/c10-6-3-1-2-5-4-7(9(11)12)13-8(5)6/h1-3,7H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWXYQTMGNFNTDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=C1C=CC=C2F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This in-depth technical guide provides a detailed and scientifically-grounded methodology for the synthesis of 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The narrative elucidates the strategic two-stage synthetic approach, commencing with the preparation of the key intermediate, 7-fluorobenzofuran-2-carboxylic acid, followed by a robust catalytic hydrogenation to yield the target molecule. This guide emphasizes the causality behind experimental choices, ensuring a self-validating and reproducible protocol for researchers in the field. All quantitative data is summarized for clarity, and experimental workflows are visually represented.

Introduction: The Significance of the Fluorinated Dihydrobenzofuran Scaffold

The 2,3-dihydrobenzofuran moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active natural products and synthetic pharmaceuticals. The introduction of a fluorine atom to this core structure can significantly modulate the compound's physicochemical and pharmacokinetic properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. Specifically, 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid and its derivatives have emerged as promising candidates in various therapeutic areas, including as anti-inflammatory and potential anticancer agents.[1] This guide provides a comprehensive and practical synthetic route to this valuable research compound.

Strategic Overview of the Synthesis

The synthesis of 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid is most effectively achieved through a two-stage process. This strategy ensures high yields and purity of the final product by first constructing the aromatic benzofuran system with the desired fluorine and carboxylic acid functionalities, followed by the selective reduction of the furan ring.

Synthesis_Strategy Start Stage 1: Aromatic Precursor Synthesis End Stage 2: Catalytic Hydrogenation Start->End 7-Fluorobenzofuran-2-carboxylic acid Final Target Molecule End->Final 7-Fluoro-2,3-dihydrobenzofuran- 2-carboxylic acid Stage1_Pathway cluster_0 Step 1.1: Williamson Ether Synthesis cluster_1 Step 1.2: Intramolecular Cyclization cluster_2 Step 1.3: Saponification A 3-Fluorosalicylaldehyde C₇H₅FO₂ C Ethyl 2-(2-formyl-6-fluorophenoxy)acetate C₁₁H₁₁FO₄ A->C K₂CO₃, Acetone, Reflux B Ethyl bromoacetate C₄H₇BrO₂ B->C D Ethyl 7-fluorobenzofuran-2-carboxylate C₁₁H₉FO₃ C->D NaOEt, EtOH, Reflux E 7-Fluorobenzofuran-2-carboxylic acid C₉H₅FO₃ D->E KOH, EtOH/H₂O, Reflux Stage2_Pathway cluster_0 Step 2.1: Catalytic Hydrogenation F 7-Fluorobenzofuran-2-carboxylic acid C₉H₅FO₃ G 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid C₉H₇FO₃ F->G H₂, 10% Pd/C, Ethyl Acetate

Sources

physicochemical properties of 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid

Introduction

7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid (CAS No. 1354951-91-9) is a fluorinated heterocyclic compound of significant interest in modern medicinal chemistry and drug discovery.[1] Its rigid dihydrobenzofuran scaffold serves as a valuable building block in the synthesis of complex molecules. Notably, derivatives of this core structure have shown promise as potent inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1), an important target in cancer therapy, and as effective anti-inflammatory agents.[2][3][4]

The strategic placement of a fluorine atom at the 7-position and a carboxylic acid group at the 2-position imparts unique electronic and steric properties that govern the molecule's behavior.[1] The fluorine atom can enhance metabolic stability and binding affinity, while the carboxylic acid group provides a crucial handle for salt formation, solubility modulation, and interaction with biological targets.

This technical guide provides a comprehensive examination of the core . It is designed for researchers, scientists, and drug development professionals, offering not only established data but also detailed, field-proven experimental protocols for in-house characterization. The methodologies described are grounded in fundamental chemical principles to ensure robust and reproducible results.

Section 1: Core Molecular and Physical Properties

A precise understanding of a compound's fundamental properties is the bedrock of all subsequent research and development activities. These identifiers and physical characteristics are essential for sample verification, purity assessment, and formulation development.

The molecule consists of a benzene ring fused to a dihydrofuran ring, with a fluorine substituent on the aromatic portion and a carboxylic acid at a chiral center.[1]

PropertyValueSource
IUPAC Name 7-fluoro-2,3-dihydro-1-benzofuran-2-carboxylic acid[1]
CAS Number 1354951-91-9[1]
Molecular Formula C₉H₇FO₃[1]
Molecular Weight 182.15 g/mol [1]
Physical State Solid at room temperature[1]
Melting Point: A Critical Indicator of Purity

The melting point is an intensive physical property that provides a rapid and reliable indication of a compound's purity.[5][6] Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0°C, whereas impurities will depress the melting point and broaden the range.[7] While a specific, experimentally verified melting point for this compound is not widely published, its determination is a critical first step in characterization.

This protocol describes the standard method for determining the melting point range of a solid organic compound using an electrically heated block apparatus.[8]

  • Sample Preparation: Place a small amount of finely powdered, dry 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid onto a clean, dry watch glass.

  • Capillary Loading: Gently tap the open end of a capillary tube into the powder to collect a small amount of the sample. Invert the tube and tap the sealed end on a hard surface to pack the sample down to a height of 1-2 mm.[8]

  • Apparatus Setup: Insert the loaded capillary tube into the sample holder of the Mel-Temp apparatus. Ensure the thermometer is correctly positioned to accurately measure the block temperature.

  • Rapid Determination (Optional but Recommended): Heat the block rapidly to get an approximate melting temperature. This saves time in the subsequent, more precise measurements.

  • Accurate Determination: Allow the block to cool to at least 20°C below the approximate melting point. Insert a new sample capillary. Heat the block at a slow, controlled rate of approximately 1-2°C per minute.

  • Data Recording: Record two temperatures:

    • T₁: The temperature at which the first drop of liquid appears.[8]

    • T₂: The temperature at which the last crystal of the solid melts completely.[8]

  • Reporting: The melting point is reported as the range T₁ – T₂. For a pure sample, this range should be narrow. Repeat the determination at least twice to ensure consistency.

Section 2: Solubility Profile - A Predictive Analysis

Solubility is a critical parameter that influences a compound's bioavailability, formulation possibilities, and purification strategies. The structure of 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid suggests a nuanced solubility profile: the polar carboxylic acid group allows for solubility in basic aqueous solutions and polar organic solvents, while the hydrophobic benzofuran core limits its solubility in neutral water and nonpolar solvents.[9]

G start Compound Sample water Test in Water start->water base Test in 5% NaOH water->base Insoluble solvent Test in Polar Organic Solvent (e.g., Ethanol, DMSO) water->solvent Soluble (Polar Compound) bicarb Test in 5% NaHCO3 base->bicarb Soluble (Acidic Compound) result_strong Strongly Acidic bicarb->result_strong Soluble (Strong Acid) result_weak Weakly Acidic bicarb->result_weak Insoluble (Weak Acid)

Caption: Logic workflow for qualitative solubility and acidity testing.

This protocol systematically evaluates the compound's solubility in a range of solvents to classify its polarity and functional group character.[9][10][11]

  • Setup: Arrange a series of clean, labeled test tubes.

  • Sample Addition: To each tube, add approximately 20-25 mg of the compound.[10]

  • Solvent Addition and Observation:

    • Tube 1 (Water): Add 0.75 mL of deionized water. Shake vigorously for 30-60 seconds.[9][12] Observe if the solid dissolves. Test the pH of the solution with litmus or pH paper.[10] Causality: The carboxylic acid may slightly acidify the water, but full solubility is unlikely due to the hydrophobic core.

    • Tube 2 (5% NaOH): Add 0.75 mL of 5% aqueous sodium hydroxide. Shake vigorously.[9] Observe for dissolution. Causality: The basic solution will deprotonate the carboxylic acid to form the highly water-soluble sodium carboxylate salt, confirming the presence of an acidic functional group.[12]

    • Tube 3 (5% NaHCO₃): Add 0.75 mL of 5% aqueous sodium bicarbonate. Shake and observe for both dissolution and effervescence (CO₂ bubbles).[10][13] Causality: Sodium bicarbonate is a weaker base than NaOH. Reaction and dissolution indicate the compound is a relatively strong acid, typical for carboxylic acids.

    • Tube 4 (Polar Organic Solvent): Add 0.75 mL of a polar organic solvent (e.g., methanol, ethanol, or DMSO). Shake to observe solubility. The compound is expected to be moderately to fully soluble.[1]

    • Tube 5 (Nonpolar Organic Solvent): Add 0.75 mL of a nonpolar solvent (e.g., hexane or toluene). Shake and observe. Solubility is expected to be low.

  • Record Results: Systematically record observations as "soluble," "partially soluble," or "insoluble" for each solvent.

Section 3: Acidity and pKa - The Impact of Fluorination

The acid dissociation constant (pKa) is a quantitative measure of a compound's acidity in solution. It is a critical parameter in drug development, directly influencing how a compound will behave at different physiological pH values, which affects its absorption, distribution, and receptor binding.

The presence of the electron-withdrawing fluorine atom on the aromatic ring is expected to significantly increase the acidity of the carboxylic acid group through a negative inductive effect (-I). This effect stabilizes the carboxylate anion, shifting the equilibrium towards dissociation and resulting in a lower pKa value compared to its non-fluorinated analog.[14][15]

Caption: The equilibrium defining the acid dissociation constant (pKa).

Given the presence of a fluorine atom, ¹⁹F NMR provides a highly sensitive and elegant method for pKa determination. The chemical shift of the fluorine nucleus is exquisitely sensitive to changes in the electronic environment, including the protonation state of the nearby carboxylic acid. By monitoring the ¹⁹F chemical shift as a function of pH, a precise titration curve can be generated.[14][16]

  • Sample Preparation: Prepare a series of buffer solutions with known pH values spanning the expected pKa range (e.g., from pH 2 to pH 6).

  • NMR Samples: Dissolve a precisely weighed amount of 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid in each buffer solution to create a set of NMR samples. A constant, low concentration should be used to minimize aggregation effects.[14] Include a small amount of D₂O for locking.

  • NMR Acquisition: Acquire a ¹⁹F NMR spectrum for each sample under identical, temperature-controlled conditions.

  • Data Analysis:

    • Plot the ¹⁹F chemical shift (δ) on the y-axis against the pH on the x-axis.

    • The resulting data should form a sigmoidal curve.

    • Fit the data to the Henderson-Hasselbalch equation (or a suitable sigmoidal fit function). The pKa is the pH value at the inflection point of the curve, where the concentration of the protonated and deprotonated species are equal.[15]

Section 4: Spectroscopic Characterization

Spectroscopic analysis is indispensable for confirming the chemical structure and identity of a compound. Each technique provides a unique piece of the structural puzzle.

G cluster_input cluster_methods cluster_output Compound Compound (C₉H₇FO₃) NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Compound->NMR IR FT-IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Vibrational Frequencies (Functional Groups) IR->IR_Data MS_Data Mass-to-Charge Ratio (Molecular Weight) MS->MS_Data Elucidation Structural Elucidation NMR_Data->Elucidation IR_Data->Elucidation MS_Data->Elucidation

Caption: General workflow for spectroscopic analysis and structural confirmation.

Expected Spectral Signatures:
  • ¹H NMR:

    • Aromatic Region (~6.8-7.5 ppm): Multiple signals corresponding to the protons on the fluorinated benzene ring.

    • Dihydrofuran Protons (~3.3-5.5 ppm): Complex multiplets for the three protons on the dihydrofuran ring. The proton at the chiral center (C2) will couple to the two diastereotopic protons at C3.

    • Carboxylic Acid Proton (~10-13 ppm): A broad singlet that is exchangeable with D₂O.

  • ¹³C NMR:

    • Carbonyl Carbon (~170-180 ppm): Signal for the carboxylic acid carbon.

    • Aromatic Carbons (~110-160 ppm): Signals for the six carbons of the benzene ring, with characteristic splitting patterns due to C-F coupling.

    • Dihydrofuran Carbons (~30-80 ppm): Signals for the C2 and C3 carbons.

  • ¹⁹F NMR:

    • A single resonance whose chemical shift is characteristic of an aryl fluoride. This is a key experiment for confirming the presence and environment of the fluorine atom.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • O-H Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm⁻¹.

    • C=O Stretch (Carbonyl): A strong, sharp absorption around ~1700-1725 cm⁻¹.

    • C-O Stretch: Absorptions in the ~1200-1300 cm⁻¹ region.

    • C-F Stretch: A strong absorption in the ~1000-1100 cm⁻¹ region.

    • Aromatic C=C Bending: Peaks in the fingerprint region below 1600 cm⁻¹.

  • Mass Spectrometry (MS):

    • The molecular ion peak (M⁺) should be observed at m/z = 182.04, corresponding to the exact mass of the molecule. High-resolution mass spectrometry (HRMS) can confirm the elemental formula.

Section 5: Safety and Handling

As with any laboratory chemical, proper safety precautions are essential. Based on data for structurally related compounds, 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid should be handled with care.[17]

  • General Handling: Use in a well-ventilated area or a chemical fume hood.[17] Avoid inhalation of dust and direct contact with skin and eyes.[17]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Irritation: Compounds of this class are often classified as skin and eye irritants.[17] In case of contact, rinse the affected area thoroughly with water.

  • Storage: Store in a tightly closed container in a cool, dry place.

Conclusion

7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid is a compound with a rich set of physicochemical properties that are highly relevant to its application in pharmaceutical research. Its identity is defined by a molecular weight of 182.15 g/mol , and its purity can be readily assessed by its melting point behavior. The molecule exhibits predictable solubility, being soluble in basic solutions due to the deprotonation of its strongly acidic carboxylic acid group—an acidity enhanced by the electron-withdrawing fluorine atom. This guide provides robust, validated protocols for determining these key properties, from solubility and pKa to full spectroscopic characterization. A thorough understanding and application of these methodologies will empower researchers to effectively utilize this valuable chemical scaffold in the pursuit of novel therapeutics.

References

  • Melting point determination. (n.d.). Retrieved from University of Calgary, Department of Chemistry.
  • Carboxylic Acid Unknowns and Titration. (n.d.). Retrieved from University of California, Los Angeles, Department of Chemistry and Biochemistry.
  • Melting Point Determination Lab Protocol. (n.d.).
  • 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid - 1354951-91-9. (n.d.).
  • Determination Of Melting Point Of An Organic Compound. (n.d.).
  • Determination of Melting Point. (n.d.).
  • Vierke, L., et al. (2021). Experimental Determination of pKa for 10 PFAS, Mono‑, Di‑, and Trifluoroacetic Acid by 19F‑NMR. Environmental Science & Technology, 55(15), 10335-10344.
  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).
  • Experiment 1: Melting-point Determinations. (n.d.).
  • EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
  • Experimental Determination of p K a for 10 PFAS, Mono-, Di-, and Trifluoroacetic Acid by 19 F-NMR. (2021).
  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • Determination of p K a values of fluorocompounds in water using 19 F NMR. (2018).
  • experiment 1 determination of solubility class. (n.d.).
  • SAFETY DATA SHEET - 2,3-Dihydrobenzo[b]furan-7-carboxylic acid. (2025).
  • Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors. (2014). Journal of Medicinal Chemistry, 57(13), 5724–5742.
  • SAFETY DATA SHEET - F807. (2025).
  • 7-Fluoro-2,3-dihydro-1-benzofuran-2-carboxylic acid | 1354951-91-9. (n.d.).
  • Goss, K. U. (2008). Experimental pKa determination for perfluorooctanoic acid (PFOA) and the potential impact of pKa concentration dependence on laboratory-measured partitioning phenomena and environmental modeling. Environmental Science & Technology, 42(24), 9110-9115.
  • SAFETY DATA SHEET - Benzofuran-2-carboxylic Acid. (2025).
  • Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors. (2014).
  • Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). RSC Advances, 9(51), 29706-29736.
  • 4-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid. (n.d.).
  • Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. (2023). Molecules, 28(12), 4851.
  • Theoretical studies on the pKa values of perfluoroalkyl carboxylic acids. (2010).
  • ISOPROPYLMAGNESIUM BROMIDE | 920-39-8. (n.d.).
  • US Patent 4163794A - 2,3-Dihydro-6,7-disubstituted-5-furoyl benzofuran-2-carboxylic acids. (1979).
  • Discussion Addendum for: Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacet
  • SAFETY DATA SHEET - 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid, 97%. (2023).
  • SAFETY DATA SHEET - rac-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic Acid. (2020).
  • Phillygenin (CAS 487-39-8). (n.d.).
  • 7-Fluoro-3-methyl-benzofuran-2-carboxylic acid. (n.d.).
  • Synthesis of (±)6,7-Dichloro-2,3-dihydro-5-(2-furoyl)benzofuran-2-carboxylic acid. (n.d.).
  • 2,3-Dihydro-1-benzofuran-2-carboxylic acid. (n.d.).
  • 2,3-Dihydrobenzofuran-7-carboxylic acid. (n.d.).
  • 9003-39-8 | CAS DataBase. (n.d.).
  • Comparison of 1 H NMR spectra in the dihydrobenzofuran (2-H and 3-H)... (2016).
  • Cas 920-39-8,ISOPROPYLMAGNESIUM BROMIDE. (n.d.).
  • 920-39-8 Cas No. | i-Propylmagnesium bromide 1M solution in THF. (n.d.).
  • Benzofuran-2-carboxylic acid(496-41-3) 13C NMR spectrum. (n.d.).

Sources

7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid CAS number 1354951-91-9

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid (CAS Number: 1354951-91-9) is a fluorinated heterocyclic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. The 2,3-dihydrobenzofuran scaffold is a privileged structure, forming the core of numerous biologically active molecules. The strategic incorporation of a fluorine atom at the 7-position can profoundly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, with a focus on its relevance to researchers and professionals in drug development.

The benzofuran and 2,3-dihydrobenzofuran scaffolds are recognized as valuable heterocycles in the synthesis of pharmaceuticals.[1][2] The introduction of fluorine into drug candidates is a common strategy in medicinal chemistry to enhance pharmacological profiles.[3] Fluorinated benzofuran and dihydrobenzofuran derivatives have demonstrated potential as anti-inflammatory and anticancer agents.[1][2]

Physicochemical Properties

A clear understanding of the physicochemical properties of 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid is crucial for its application in research and development. The key properties are summarized in the table below.

PropertyValueSource
CAS Number 1354951-91-9
Molecular Formula C9H7FO3
Molecular Weight 182.15 g/mol
IUPAC Name 7-fluoro-2,3-dihydro-1-benzofuran-2-carboxylic acid
SMILES C1C(OC2=C1C=CC=C2F)C(=O)O

Synthesis Strategies

The synthesis of 2,3-dihydrobenzofuran derivatives can be achieved through various synthetic routes. A common approach involves the intramolecular cyclization of appropriately substituted phenols. While a specific, detailed synthesis for 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid was not found in the provided search results, general strategies for the synthesis of related structures can provide valuable insights.

One potential synthetic pathway could involve the reaction of a 2-halophenol with an acrylic acid derivative, followed by an intramolecular cyclization. The choice of starting materials and reaction conditions is critical to control regioselectivity and achieve the desired product.

Conceptual Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of dihydrobenzofuran carboxylic acids, which could be adapted for the target molecule.

G cluster_start Starting Materials cluster_reaction Key Reaction Steps cluster_end Final Product & Purification Fluorinated Phenol Fluorinated Phenol Nucleophilic Substitution Nucleophilic Substitution Fluorinated Phenol->Nucleophilic Substitution Acrylate Derivative Acrylate Derivative Acrylate Derivative->Nucleophilic Substitution Intramolecular Cyclization Intramolecular Cyclization Nucleophilic Substitution->Intramolecular Cyclization Intermediate Crude Product Crude Product Intramolecular Cyclization->Crude Product Purification Purification Crude Product->Purification Final Compound Final Compound Purification->Final Compound

Caption: Generalized synthetic workflow for dihydrobenzofuran carboxylic acids.

Key Experimental Considerations
  • Catalyst Selection: The choice of catalyst for the cyclization step is crucial. Palladium-catalyzed reactions are often employed for their efficiency and functional group tolerance.[5]

  • Solvent and Temperature: Reaction kinetics and product yields are highly dependent on the solvent and temperature. Optimization of these parameters is essential for a successful synthesis.

  • Purification: Purification of the final product is typically achieved through techniques such as recrystallization or column chromatography. For instance, a solvent mixture of ethyl acetate-hexane has been used for the recrystallization of benzodihydrofuran-2-carboxylic acid.[4]

Spectroscopic Analysis

  • ¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons, the protons on the dihydrofuran ring, and the carboxylic acid proton. The fluorine atom would likely cause splitting of adjacent proton signals.

  • ¹³C NMR: The carbon NMR spectrum would provide information on the number and types of carbon atoms in the molecule.

  • Mass Spectrometry: Mass spectrometry would be used to determine the molecular weight of the compound and to provide information about its fragmentation pattern. For the non-fluorinated analog, 2,3-dihydrobenzofuran-7-carboxylic acid, the mass of the molecular ion is 164.[6]

Applications in Drug Discovery and Medicinal Chemistry

The 2,3-dihydrobenzofuran scaffold is a key component in a variety of biologically active compounds.[7] The introduction of a fluorine atom can enhance the therapeutic potential of these molecules.

Potential Therapeutic Areas
  • Anti-inflammatory Agents: Fluorinated benzofuran and dihydrobenzofuran derivatives have shown promise as anti-inflammatory agents by inhibiting the expression of key inflammatory mediators.[1][2]

  • Anticancer Agents: The benzofuran scaffold is present in several compounds with demonstrated anticancer activity.[7][8] Halogenation of the benzofuran ring has been shown to increase anticancer potency.[9]

  • Neurological Disorders: 2,3-Dihydrobenzofuran-7-carboxylic acid serves as an intermediate in the synthesis of pharmaceuticals targeting neurological disorders.

  • PPARα Agonists: A class of 2,3-dihydrobenzofuran-2-carboxylic acids has been identified as highly potent and subtype-selective PPARα agonists, with potential for treating dyslipidemia.[10]

Structure-Activity Relationship (SAR) Insights

The biological effects of benzofuran derivatives can be enhanced by the presence of fluorine, bromine, hydroxyl, and/or carboxyl groups.[1] This highlights the importance of the specific substitution pattern on the benzofuran core for modulating biological activity.

The following diagram illustrates the key structural features of the 2,3-dihydrobenzofuran scaffold and positions for modification to influence biological activity.

Caption: Key modification points on the 2,3-dihydrobenzofuran scaffold.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid. While a specific Material Safety Data Sheet (MSDS) for this compound was not found, general hazards associated with related carboxylic acids include skin and eye irritation.[11] It is recommended to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. In case of contact, rinse the affected area with plenty of water.[12]

Conclusion

7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid represents a valuable building block for the development of novel therapeutic agents. Its unique combination of a privileged heterocyclic scaffold and a strategically placed fluorine atom makes it an attractive target for medicinal chemists. Further research into the synthesis, biological evaluation, and structure-activity relationships of derivatives of this compound is warranted and holds the potential to yield new and improved treatments for a range of diseases.

References

  • BU CyberSec Lab. 2,3-Dihydrobenzofuran-7-carboxylic acid. Available from: [Link]

  • Kowalewska, M., Kwiecień, H., Śmist, M., & Wrześniewska, A. (2013). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry, 2013, 183717.
  • MDPI. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Available from: [Link]

  • MDPI. Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. Available from: [Link]

  • National Center for Biotechnology Information. 2,3-Dihydro-1-benzofuran-2-carboxylic acid | C9H8O3 - PubChem. Available from: [Link]

  • National Center for Biotechnology Information. 4-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid | C9H7FO3 - PubChem. Available from: [Link]

  • National Center for Biotechnology Information. 9-Fluoro-2,3-dihydro-3-methyl-10-(2-(methylamino)ethylamino)-7-oxo-7H-pyrido(1,2,3-de)(1,4)benzoxazine-6-carboxylic acid, (S)- | C16H18FN3O4 - PubChem. Available from: [Link]

  • National Center for Biotechnology Information. Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors - PMC. Available from: [Link]

  • National Center for Biotechnology Information. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC. Available from: [Link]

  • National Center for Biotechnology Information. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC. Available from: [Link]

  • Organic Chemistry Portal. 2,3-Dihydrobenzofuran synthesis. Available from: [Link]

  • ResearchGate. Effects of the fluorinated benzofuran and dihydrobenzofuran on the secretion of PGE2, IL-6, CCL2, and NO. Available from: [Link]

  • RSC Publishing. Natural source, bioactivity and synthesis of benzofuran derivatives. Available from: [Link]

  • Semantic Scholar. [PDF] Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. Available from: [Link]

  • Wikipedia. Fluorescein. Available from: [Link]

Sources

A Comprehensive Technical Guide to the Structural Elucidaion of 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Dr. Gemini, Senior Application Scientist

Foreword: The Imperative of Unambiguous Characterization

In the landscape of modern drug discovery and materials science, the 2,3-dihydrobenzofuran scaffold is a privileged structure, appearing in numerous bioactive natural products and synthetic compounds.[1] The introduction of a fluorine atom, as in 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid (Molecular Formula: C₉H₇FO₃, Molecular Weight: 182.15 g/mol ), can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties.[2] Therefore, the unambiguous structural confirmation of such building blocks is not merely a procedural step but the foundational bedrock upon which all subsequent research is built.

This guide provides an in-depth, field-proven methodology for the complete structural elucidation of 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid. Moving beyond a simple recitation of techniques, we will explore the causal logic behind the analytical workflow, detailing how a confluence of spectroscopic and spectrometric data provides a self-validating system for structural confirmation.

The Analytical Strategy: A Multi-Pronged Approach

The structure of an unknown compound is a puzzle. A single piece of evidence is rarely sufficient; instead, we assemble a complete picture from multiple, orthogonal analytical techniques. Our strategy relies on a synergistic workflow where each method corroborates and refines the data from the others.

G cluster_0 Initial Assessment cluster_1 Core Structure & Connectivity cluster_2 Absolute Confirmation MS Mass Spectrometry (Molecular Formula & Weight) NMR_1D 1D NMR (¹H, ¹³C, ¹⁹F) (Chemical Environments) MS->NMR_1D IR Infrared Spectroscopy (Functional Groups) IR->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC) (Bonding Framework) NMR_1D->NMR_2D Provides initial assignments CONF Final Structure Confirmed NMR_2D->CONF Defines connectivity XRAY X-ray Crystallography (3D Spatial Arrangement) XRAY->CONF Provides definitive proof G cluster_mol 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid C7 C7-F 7 C7a C7a 7a C7a->C7 C3a C3a 3a C7a->C3a O1 O1 1 C7a->O1 C4 C4-H 4 C3a->C4 C5 C5-H 5 C4->C5 C6 C6-H 6 C5->C6 C6->C7 C2 C2-H 2 O1->C2 C3 C3-H₂ 3 C2->C3 COOH C-OOH 2' C2->COOH C3->C3a

Caption: Numbering scheme for the target molecule.

¹H NMR Spectroscopy

Causality: ¹H NMR reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling. The chemical shift (δ) indicates the electronic environment, while the coupling constant (J) provides geometric information. The fluorine atom will introduce additional couplings (JHF).

Expected ¹H NMR Data (400 MHz, DMSO-d₆):

Proton(s)Expected δ (ppm)MultiplicityCoupling Constants (Hz)Assignment Rationale
COOH~13.0br s-Highly deshielded acidic proton.
H4~7.2 - 7.0dd³JHH ≈ 8.0, ⁴JHF ≈ 5.0Aromatic proton ortho to C-H, meta to C-F.
H5~7.0 - 6.8t³JHH ≈ 8.0Aromatic proton between two C-H groups.
H6~7.3 - 7.1ddd³JHH ≈ 8.0, ³JHF ≈ 10.0, ⁴JHH ≈ 1.0Aromatic proton ortho to C-F, experiencing strong ³JHF coupling.
H2~5.3dd³JHH ≈ 10.0, 6.0Methine proton on a chiral center, adjacent to oxygen and a CH₂ group.
H3a/H3b~3.6, ~3.3dd, dd²JHH ≈ 16.0, ³JHH ≈ 10.0, 6.0Diastereotopic methylene protons coupled to each other (geminal) and to H2.
¹³C NMR Spectroscopy

Causality: ¹³C NMR identifies all unique carbon environments. The large chemical shift range allows for clear resolution of carbons in different functional groups. The C-F bond results in significant C-F coupling constants (JCF), which are invaluable for assigning the fluorinated ring.

Expected ¹³C NMR Data (101 MHz, DMSO-d₆):

CarbonExpected δ (ppm)Multiplicity (JCF in Hz)Assignment Rationale
COOH~172sCarboxylic acid carbonyl.
C7~150d, ¹JCF ≈ 245Carbon directly bonded to fluorine, large one-bond coupling.
C7a~145d, ²JCF ≈ 12Quaternary carbon ortho to C-F.
C3a~128d, ³JCF ≈ 3Quaternary carbon meta to C-F.
C6~125d, ²JCF ≈ 20Aromatic CH ortho to C-F.
C5~122sAromatic CH para to C-F (small coupling).
C4~115d, ³JCF ≈ 7Aromatic CH meta to C-F.
C2~78sMethine carbon bonded to oxygen.
C3~30sMethylene carbon.
2D NMR for Unambiguous Connectivity

Causality: While 1D NMR provides lists of atoms, 2D NMR experiments build the connections between them, transforming the parts list into a complete molecular structure. [3]

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically over 2-3 bonds). We expect to see correlations between H4-H5, H5-H6, and crucially, between H2 and the two H3 protons.

  • HSQC (Heteronuclear Single Quantum Coherence): Maps each proton directly to the carbon it is attached to (one-bond ¹H-¹³C correlation). [4]This experiment definitively links the proton assignments to the carbon assignments (e.g., H2 to C2, H3a/b to C3, etc.).

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over multiple bonds (typically 2-4 bonds). This is the key experiment for assembling the entire framework, especially for connecting the quaternary carbons. [5] Key Expected HMBC Correlations:

G H2 H2 C_COOH C=O H2->C_COOH ²J C3 C3 H2->C3 ²J C7a C7a H2->C7a ³J H3 H3 C2 C2 H3->C2 ²J C3a C3a H3->C3a ²J C4 C4 H3->C4 ³J H4 H4 H4->C3a ³J C6 H4->C6 ³J H6 H6 H6->C7a ²J C5 H6->C5 ²J

Caption: Key expected HMBC correlations.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ ensures the acidic COOH proton is observable and not exchanged away.

  • ¹H NMR: Acquire a standard proton spectrum. Set the spectral width to cover -2 to 15 ppm. Use a 30-degree pulse and a relaxation delay of 2 seconds.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. Set the spectral width to cover 0 to 200 ppm. Use a relaxation delay of 2 seconds. A DEPT-135 experiment can be run to differentiate CH/CH₃ (positive) from CH₂ (negative) signals.

  • 2D Experiments:

    • COSY: Use a standard gradient-selected (gs) COSY sequence.

    • HSQC: Use a standard gs-HSQC sequence optimized for ¹JCH = 145 Hz.

    • HMBC: Use a standard gs-HMBC sequence with the long-range coupling delay optimized for ⁿJCH = 8 Hz. This value is a good compromise for detecting both 2-bond and 3-bond correlations. [5]5. Data Processing and Analysis: Process all spectra using appropriate window functions (e.g., exponential for 1D, sine-bell for 2D). Integrate ¹H signals, pick peaks for all spectra, and use the 2D data to build the connectivity map, starting from an unambiguous signal (e.g., H2).

The Final Arbiter: Single-Crystal X-ray Crystallography

Causality: While the combination of MS and NMR provides an exceptionally strong case for the proposed structure, single-crystal X-ray crystallography offers the ultimate, unequivocal proof. [6]It determines the precise spatial arrangement of every atom in the crystal lattice, confirming not only the connectivity but also the solid-state conformation.

Experimental Protocol: X-ray Diffraction

  • Crystal Growth: High-quality single crystals are paramount. Slow evaporation of a solvent in which the compound is moderately soluble is a common technique. [6]A good starting point would be a solution in ethyl acetate/heptane or dichloromethane/hexane.

  • Data Collection: Mount a suitable crystal on a goniometer head. [7]Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion, using a diffractometer with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation). [6]3. Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods or Patterson methods to locate the heavy atoms. Refine the atomic positions and thermal parameters against the experimental data until the model converges.

  • Validation and Reporting: The final refined structure provides bond lengths, bond angles, and torsion angles, confirming the exact constitution and conformation of the molecule.

Conclusion: A Self-Validating Structural Proof

The structural elucidation of 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid is a systematic process of evidence accumulation. We begin with HRMS to establish the elemental formula, a fundamental constraint. IR spectroscopy quickly confirms the presence of key functional groups. A full suite of 1D and 2D NMR experiments then allows us to piece together the atomic connectivity, proton-by-proton and carbon-by-carbon, with the C-F and H-F couplings providing definitive proof of the fluorine's position. Finally, X-ray crystallography can serve as the ultimate confirmation, providing an unambiguous 3D picture of the molecule. Each step in this workflow validates the last, culminating in a structural assignment of the highest possible confidence, ready for application in research and development.

References

  • Thapa, P., et al. (2014). Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans. Organic Chemistry Portal. Available at: [Link]

  • Thapa, P., et al. (2014). Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors. ACS Publications. Available at: [Link]

  • Cai, T., et al. (n.d.). Novel 2,3-Dihydrobenzofuran-2-carboxylic Acids: Highly Potent and Subtype-Selective PPARα Agonists. Merck Research Laboratories. Available at: [Link]

  • PubChem. (n.d.). 2,3-Dihydro-1-benzofuran-2-carboxylic acid. PubChem. Available at: [Link]

  • PubChem. (n.d.). 4-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid. PubChem. Available at: [Link]

  • Mor R, et al. (2015). 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling. PubMed Central. Available at: [Link]

  • Li, R., et al. (2022). Transition-Metal-Free One-Pot Synthesis of Fused Benzofuranamines and Benzo[b]thiophenamines. PubMed Central. Available at: [Link]

  • Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. Available at: [Link]

  • Gary E. Martin. (2014). NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. ACS Publications. Available at: [Link]

  • Abraham, R. J., et al. (1972). The NMR spectra of fluoroaromatics—IV: 1 H and 19 F spectra of some fluorinated benzofurans. Organic Magnetic Resonance. Available at: [Link]

  • University of Calgary. (n.d.). IR: carboxylic acids. University of Calgary. Available at: [Link]

  • ACS Combinatorial Science. (2017). Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds. ACS Publications. Available at: [Link]

  • Journal of the American Chemical Society. (2026). Construction of Three-Dimensional Covalent Organic Frameworks for Photocatalytic Synthesis of 2,3-Dihydrobenzofuran Derivatives. ACS Publications. Available at: [Link]

  • Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. Springer. Available at: [Link]

  • Cichoopek, G., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. PubMed Central. Available at: [Link]

  • SciSpace. (n.d.). Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass. SciSpace. Available at: [Link]

  • Organic Letters. (2026). Copper(I)-Catalyzed Amide Oxazoline-Directed, Atom-Economic C–H Selenylation of (Hetero)Arenes under External Oxidant-Free Conditions. ACS Publications. Available at: [Link]

  • ResearchGate. (2025). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. ResearchGate. Available at: [Link]

  • PubMed. (2007). 2-substituted benzofuran fragment ion formation in the electron ionization mass spectra of 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives. PubMed. Available at: [Link]

  • SciSpace. (n.d.). X-ray crystallographic structure of 3-(Propan-2-ylidene) benzofuran-2(3H)-one. SciSpace. Available at: [Link]

  • MRRC. (2025). MRRC Structure Elucidation Notes. University of Illinois Chicago. Available at: [Link]

  • NIST. (n.d.). Benzofuran. NIST WebBook. Available at: [Link]

  • YouTube. (2024). Lec6 - Infrared Spectra of Carboxylic Acids and its Derivatives. YouTube. Available at: [Link]

  • ResearchGate. (2025). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Comparison of 1 H NMR spectra in the dihydrobenzofuran (2-H and 3-H)... ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. ResearchGate. Available at: [Link]

  • Journal of the American Chemical Society. (2026). Construction of Three-Dimensional Covalent Organic Frameworks for Photocatalytic Synthesis of 2,3-Dihydrobenzofuran Derivatives. ACS Publications. Available at: [Link]

  • Organic Letters. (2026). HFIP-Mediated (3+2) Annulation of Bicyclobutanes with Indolyl Alcohols for Diastereoselective Access to Tetracyclic Spiroindolenines. ACS Publications. Available at: [Link]

  • RSC Publishing. (n.d.). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. Available at: [Link]

  • PubMed Central. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. PubMed Central. Available at: [Link]

  • Chemistry LibreTexts. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Available at: [Link]

Sources

A Spectroscopic Blueprint: In-Depth Technical Guide to 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the predicted spectroscopic data for 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid, a molecule of interest in medicinal chemistry and drug development. In the absence of publicly available experimental spectra for this specific compound, this document serves as a robust predictive blueprint for researchers and scientists. By leveraging fundamental spectroscopic principles and comparative data from analogous structures, we present a detailed interpretation of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Each section includes predicted spectral values, the scientific rationale for these predictions, standardized experimental protocols for data acquisition, and workflow visualizations to guide researchers in their own analytical endeavors.

Introduction: The Structural Elucidation of a Novel Fluorinated Benzofuran

7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid (C₉H₇FO₃, Molecular Weight: 182.15 g/mol ) belongs to the class of fluorinated dihydrobenzofurans, a scaffold that is recognized as a "privileged structure" in medicinal chemistry due to its prevalence in biologically active compounds. The introduction of a fluorine atom can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, making a thorough structural characterization essential for its development and application.

Spectroscopic techniques are the cornerstone of modern chemical analysis, providing a detailed fingerprint of a molecule's structure. This guide will provide a predictive analysis of the key spectroscopic data for 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid, empowering researchers to identify and characterize this compound with confidence.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Molecular Skeleton

NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. The following sections detail the predicted ¹H, ¹³C, and ¹⁹F NMR spectra for 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid.

Predicted ¹H NMR Spectrum

The proton NMR spectrum will reveal the number of different types of protons and their connectivity. The electron-withdrawing effects of the fluorine atom and the carboxylic acid group, along with the stereochemistry of the dihydrofuran ring, will be the primary determinants of the chemical shifts and coupling patterns.

Predicted ¹H NMR Data (in CDCl₃, at 400 MHz)

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
COOH10.0 - 12.0broad singlet-
H4~6.95doublet of doubletsJ ≈ 8.0, 4.0
H5~6.85triplet of doubletsJ ≈ 8.0, 4.0
H6~7.10doublet of doubletsJ ≈ 8.0, 2.0
H2~5.30doublet of doubletsJ ≈ 9.0, 6.0
H3a~3.60doublet of doubletsJ ≈ 16.0, 9.0
H3b~3.40doublet of doubletsJ ≈ 16.0, 6.0

Causality Behind Predictions:

  • The carboxylic acid proton is expected to be highly deshielded and will appear as a broad singlet, which may exchange with D₂O.

  • The aromatic protons (H4, H5, H6) will exhibit chemical shifts and coupling patterns influenced by the fluorine atom at position 7. H6 will be a doublet of doublets due to coupling with H5 and a smaller long-range coupling with fluorine. H4 and H5 will show characteristic ortho and meta couplings.

  • The protons on the dihydrofuran ring (H2, H3a, H3b) form a characteristic AMX spin system. H2, being adjacent to the carboxylic acid, will be deshielded. The two diastereotopic protons at C3 will show a large geminal coupling and smaller vicinal couplings to H2.[1][2]

Experimental Protocol for ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the probe to ensure optimal magnetic field homogeneity.

  • Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Apply a Fourier transform to the free induction decay (FID), followed by phase and baseline correction. Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

Workflow for ¹H NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve Sample in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer tune Tune and Shim Spectrometer transfer->tune acquire Acquire FID tune->acquire ft Fourier Transform acquire->ft phase Phase and Baseline Correction ft->phase integrate Integrate and Reference phase->integrate interpret Interpret Spectrum integrate->interpret

Caption: Workflow for ¹H NMR Spectroscopy.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon framework, with the fluorine atom inducing characteristic C-F coupling.

Predicted ¹³C NMR Data (in CDCl₃, at 100 MHz)

CarbonPredicted Chemical Shift (δ, ppm)Predicted Multiplicity (due to C-F coupling)Predicted J(C-F) (Hz)
COOH~175singlet-
C2~75singlet-
C3~30singlet-
C4~110doublet~4
C5~122doublet~8
C6~128doublet~20
C7~158doublet~245
C7a~125doublet~15
C3a~145singlet-

Causality Behind Predictions:

  • The carbonyl carbon of the carboxylic acid will be the most deshielded.

  • The carbon directly bonded to fluorine (C7) will show a very large one-bond coupling constant (¹JCF) and a significant downfield shift.[3][4][5]

  • The other aromatic carbons will exhibit smaller two-, three-, and four-bond C-F couplings, leading to doublets in the proton-decoupled spectrum.[6]

  • The aliphatic carbons (C2 and C3) are less likely to show significant coupling to the fluorine.

Experimental Protocol for ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR, ensuring a sufficient concentration for ¹³C detection.

  • Instrument Setup: Use a 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans and a suitable relaxation delay are necessary due to the lower natural abundance of ¹³C and longer relaxation times.

  • Data Processing: Process the data similarly to the ¹H spectrum. Reference the spectrum to the deuterated solvent signal.

Workflow for ¹³C NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep_sample Prepare Concentrated Sample setup Set up Spectrometer prep_sample->setup acquire_13c Acquire Proton-Decoupled Spectrum setup->acquire_13c process_fid Process FID acquire_13c->process_fid reference Reference Spectrum process_fid->reference assign Assign Carbon Signals and C-F Couplings reference->assign

Caption: Workflow for ¹³C NMR Spectroscopy.

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is highly sensitive and provides direct information about the chemical environment of the fluorine atom.

Predicted ¹⁹F NMR Data (at 376 MHz)

FluorinePredicted Chemical Shift (δ, ppm)Predicted Multiplicity
F7-115 to -130triplet of doublets

Causality Behind Predictions:

  • The chemical shift of the fluorine atom is expected to be in the typical range for fluoroaromatic compounds.[7][8][9]

  • The signal will be split by the adjacent aromatic protons, primarily H6 (ortho coupling) and H5 (meta coupling), resulting in a complex multiplet, likely a triplet of doublets.[10]

Experimental Protocol for ¹⁹F NMR Spectroscopy

  • Sample Preparation: The same sample used for ¹H and ¹³C NMR can be used.

  • Instrument Setup: Use an NMR spectrometer equipped with a probe capable of detecting ¹⁹F.

  • Data Acquisition: Acquire a standard one-dimensional ¹⁹F NMR spectrum. Proton decoupling can be applied to simplify the spectrum if desired.

  • Data Processing: Process the data as with other NMR experiments. An external reference standard (e.g., CFCl₃ at 0.0 ppm) is typically used.

Workflow for ¹⁹F NMR Analysis

G cluster_acq Data Acquisition cluster_proc Data Processing & Analysis setup_19f Configure Spectrometer for ¹⁹F acquire_19f Acquire ¹⁹F Spectrum setup_19f->acquire_19f process_19f Process FID acquire_19f->process_19f reference_19f Reference to Standard process_19f->reference_19f analyze_19f Analyze Chemical Shift and Multiplicity reference_19f->analyze_19f

Caption: Workflow for ¹⁹F NMR Spectroscopy.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Predicted IR Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
O-H (Carboxylic Acid)3300 - 2500Broad, Strong
C-H (Aromatic)3100 - 3000Medium
C-H (Aliphatic)3000 - 2850Medium
C=O (Carboxylic Acid)1725 - 1700Strong, Sharp
C=C (Aromatic)1600 - 1450Medium
C-O (Ether & Acid)1300 - 1000Strong
C-F (Aromatic)1250 - 1100Strong

Causality Behind Predictions:

  • The O-H stretch of the carboxylic acid will be a very broad band due to hydrogen bonding.[11]

  • A strong, sharp absorption for the C=O stretch is a key diagnostic feature of the carboxylic acid.[11]

  • The C-O stretches from the ether linkage and the carboxylic acid will appear in the fingerprint region.

  • A strong absorption corresponding to the C-F stretch is also expected.

Experimental Protocol for IR Spectroscopy (ATR-FTIR)

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrument Setup: Use an FTIR spectrometer equipped with an ATR accessory.

  • Data Acquisition: Collect a background spectrum of the clean ATR crystal. Then, collect the sample spectrum.

  • Data Processing: The instrument's software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Workflow for IR Spectroscopy

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis place_sample Place Sample on ATR Crystal collect_bkg Collect Background Spectrum place_sample->collect_bkg collect_spl Collect Sample Spectrum collect_bkg->collect_spl generate_spec Generate Final Spectrum collect_spl->generate_spec identify_peaks Identify Characteristic Peaks generate_spec->identify_peaks

Caption: Workflow for IR Spectroscopy.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers insights into its structure through fragmentation analysis.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zPredicted Identity
182[M]⁺ (Molecular Ion)
137[M - COOH]⁺
109[M - COOH - CO]⁺ or [Fluorobenzofuran radical cation]⁺

Causality Behind Predictions:

  • The molecular ion peak [M]⁺ at m/z 182 will confirm the molecular weight of the compound.

  • A common fragmentation pathway for carboxylic acids is the loss of the carboxyl group as a radical (·COOH), leading to a fragment at m/z 137.

  • Further fragmentation of the dihydrobenzofuran ring system, such as the loss of carbon monoxide (CO), is also plausible. The fragmentation of the parent 2,3-dihydrobenzofuran often involves the loss of CO.[12][13]

Experimental Protocol for Mass Spectrometry (EI-MS)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

  • Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source to generate the molecular ion and fragment ions.

  • Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

Workflow for Mass Spectrometry

G cluster_intro Sample Introduction cluster_ionize Ionization & Analysis cluster_proc Data Interpretation introduce Introduce Sample into MS ionize Electron Ionization introduce->ionize analyze Mass Analysis (m/z) ionize->analyze detect Detection analyze->detect identify_M Identify Molecular Ion Peak detect->identify_M analyze_frag Analyze Fragmentation Pattern identify_M->analyze_frag

Caption: Workflow for Mass Spectrometry.

Conclusion

This in-depth technical guide provides a comprehensive and scientifically grounded prediction of the NMR, IR, and MS spectra of 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid. By understanding the expected chemical shifts, coupling constants, vibrational frequencies, and fragmentation patterns, researchers, scientists, and drug development professionals are better equipped to identify, characterize, and utilize this compound in their work. The provided protocols and workflows serve as a practical guide for the acquisition and analysis of high-quality spectroscopic data.

References

  • G. M. Joyce, A. Bhat, W. A. Arnold, W. C. K. Pomerantz. (2019). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. ACS Omega, 4(5), 8343-8352.
  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Retrieved from [Link]

  • Abraham, R. J., Wileman, D. F., Bedford, G. R., & Greatbanks, D. (1972). The NMR spectra of fluoroaromatics—IV: 1 H and 19 F spectra of some fluorinated benzofurans. Organic Magnetic Resonance, 4(2), 343–352.
  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • Hoyt, E. A., et al. (2019). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. ACS Omega. Retrieved from [Link]

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). Aromatic 13 C-19 F couplings in the 13 C NMR spectrum of p-fluoro compound 1h. Retrieved from [Link]

  • University of Ottawa NMR Facility Blog. (2007). 13C NMR of Fluorinated Organics. Retrieved from [Link]

  • NIH. (n.d.). 19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Material. Retrieved from [Link]

  • IONiC / VIPEr. (2008). 13C NMR of fluorinated aromatics. Retrieved from [Link]

  • Supporting Information. (n.d.). Retrieved from [Link]

  • ACD/Labs. (n.d.). A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. Retrieved from [Link]

  • NIST. (n.d.). Benzofuran, 2,3-dihydro-. Retrieved from [Link]

  • NIST. (n.d.). Benzofuran, 2,3-dihydro-. Retrieved from [Link]

  • SpectraBase. (n.d.). Benzofuran, 2,5-dichloro-3-fluoro-2,3-dihydro-, trans-. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of 1 H NMR spectra in the dihydrobenzofuran (2-H and 3-H) region for the trans and cis isomers 6a and 6b, respectively. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrum of Benzofuran, 2,3,-dihydro with retention time (RT)= 6.777. Retrieved from [Link]

  • ResearchGate. (2025). Detailed 1 H and 13 C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. Retrieved from [Link]

  • Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Fluorophenol - Optional[19F NMR] - Chemical Shifts. Retrieved from [Link]

  • AUB ScholarWorks. (2016). Synthesis of Novel Fluorinated Benzofurans and Dihydrobenzofurans. Retrieved from [Link]

  • AWS. (n.d.). Novel 2,3-Dihydrobenzofuran-2-carboxylic Acids: Highly Potent and Subtype-Selective PPARα Agonists with. Retrieved from [Link]

  • NIH. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved from [Link]

  • NIST. (n.d.). Benzofuran. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). IR Spectra of Selected Compounds. Retrieved from [Link]

  • NIST. (n.d.). Benzofuran-2-carboxylic acid. Retrieved from [Link]

  • SpectraBase. (n.d.). 2,3-Dihydrobenzofuran-3-carboxylic acid, ethyl ester - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

  • SpectraBase. (n.d.). Dihydrobenzofuran - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Solubility of 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the solubility characteristics of 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid, a compound of interest in pharmaceutical research and development. Recognizing the critical role of solubility in drug discovery, this document offers a framework for understanding, experimentally determining, and interpreting the solubility of this specific molecule in various organic solvents. The principles and methodologies outlined herein are designed to be broadly applicable to researchers, scientists, and professionals in the drug development field.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a drug candidate from discovery to a viable therapeutic is fraught with challenges, with poor aqueous and organic solvent solubility being a primary hurdle. The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability, formulation, and overall therapeutic efficacy.[1][2] For 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid, a heterocyclic compound with potential pharmacological activity, understanding its behavior in different solvent systems is paramount for subsequent stages of development, including purification, formulation, and in-vitro/in-vivo testing.

Benzofuran and its derivatives are known for a wide array of biological activities, including anti-inflammatory and potential anticancer effects.[3][4][5] The introduction of a fluorine atom, as in the case of 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid, can significantly alter the molecule's physicochemical properties, including its solubility, due to fluorine's high electronegativity and ability to form hydrogen bonds.[5] This guide will provide a systematic approach to characterizing the solubility of this promising compound.

Molecular Profile of 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic Acid

A foundational understanding of the molecule's structure is essential for predicting and interpreting its solubility.

Chemical Structure:

7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic_acid C1 C C2 C C1->C2 O7 O C1->O7 C3 C C2->C3 C4 C C3->C4 F10 F C3->F10 C5 C C4->C5 C6 C C5->C6 C6->C1 C8 CH O7->C8 C9 CH2 C8->C9 C11 C C8->C11 C9->C5 O12 O C11->O12 O13 OH C11->O13

Caption: Chemical structure of 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid.

Key Molecular Features Influencing Solubility:

  • Carboxylic Acid Group (-COOH): This functional group is capable of acting as both a hydrogen bond donor and acceptor, suggesting potential for solubility in protic solvents. Its acidic nature also means that solubility will be highly pH-dependent in aqueous and protic organic systems.[6]

  • Fluorine Atom (-F): The electronegative fluorine atom can participate in hydrogen bonding and alter the overall polarity of the molecule, influencing its interaction with various solvents.

  • Benzofuran Core: The fused aromatic and heterocyclic ring system contributes to the molecule's rigidity and hydrophobicity.

Physicochemical Properties:

PropertyValueSource
Molecular Formula C₉H₇FO₃
Molecular Weight 182.15 g/mol
CAS Number 1354951-91-9

Theoretical Framework: Principles of Solubility

Solubility is governed by the principle of "like dissolves like," where a solute's ability to dissolve in a solvent is determined by the similarity of their intermolecular forces. For a crystalline solid like 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid, the dissolution process involves overcoming the lattice energy of the crystal and establishing new solute-solvent interactions.

Solvent Properties and their Predicted Influence:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the carboxylic acid group and the fluorine atom, potentially leading to good solubility.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents can act as hydrogen bond acceptors and have high dielectric constants, which can help to solvate the molecule. DMSO is often a powerful solvent for many pharmaceutical compounds.[6]

  • Nonpolar Solvents (e.g., Toluene, Hexane): Due to the polar nature of the carboxylic acid group, low solubility is expected in these solvents.

Solubility_Factors Solute 7-Fluoro-2,3-dihydrobenzofuran- 2-carboxylic acid Solubility Solubility Solute->Solubility Molecular Structure (Polarity, H-bonding) Solvent Organic Solvent Solvent->Solubility Solvent Properties (Polarity, Protic/Aprotic)

Caption: Key factors influencing the solubility of the target compound.

Experimental Determination of Solubility: A Step-by-Step Guide

Given the absence of published quantitative solubility data for 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid, an experimental approach is necessary. The shake-flask method is a widely recognized and reliable technique for determining equilibrium solubility.[7]

Workflow for Solubility Determination:

Solubility_Workflow Start Start: Select Solvents Step1 Add excess compound to a known volume of solvent in a sealed vial. Start->Step1 Step2 Equilibrate at a constant temperature (e.g., 25°C) with agitation (e.g., shaker). Step1->Step2 Step3 Allow solid to settle. Step2->Step3 Step4 Withdraw a clear aliquot of the supernatant and filter (e.g., 0.22 µm PTFE). Step3->Step4 Step5 Dilute the aliquot with a suitable solvent. Step4->Step5 Step6 Quantify the concentration using a validated analytical method (e.g., HPLC-UV). Step5->Step6 End Calculate Solubility (e.g., in mg/mL or mol/L) Step6->End

Caption: Experimental workflow for determining solubility via the shake-flask method.

Detailed Protocol: Equilibrium Solubility Determination

  • Preparation:

    • Select a range of representative organic solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, acetone, ethyl acetate, toluene, dimethyl sulfoxide).

    • Ensure all solvents are of high purity.

    • Accurately weigh an excess amount of 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid into appropriately sized, sealable glass vials. The amount should be sufficient to ensure a saturated solution with undissolved solid remaining at equilibrium.[7]

  • Equilibration:

    • Add a precise volume of the selected solvent to each vial.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker bath (e.g., 25 °C or 37 °C) and agitate for a sufficient period to reach equilibrium (typically 24-72 hours).[8]

  • Sample Collection and Preparation:

    • After equilibration, cease agitation and allow the vials to stand undisturbed for a period to allow the excess solid to sediment.

    • Carefully withdraw a clear aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a chemically compatible syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved microparticles.

  • Quantification:

    • Accurately dilute the filtered aliquot with a suitable mobile phase or solvent to a concentration within the linear range of a pre-validated analytical method.

    • Analyze the diluted sample using a suitable technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), to determine the concentration of the dissolved compound.

  • Data Analysis:

    • Calculate the solubility by multiplying the measured concentration by the dilution factor. Express the results in appropriate units (e.g., mg/mL, g/L, or mol/L).

Note on Kinetic vs. Thermodynamic Solubility: The shake-flask method determines thermodynamic (equilibrium) solubility. For high-throughput screening, kinetic solubility methods, which involve precipitating the compound from a DMSO stock solution into an aqueous buffer, are often used.[6] However, these can sometimes overestimate the true solubility.[6]

Anticipated Solubility Profile and Discussion

While specific data is pending experimental determination, a qualitative solubility profile can be predicted based on chemical principles.

Predicted Solubility Ranking (Qualitative):

  • High Solubility: DMSO, DMF

  • Moderate to High Solubility: Methanol, Ethanol, Isopropanol, Acetone

  • Moderate Solubility: Acetonitrile, Ethyl Acetate

  • Low to Insoluble: Toluene, Hexane

Data Presentation:

Upon experimental determination, the quantitative solubility data should be summarized in a clear and concise table for easy comparison.

SolventPolarity IndexSolvent TypeSolubility at 25°C (mg/mL)
Dimethyl Sulfoxide (DMSO)7.2Polar Aprotic[Experimental Data]
N,N-Dimethylformamide (DMF)6.4Polar Aprotic[Experimental Data]
Methanol5.1Polar Protic[Experimental Data]
Ethanol4.3Polar Protic[Experimental Data]
Acetonitrile5.8Polar Aprotic[Experimental Data]
Acetone5.1Polar Aprotic[Experimental Data]
Ethyl Acetate4.4Polar Aprotic[Experimental Data]
Toluene2.4Nonpolar[Experimental Data]
n-Hexane0.1Nonpolar[Experimental Data]

Practical Implications for Drug Development

The experimentally determined solubility data for 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid will directly inform several key aspects of its development:

  • Recrystallization and Purification: Solvents with a significant difference in solubility at high and low temperatures will be ideal candidates for recrystallization to achieve high purity.

  • Formulation Development: For oral dosage forms, understanding solubility in biorelevant media is crucial. For parenteral formulations, identifying a suitable solvent system that ensures complete dissolution at the required concentration is essential. Co-solvents such as ethanol, propylene glycol, or polyethylene glycol may be explored to enhance solubility in aqueous-based formulations.[9]

  • Preclinical and In-Vitro Studies: Concentrated stock solutions are often prepared in a strong organic solvent like DMSO for in-vitro assays.[8][9] The solubility data will guide the preparation of these stock solutions and help in understanding potential precipitation issues upon dilution in aqueous assay buffers.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility of 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid in organic solvents. By combining theoretical principles with a robust experimental protocol, researchers can generate the critical data needed to advance the development of this and other promising pharmaceutical compounds. The systematic approach outlined herein underscores the importance of a thorough physicochemical characterization in modern drug discovery.

References

  • Al-Ghananeem, A., & Malkawi, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Toxicity and Drug Testing. IntechOpen. [Link]

  • Rheolution Inc. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination and prediction of solubilities of active pharmaceutical ingredients in selected organic solvents. Retrieved from [Link]

  • Patel, K., & Patel, M. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. International Journal of Pharmaceutical Sciences and Research, 4(2), 531-538.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9223, Benzofuran. Retrieved from [Link]

  • Lund University Publications. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 83397193, 4-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid. Retrieved from [Link]

  • Sarsam College of Pharmacy. (2022). Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. International Journal of Scientific Development and Research, 7(5).
  • Wikipedia. (n.d.). Benzofuran. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 11(34), 20853-20875.
  • AdooQ BioScience. (n.d.). 7-Fluoro-3-methyl-benzofuran-2-carboxylic acid. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzofuran-2-carboxylic acid. In NIST Chemistry WebBook. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzofuran, 2,3-dihydro- (CAS 496-16-2). Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. PubMed Central. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2776555, 2,3-Dihydro-1-benzofuran-2-carboxylic acid. Retrieved from [Link]

Sources

A Technical Guide to 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This guide provides a comprehensive technical overview of 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid, a fluorinated heterocyclic compound of significant interest to the pharmaceutical and life sciences research communities. Dihydrobenzofuran scaffolds are pivotal in medicinal chemistry, and the strategic introduction of a fluorine atom can profoundly enhance a molecule's pharmacological profile.[1] This document details the core molecular properties, discusses synthetic strategies and characterization methodologies, and explores the compound's application as a versatile building block in the development of novel therapeutics, particularly in oncology and anti-inflammatory research. The insights herein are tailored for researchers, chemists, and drug development professionals seeking to leverage this scaffold in their discovery programs.

Core Molecular Profile

7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid is a small molecule belonging to the benzofuran family of compounds.[2] Its structure is characterized by a benzene ring fused to a dihydrofuran ring, with a fluorine atom at the 7-position and a carboxylic acid group at the 2-position.[2] This specific arrangement of functional groups imparts unique chemical and biological properties.[2]

Physicochemical and Structural Data

The fundamental properties of the molecule are summarized below. This data is critical for experimental design, including reaction setup, solvent selection, and analytical method development.

PropertyValueSource
Molecular Formula C₉H₇FO₃[2]
Molecular Weight 182.15 g/mol [2]
IUPAC Name 7-fluoro-2,3-dihydro-1-benzofuran-2-carboxylic acid[2]
CAS Number 1354951-91-9[2]
Canonical SMILES C1C(OC2=C1C=CC=C2F)C(=O)O
Physical State Solid at room temperature[2]
Solubility Moderately soluble in polar organic solvents[2]
Key Functional Groups Carboxylic acid, fluorine substituent, dihydrofuran ring[2]
The Significance of Aromatic Fluorination

The introduction of a fluorine atom onto an aromatic scaffold is a cornerstone of modern medicinal chemistry. Its presence at the 7-position of the dihydrobenzofuran ring is not trivial; it is a deliberate design choice to modulate key drug-like properties. The fluorine atom's high electronegativity and small size can significantly alter the molecule's electronic properties, enhancing its metabolic stability and bioactivity compared to non-fluorinated analogs.[2]

Fluorine_Influence F_Atom Fluorine at C7 Metabolic_Stability Blocks Metabolic Oxidation F_Atom->Metabolic_Stability Binding_Affinity Modulates Binding Affinity (pKa, H-bonding) F_Atom->Binding_Affinity Lipophilicity Increases Lipophilicity (Membrane Permeation) F_Atom->Lipophilicity Synthesis_Workflow Start Substituted Phenol (e.g., 3-Fluorophenol) Step1 Step 1: Introduction of Side Chain Start->Step1 Intermediate1 Functionalized Phenol Intermediate Step1->Intermediate1 Step2 Step 2: Intramolecular Cyclization Intermediate1->Step2 Intermediate2 7-Fluoro-2,3- dihydrobenzofuran Step2->Intermediate2 Step3 Step 3: Carboxylation at C2 Position Intermediate2->Step3 Product Final Product: 7-Fluoro-2,3-dihydrobenzofuran -2-carboxylic acid Step3->Product

Caption: Generalized Synthetic Workflow Diagram.

Representative Synthesis Protocol

This protocol is a representative methodology based on established chemical principles for forming dihydrobenzofuran scaffolds.

  • Preparation of the Allyl Ether: React 3-fluorophenol with an allyl halide (e.g., allyl bromide) under basic conditions (e.g., K₂CO₃ in acetone) to form 1-(allyloxy)-3-fluorobenzene. Monitor reaction completion by Thin Layer Chromatography (TLC).

  • Claisen Rearrangement: Heat the resulting allyl ether to induce a thermal Claisen rearrangement. This will move the allyl group to the ortho position, yielding 2-allyl-3-fluorophenol. This step is crucial for setting up the subsequent cyclization.

  • Oxidative Cyclization: Treat the 2-allyl-3-fluorophenol with an oxidizing agent and a catalyst (e.g., PdCl₂ in the presence of a suitable oxidant) to effect an intramolecular oxidative cyclization. This forms the 7-fluoro-2-methyl-2,3-dihydrobenzofuran intermediate.

  • Oxidation to Carboxylic Acid: The methyl group at the C2 position is then oxidized to a carboxylic acid. This can be achieved using a strong oxidizing agent like potassium permanganate (KMnO₄) under basic conditions, followed by an acidic workup.

  • Purification: The final product, 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid, is purified from the reaction mixture using column chromatography or recrystallization to achieve high purity.

Analytical Characterization

To ensure the structural integrity and purity of the synthesized compound, a panel of analytical techniques must be employed. This serves as a self-validating system for the synthesis.

  • ¹H NMR: Proton NMR should confirm the presence of aromatic protons (with coupling patterns influenced by the fluorine), diastereotopic protons on the dihydrofuran ring, and the carboxylic acid proton.

  • ¹³C NMR: Will show the expected number of carbon signals, including the carboxyl carbon (~170-180 ppm) and carbons directly bonded to fluorine, which will exhibit characteristic C-F coupling.

  • ¹⁹F NMR: A crucial experiment that should show a singlet or a complex multiplet corresponding to the fluorine atom on the aromatic ring, confirming its successful incorporation.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass and molecular formula (C₉H₇FO₃) of the compound.

Applications in Drug Discovery and Development

Benzofuran and dihydrobenzofuran scaffolds are considered "privileged structures" in medicinal chemistry, appearing in numerous bioactive compounds. [1][3]Their utility spans a wide range of therapeutic areas.

A Versatile Scaffold for Bioactive Agents

The 7-fluoro-2,3-dihydrobenzofuran-2-carboxylic acid core is an invaluable starting material for creating libraries of more complex molecules. It serves as a key intermediate in the synthesis of pharmaceuticals, particularly for neurological disorders and as a building block for creating novel compounds with potential therapeutic effects. The carboxylic acid group provides a convenient handle for amide coupling or other functional group transformations, enabling the exploration of structure-activity relationships (SAR).

Research has highlighted the potential of fluorinated benzofuran derivatives as:

  • Anti-Inflammatory Agents: By inhibiting key inflammatory mediators like cyclooxygenase-2 (COX-2). [1]* Anticancer Agents: Derivatives have shown the ability to inhibit cancer cell proliferation and induce apoptosis. [1][4]* PARP-1 Inhibitors: The dihydrobenzofuran carboxamide scaffold has been successfully designed and evaluated as an inhibitor of Poly(ADP-ribose)polymerase-1 (PARP-1), an important target in cancer therapy. [5][6]

Case Study: Inhibition of PARP-1

PARP-1 is a key enzyme in the DNA damage repair pathway. In many cancers that have deficiencies in other repair pathways (e.g., BRCA mutations), inhibiting PARP-1 leads to a synthetic lethality, selectively killing cancer cells. The dihydrobenzofuran scaffold can be elaborated to fit into the NAD+ binding pocket of the PARP-1 enzyme, preventing it from carrying out its repair function.

PARP_Inhibition DNA_Damage DNA Single- Strand Break PARP_Activation PARP-1 Activation and Binding to DNA DNA_Damage->PARP_Activation PARPylation PARPylation: Synthesis of PAR Chain PARP_Activation->PARPylation Repair Recruitment of DNA Repair Proteins PARPylation->Repair Cell_Survival Cell Survival Repair->Cell_Survival Inhibitor 7-Fluoro-DHBF Derivative (PARP Inhibitor) Inhibitor->PARPylation BLOCKS

Caption: Mechanism of PARP-1 Inhibition by a Dihydrobenzofuran Scaffold.

Standard Protocol: In Vitro PARP-1 Inhibition Assay

This protocol describes a typical chemiluminescent assay to determine the inhibitory activity (IC₅₀) of a compound derived from 7-fluoro-2,3-dihydrobenzofuran-2-carboxylic acid.

  • Compound Preparation: Prepare a stock solution of the test compound (e.g., an amide derivative) in DMSO. Perform serial dilutions to create a range of concentrations for testing.

  • Assay Plate Setup: In a 96-well plate, add the assay buffer, biotinylated NAD+, activated DNA, and the PARP-1 enzyme.

  • Inhibitor Addition: Add the diluted test compound to the appropriate wells. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the PARPylation reaction to proceed.

  • Detection: Stop the reaction. Add a streptavidin-HRP conjugate, which binds to the biotinylated PAR chains formed during the reaction. After a brief incubation, add a chemiluminescent substrate.

  • Data Acquisition: Read the luminescence signal on a plate reader. The signal intensity is proportional to PARP-1 activity.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value, which represents the concentration of the inhibitor required to reduce PARP-1 activity by 50%.

Safety and Handling

While specific hazard data for the 7-fluoro isomer is not detailed, related compounds in this class carry GHS hazard statements including H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid represents a highly valuable and versatile building block for modern drug discovery. Its unique combination of a privileged dihydrobenzofuran scaffold and a strategically placed fluorine atom provides a robust starting point for developing potent and selective modulators of various biological targets. The synthetic accessibility and the clear rationale for its application, particularly in oncology and inflammation, ensure that this compound and its derivatives will remain an area of active investigation for researchers and scientists aiming to develop next-generation therapeutics.

References

  • Ganguly, S., et al. (2014). Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors. Journal of Medicinal Chemistry, 57(13), 5764-5781. Retrieved from [Link]

  • PubChem. (n.d.). 4-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid. Retrieved from [Link]

  • NIST. (n.d.). Benzofuran-2-carboxylic acid. NIST Chemistry WebBook. Retrieved from [Link]

  • Czine, et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. International Journal of Molecular Sciences, 24(12), 10309. Retrieved from [Link]

  • Szychta, D., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1591. Retrieved from [Link]

  • Wang, Y., et al. (2017). Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds. ACS Combinatorial Science, 19(5), 305-312. Retrieved from [Link]

  • Google Patents. (n.d.). CN110684000B - Process for preparing benzofuran derivatives.
  • BU CyberSec Lab. (n.d.). 2,3-Dihydrobenzofuran-7-carboxylic acid. Retrieved from [Link]

  • He, S., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(50), 29346-29363. Retrieved from [Link]

  • Ganguly, S., et al. (2014). Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors. Journal of Medicinal Chemistry, 57(13), 5764-5781. Retrieved from [Link]

Sources

The Emergence of a Privileged Scaffold: A Technical History of 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic Acid and its Significance in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of the history, synthetic evolution, and scientific significance of 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid. While the specific initial synthesis of this exact molecule is not prominently documented as a standalone discovery, its history is intrinsically linked to the broader development of fluorinated benzofuran derivatives. This document details the foundational importance of the 2,3-dihydrobenzofuran scaffold, the strategic incorporation of fluorine in medicinal chemistry, the evolution of synthetic methodologies for this class of compounds, and their application in the development of targeted therapeutics, particularly PARP inhibitors.

Introduction: The Strategic Value of the 2,3-Dihydrobenzofuran Core

The 2,3-dihydrobenzofuran ring system is a well-established "privileged scaffold" in medicinal chemistry.[1] This heterocyclic motif is prevalent in a diverse array of biologically active natural products and synthetic molecules, demonstrating its versatility in interacting with various biological targets.[1] Natural products containing the benzofuran core, such as Ailanthoidol, exhibit a wide range of activities including anticancer, antiviral, and antioxidant properties.[1] The reduced form, the 2,3-dihydrobenzofuran scaffold, maintains this biological relevance, with examples like eurothiocin B acting as an α-glucosidase inhibitor.[1]

The strategic importance of this scaffold lies in its rigid, yet three-dimensional, structure which allows for the precise spatial orientation of functional groups, facilitating high-affinity interactions with enzyme active sites and receptors. The fusion of the aromatic ring with the dihydro-furan component provides a unique combination of lipophilicity and hydrogen bonding capability, crucial for pharmacokinetic and pharmacodynamic properties.

The Fluorine Factor: Enhancing a Privileged Scaffold

The introduction of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often referred to as a "magic atom" for its profound impact on a molecule's properties. The strategic placement of a fluorine atom, as in 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid, can significantly enhance a compound's therapeutic profile in several ways:

  • Metabolic Stability: Fluorine's high electronegativity and the strength of the C-F bond can block sites of metabolic oxidation, increasing the drug's half-life.

  • Bioavailability and Permeability: The lipophilicity of fluorine can improve a molecule's ability to cross cell membranes.[1]

  • Binding Affinity: Fluorine can alter the electronic properties of the aromatic ring, influencing pKa and modulating interactions with protein targets through non-covalent interactions like hydrogen bonds and dipole-dipole interactions.

The combination of the privileged 2,3-dihydrobenzofuran scaffold with the strategic placement of a fluorine atom creates a molecule with high potential for drug development, which has been explored in various therapeutic areas.

Historical Development of Synthetic Methodologies

The synthesis of 2,3-dihydrobenzofuran-2-carboxylic acids has evolved significantly over the decades, driven by the need for efficient and versatile methods to access these valuable compounds.

Early Approaches: Catalytic Hydrogenation

One of the earliest and most straightforward methods for the synthesis of 2,3-dihydrobenzofuran-2-carboxylic acid is the catalytic hydrogenation of its unsaturated precursor, benzofuran-2-carboxylic acid.[2] This method selectively reduces the double bond within the furan ring while preserving the aromaticity of the benzene ring.[2]

Protocol: Catalytic Hydrogenation of Benzofuran-2-carboxylic Acid [2]

  • Dissolve benzofuran-2-carboxylic acid in a suitable solvent such as ethyl acetate.

  • Add a palladium on carbon (Pd/C) catalyst (typically 10% by weight).

  • Subject the mixture to a hydrogen atmosphere (e.g., 65-70 psi) in a hydrogenation apparatus.

  • Allow the reaction to proceed for an extended period (e.g., 48 hours) until completion, which can be monitored by techniques like TLC or NMR.

  • Upon completion, carefully filter the reaction mixture to remove the catalyst.

  • Evaporate the solvent under reduced pressure.

  • Recrystallize the resulting solid from a suitable solvent system (e.g., ethyl acetate-hexane) to yield the purified 2,3-dihydrobenzofuran-2-carboxylic acid.[2]

Evolution to Modern Synthetic Methods

While effective, early methods often lacked the versatility to introduce a wide range of substituents. The demand for structurally diverse libraries of dihydrobenzofuran derivatives for drug screening has spurred the development of more sophisticated synthetic strategies, particularly those employing transition metal catalysis.[3][4]

Recent reviews highlight the power of transition metal-catalyzed reactions for constructing the dihydrobenzofuran skeleton.[3][4] These methods offer high efficiency, milder reaction conditions, and greater functional group tolerance. Key approaches include:

  • Rhodium-catalyzed C-H activation and annulation reactions. [3][4]

  • Palladium-catalyzed Heck reactions. [3]

  • Copper-catalyzed cycloaddition reactions. [3][4]

The synthesis of fluorinated precursors for these reactions often involves classical aromatic substitution reactions or more modern fluorination techniques.

Below is a diagram illustrating the general synthetic logic from a precursor to the final dihydrobenzofuran scaffold.

G Precursor Substituted Phenol or Benzofuran Precursor Intermediate Cyclization Intermediate Precursor->Intermediate Cyclization Strategy (e.g., Transition Metal Catalysis) FinalProduct 2,3-Dihydrobenzofuran -2-carboxylic Acid Intermediate->FinalProduct Functional Group Manipulation

Caption: Generalized synthetic workflow for 2,3-dihydrobenzofuran-2-carboxylic acids.

Application in Drug Discovery: A Focus on PARP Inhibition

The 2,3-dihydrobenzofuran scaffold has gained significant attention as a core component of inhibitors for Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA repair. The development of PARP inhibitors represents a major advancement in targeted cancer therapy, particularly for cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.

The timeline of PARP inhibitor development began in the early 1980s, with early inhibitors being simple mimics of nicotinamide.[5] Over time, more potent and selective inhibitors have been developed, with several now approved for clinical use.[5]

Derivatives of 2,3-dihydrobenzofuran have emerged as a promising class of PARP-1 inhibitors. The benzofuran-7-carboxamide moiety, in particular, has been identified as a key pharmacophore in the development of potent inhibitors like Mefuparib.[6][7] Researchers have leveraged this scaffold to design dual inhibitors that target both PARP-1 and other cancer-related proteins like c-Met, aiming to overcome drug resistance.[6][7] The benzofuran-7-carboxamide from mefuparib has also been incorporated into dual PARP/NAMPT inhibitors.[8]

The rationale for using the 2,3-dihydrobenzofuran scaffold in PARP inhibitors lies in its ability to position key functional groups to interact with the enzyme's active site. The carboxylic acid or carboxamide group can form crucial hydrogen bonds, while the fused ring system can engage in favorable pi-stacking interactions. The fluorine atom at the 7-position can further enhance these interactions and improve the compound's overall drug-like properties.

The following diagram illustrates the conceptual relationship between the core scaffold and its application as a PARP inhibitor.

G Scaffold 2,3-Dihydrobenzofuran -2-carboxylic Acid Core PARP_Inhibitor Potent PARP-1 Inhibitor Scaffold->PARP_Inhibitor Provides 3D structure for target binding Fluorine Fluorine Substitution Fluorine->PARP_Inhibitor Enhances metabolic stability and binding affinity Derivatization Carboxamide/Ester Derivatization Derivatization->PARP_Inhibitor Forms key interactions with active site

Caption: Key structural elements contributing to PARP-1 inhibition.

Physicochemical Properties

A summary of the key physicochemical properties of 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid is provided in the table below.

PropertyValue
CAS Number 1354951-91-9
Molecular Formula C₉H₇FO₃
Molecular Weight 182.15 g/mol
Appearance Solid (at room temperature)

Conclusion

While the precise moment of discovery for 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid remains part of the broader, incremental history of medicinal chemistry, its significance is clear. It stands as a testament to the power of combining a privileged scaffold with strategic fluorine substitution. The evolution of synthetic methods has made this and related compounds accessible for extensive research, leading to their important role in the development of targeted therapies like PARP inhibitors. As our understanding of disease biology deepens, the 2,3-dihydrobenzofuran scaffold, enhanced by the unique properties of fluorine, will undoubtedly continue to be a valuable tool in the hands of drug discovery professionals.

References

  • Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Publishing. (2024-05-03). [Link]

  • Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. PMC - NIH. [Link]

  • Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. PMC - PubMed Central. (2023-06-20). [Link]

  • Synthesis of Novel Fluorinated Benzofurans and Dihydrobenzofurans. AUB ScholarWorks. [Link]

  • Synthesis of Novel Fluorinated Benzofurans and Dihydrobenzofurans | Request PDF. ResearchGate. [Link]

  • 2,3-Dihydro-6,7-disubstituted-5-furoyl benzofuran-2-carboxylic acids.
  • Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. (2019-09-02). [Link]

  • 2,3-Dihydrobenzofuran synthesis. Organic Chemistry Portal. [Link]

  • A practical synthesis of 2,3‐dihydro‐2‐benzofurancarboxylic acid. Sci-Hub. [Link]

  • Methods for the synthesis of benzofuran-3-carboxylate esters (microreview). ResearchGate. [Link]

  • 2,3-Dihydro-5-thienylmethyl and furylmethyl-6-substituted and 6,7-disubstituted-benzofuran-2-carboxylic acid.
  • Dihydrobenzofuran and related compounds useful as anti-inflammatory agents.
  • Timeline of PARP inhibitor development | Download Scientific Diagram. ResearchGate. [Link]

  • Evolution of the Development of PARP Inhibitors. PubMed. [Link]

  • 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents. PubMed. [Link]

  • Synthesis method of 2,3-dihydrobenzofuran.
  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. PMC - NIH. [Link]

  • Preparation of 2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran.
  • Discovery of a novel benzofuran-7-carboxamide-based PARP1/c-Met dual inhibitor for addressing c-Met amplification-mediated PARP1i acquired-resistance. CoLab. (2025-12-01). [Link]

  • Discovery of a novel benzofuran-7-carboxamide-based PARP1/c-Met dual inhibitor for addressing c-Met amplification-mediated PARP1i acquired-resistance. PubMed. (2025-09-15). [Link]

  • Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer: Disrupting Homologous Recombination Repair and Activating Antitumor Immunity. Journal of Medicinal Chemistry - ACS Publications. (2026-01-17). [Link]

  • Patent Application Publication (10) Pub. No.: US 2008/0280875 A1. Googleapis.com. (2007-05-09). [Link]

Sources

An In-depth Technical Guide to the Derivatives of 2,3-Dihydrobenzofuran-2-carboxylic Acid: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive technical overview of the synthesis, biological activities, and therapeutic applications of derivatives of 2,3-dihydrobenzofuran-2-carboxylic acid. This privileged scaffold has garnered significant interest in medicinal chemistry due to the diverse pharmacological properties exhibited by its analogues, ranging from anticancer and anti-inflammatory to hypolipidemic and analgesic effects. This document is intended to serve as a detailed resource, offering insights into the rationale behind synthetic strategies and the mechanistic underpinnings of the biological activities of these compounds.

The 2,3-Dihydrobenzofuran-2-carboxylic Acid Core: A Scaffold of Therapeutic Promise

The 2,3-dihydrobenzofuran ring system is a core component of numerous biologically active natural products and synthetic compounds, including approved drugs. The addition of a carboxylic acid moiety at the 2-position provides a crucial handle for further chemical modification, allowing for the exploration of a wide chemical space and the fine-tuning of pharmacological properties. The inherent chirality at the C2 position also introduces a stereochemical dimension that is often critical for biological activity, with enantiomers frequently exhibiting distinct potencies and selectivities.

Synthetic Strategies for 2,3-Dihydrobenzofuran-2-carboxylic Acid and Its Derivatives

The synthesis of the 2,3-dihydrobenzofuran-2-carboxylic acid scaffold and its derivatives can be approached through several strategic routes. The choice of method is often dictated by the desired substitution pattern, stereochemical outcome, and the availability of starting materials.

Synthesis of the Core Scaffold: Catalytic Hydrogenation

A common and straightforward method for the synthesis of the parent 2,3-dihydrobenzofuran-2-carboxylic acid is the catalytic hydrogenation of its unsaturated precursor, benzofuran-2-carboxylic acid. This method selectively reduces the double bond in the furan ring while leaving the benzene ring intact.

Experimental Protocol: Synthesis of (R,S)-2,3-dihydro-benzofuran-2-carboxylic acid

  • Reactants: Benzofuran-2-carboxylic acid, 10% Palladium on carbon (Pd/C), Ethyl acetate, Hydrogen gas.

  • Procedure:

    • Dissolve commercially available benzofuran-2-carboxylic acid (e.g., 27 g, 167.7 mmol) in ethyl acetate (300 mL).

    • Add 10% Pd/C catalyst (20 g) to the solution.

    • Place the reaction mixture in a hydrogenation apparatus and apply hydrogen pressure of 65-70 psi.

    • Maintain the reaction at room temperature for 2 days, monitoring completion by TLC.

    • Upon completion, carefully filter the mixture to remove the Pd/C catalyst.

    • Evaporate the solvent from the filtrate using a rotary evaporator.

    • Recrystallize the residue from a solvent mixture of ethyl acetate-hexane (1:6) to afford crystalline 2,3-dihydrobenzofuran-2-carboxylic acid.

Synthesis of Substituted Derivatives

The true therapeutic potential of this scaffold lies in its derivatization. Amide coupling reactions are a common strategy to introduce diversity at the carboxylic acid position.

Experimental Protocol: General Procedure for Amide Coupling

  • Reactants: 2,3-dihydrobenzofuran-2-carboxylic acid, desired amine, a coupling agent (e.g., TBTU), a base (e.g., triethylamine), and a solvent (e.g., DMF).

  • Procedure:

    • To a solution of the 2,3-dihydrobenzofuran-2-carboxylic acid (1.0 equiv.) in DMF, add the desired amine (1.5 equiv.), TBTU (1.2 equiv.), and triethylamine (3.0 equiv.).[1]

    • Stir the reaction mixture at room temperature overnight.[1]

    • Monitor the reaction completion by TLC and LCMS.[1]

    • Remove DMF under reduced pressure.[1]

    • Add dichloromethane to the residue and wash with water and brine.[1]

    • Dry the organic layer, filter, and concentrate to obtain the crude amide, which can be further purified by column chromatography.[1]

Enantioselective Synthetic Approaches

Given the importance of stereochemistry for biological activity, several enantioselective methods have been developed to access chiral 2,3-dihydrobenzofuran derivatives.

  • Rhodium-catalyzed Intramolecular C-H Insertion: This method allows for the enantio- and diastereoselective synthesis of cis-2,3-dihydrobenzofurans from aryldiazoacetates.[1]

  • Palladium-catalyzed Heck/Tsuji-Trost Reaction: A highly enantioselective approach involving the reaction of o-bromophenols with 1,3-dienes provides chiral substituted 2,3-dihydrobenzofurans with excellent regio- and enantiocontrol.[2]

  • Domino Annulation of Chiral Salicyl N-phosphonyl Imines: This strategy utilizes chiral salicyl N-phosphonyl imines and bromo malonates to produce functionalized 2,3-dihydrobenzofuran derivatives with high diastereoselectivity.

Biological Activities and Therapeutic Applications

Derivatives of 2,3-dihydrobenzofuran-2-carboxylic acid have demonstrated a remarkable range of biological activities, making them attractive candidates for drug development in various therapeutic areas.

Anticancer Activity: Targeting the NF-κB Signaling Pathway

A significant area of investigation for these derivatives is in oncology. Many have exhibited potent cytotoxic activities against a range of human cancer cell lines, including renal, colon, breast, gastric, lung, and prostate cancers.[3]

Mechanism of Action: A key mechanism underlying the anticancer effects of these compounds is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[3] NF-κB is a transcription factor that plays a crucial role in inflammation, cell survival, proliferation, and angiogenesis, all of which are hallmarks of cancer.[4] In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Various stimuli can lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes. Small molecule inhibitors, including certain 2,3-dihydrobenzofuran-2-carboxylic acid derivatives, can interfere with this pathway at various points, such as inhibiting the IκB kinase (IKK) complex, thereby preventing NF-κB activation and promoting cancer cell apoptosis.[4][5]

Quantitative Data: Anticancer Activity of Selected Derivatives

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
1 Halogenated BenzofuranK562 (Leukemia)5[6]
HL60 (Leukemia)0.1[6]
9e Benzofuran-based Carboxylic AcidMDA-MB-231 (Breast Cancer)2.52 ± 0.39[6]
22d Phenyl-substitutedMCF-7 (Breast Cancer)3.41[2]
22f Phenyl-substitutedMCF-7 (Breast Cancer)2.27[2]
50g Benzofuran-2-carboxamideHCT-116 (Colon Cancer)0.87[2]
HeLa (Cervical Cancer)0.73[2]
A549 (Lung Cancer)0.57[2]

Experimental Protocol: NF-κB Luciferase Reporter Assay

  • Principle: This assay measures the transcriptional activity of NF-κB. Cells are transfected with a reporter plasmid containing a luciferase gene under the control of NF-κB response elements. Inhibition of the NF-κB pathway results in a decrease in luciferase expression, which is quantified by measuring luminescence.[7]

  • Procedure:

    • Transfect suitable cells (e.g., RAW 264.7 macrophages) with an NF-κB luciferase reporter vector.[8]

    • Pre-treat the cells with various concentrations of the test compound for 1 hour.[8]

    • Stimulate the cells with an NF-κB activator, such as lipopolysaccharide (LPS), for a defined period.[8]

    • Lyse the cells and measure luciferase activity using a luminometer.[9]

    • Calculate the percentage of NF-κB inhibition relative to the stimulated control.

NF-κB Signaling Pathway and Inhibition

Caption: Inhibition of the NF-κB signaling pathway by a 2,3-dihydrobenzofuran derivative.

Hypolipidemic Activity: PPARα Agonism

Certain derivatives of 2,3-dihydrobenzofuran-2-carboxylic acid have been identified as highly potent and subtype-selective peroxisome proliferator-activated receptor alpha (PPARα) agonists.[10][11] These compounds have demonstrated excellent cholesterol- and triglyceride-lowering activity in animal models of dyslipidemia.[10][11]

Mechanism of Action: PPARα is a nuclear receptor that functions as a ligand-activated transcription factor.[12] Upon activation by an agonist, PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter region of target genes.[12] This leads to the upregulation of genes involved in fatty acid uptake, transport, and β-oxidation, primarily in the liver. The net effect is a reduction in plasma triglyceride levels and an increase in high-density lipoprotein (HDL) cholesterol.[12]

Experimental Protocol: PPARα Transactivation Assay

  • Principle: This cell-based assay quantifies the ability of a compound to activate the PPARα receptor. Cells are co-transfected with a PPARα expression vector and a reporter plasmid containing a luciferase gene driven by a promoter with PPREs.[13]

  • Procedure:

    • Co-transfect HEK293T cells with a human PPARα-Gal4 receptor expression plasmid and a pGL4.35 vector containing a 9x Gal4 UAS luciferase reporter.[13]

    • Seed the transfected cells in a 96-well plate and allow them to recover for 24 hours.[13]

    • Treat the cells with various concentrations of the test compound.

    • After an incubation period, lyse the cells and measure luciferase activity.

    • The increase in luminescence is proportional to the activation of PPARα.

PPARα Agonist Signaling Pathway

PPARa_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Agonist 2,3-Dihydrobenzofuran Derivative (Agonist) PPARa PPARα Agonist->PPARa binds & activates PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR RXR RXR RXR->PPARa_RXR PPRE PPRE (on DNA) PPARa_RXR->PPRE binds Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Metabolic_Effects Increased Fatty Acid Oxidation Decreased Triglycerides Gene_Transcription->Metabolic_Effects

Caption: Mechanism of action of a 2,3-dihydrobenzofuran-2-carboxylic acid derivative as a PPARα agonist.

Analgesic Activity: Cannabinoid Receptor 2 (CB2) Agonism

A series of 2,3-dihydrobenzofuran derivatives have been designed and synthesized as potent and selective cannabinoid receptor 2 (CB2) agonists.[14][15] These compounds are being explored for the potential treatment of neuropathic pain.[14] The stereochemistry of these compounds is crucial for their biological activity, with the S-enantiomer of some derivatives being the active form.[14]

Mechanism of Action: The CB2 receptor is a G protein-coupled receptor (GPCR) primarily expressed in immune cells. Activation of the CB2 receptor is associated with anti-inflammatory and analgesic effects, without the psychoactive side effects associated with the activation of the CB1 receptor, which is predominantly found in the central nervous system. CB2 agonists are thought to alleviate neuropathic pain by modulating neuroinflammation.

Experimental Protocol: CB2 Receptor Binding Assay

  • Principle: This assay determines the affinity of a test compound for the CB2 receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to the receptor.[4][16]

  • Procedure:

    • Prepare cell membranes from cells stably transfected with the human CB2 receptor.[4]

    • Incubate the membranes with a constant concentration of a radiolabeled CB2 ligand (e.g., [3H]CP55940) and varying concentrations of the test compound.[17]

    • After incubation, separate the bound and free radioligand by filtration.

    • Quantify the amount of bound radioactivity using a scintillation counter.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined, from which the binding affinity (Ki) can be calculated.

Experimental Workflow: From Synthesis to Biological Evaluation

Experimental_Workflow Start Design of Target Derivatives Synthesis Synthesis of 2,3-Dihydrobenzofuran-2-carboxylic Acid Derivatives Start->Synthesis Purification Purification and Characterization (NMR, MS, HPLC) Synthesis->Purification Biological_Screening Primary Biological Screening (e.g., Cytotoxicity Assay) Purification->Biological_Screening Mechanism_of_Action Mechanism of Action Studies (e.g., NF-κB, PPARα, CB2 Assays) Biological_Screening->Mechanism_of_Action SAR_Analysis Structure-Activity Relationship (SAR) Analysis Mechanism_of_Action->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis Iterative Design End Preclinical Development Lead_Optimization->End

Caption: A typical experimental workflow for the development of 2,3-dihydrobenzofuran-2-carboxylic acid derivatives.

Conclusion and Future Perspectives

The derivatives of 2,3-dihydrobenzofuran-2-carboxylic acid represent a versatile and promising class of compounds with significant therapeutic potential across multiple disease areas. The synthetic accessibility of this scaffold, coupled with the ability to readily introduce chemical diversity, makes it an attractive starting point for drug discovery programs. The well-defined mechanisms of action for several classes of these derivatives, including the inhibition of the NF-κB pathway, agonism of the PPARα receptor, and modulation of the CB2 receptor, provide a solid foundation for rational drug design.

Future research in this area will likely focus on the development of more potent and selective analogues, particularly through the exploration of enantioselective synthetic routes to isolate the more active stereoisomers. Further elucidation of the structure-activity relationships will guide the design of next-generation compounds with improved pharmacokinetic and pharmacodynamic properties. As our understanding of the complex signaling pathways involved in various diseases continues to grow, the derivatives of 2,3-dihydrobenzofuran-2-carboxylic acid are poised to play an increasingly important role in the development of novel and effective therapies.

References

  • Gilmore, T. D. (2010). Inhibiting NF-κB activation by small molecules as a therapeutic strategy. PubMed Central (PMC). [Link]

  • Shi, G., et al. (2005). Novel 2,3-dihydrobenzofuran-2-carboxylic acids: highly potent and subtype-selective PPARalpha agonists with potent hypolipidemic activity. Journal of Medicinal Chemistry, 48(17), 5589-99. [Link]

  • Springer Nature Experiments. A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay. [Link]

  • Reaction Biology. CB2 Biochemical Binding Assay Service. [Link]

  • Szymańska, E., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1591. [Link]

  • Li, Y., et al. (2020). Discovery of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists by Virtual Screening and Biological Evaluation. Journal of Medicinal Chemistry, 63(5), 2536-2548. [Link]

  • Shi, G. Q., et al. (2005). Novel 2,3-dihydrobenzofuran-2-carboxylic acids: highly potent and subtype-selective PPARalpha agonists with potent hypolipidemic activity. Journal of Medicinal Chemistry, 48(17), 5589–5599. [Link]

  • Creative Diagnostics. NF-κB Small Molecule Guide. [Link]

  • Organic Chemistry Portal. Synthesis of 2,3-Dihydrobenzofurans. [Link]

  • Farhat, J., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(17), 11486-11506. [Link]

  • Diaz, P., et al. (2009). 2,3-Dihydro-1-benzofuran derivatives as a series of potent selective cannabinoid receptor 2 agonists: design, synthesis, and binding mode prediction through ligand-steered modeling. ChemMedChem, 4(10), 1615-29. [Link]

  • Spurlock, B., et al. (2014). A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases. PLoS ONE, 9(4), e94334. [Link]

  • Farhat, J., Alzyoud, L., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2197. [Link]

  • Larsson, M., et al. (2017). Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds. ACS Combinatorial Science, 19(5), 323-330. [Link]

  • Diaz, P., et al. (2009). 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling. ChemMedChem, 4(10), 1615-1629. [Link]

  • Ruiu, S., et al. (2014). CB2-Selective Cannabinoid Receptor Ligands: Synthesis, Pharmacological Evaluation, and Molecular Modeling Investigation of 1,8-Naphthyridin-2(1H)-one-3-carboxamides. Journal of Medicinal Chemistry, 57(20), 8485-8500. [Link]

  • Lee, J., et al. (2015). Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB. Bioorganic & Medicinal Chemistry Letters, 25(12), 2545-9. [Link]

  • Li, S. (2012). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. In High Content Screening. InTech. [Link]

  • Edwards, C. R., Readhead, M. J., & Tweddle, N. J. (1987). A practical synthesis of 2,3-dihydro-2-benzofurancarboxylic acid: A general route to 2,3-dihydrobenzofurans. Journal of Heterocyclic Chemistry, 24(2), 495-496. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans. [Link]

  • Ding, X., et al. (2020). Synthesis of 2-aryl-2,3-dihydrobenzofuran-3-carboxylic acid derivatives and analogous. Organic Letters, 22(20), 7965-7969. [Link]

  • Farhat, J., Alzyoud, L., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2197. [Link]

  • INDIGO Biosciences. Human PPAR-alpha Reporter Assay Kit. [Link]

  • Patrick, G. L. (n.d.). Quantitative structure-activity relationships (QSAR). [Link]

  • CN105693666A - Synthesis method of 2,3-dihydrobenzofuran. (2016).
  • Geronikaki, A., et al. (2008). Anticancer activity and quantitative-structure activity relationship (QSAR) studies of a series of antioxidant/anti-inflammatory aryl-acetic and hydroxamic acids. Journal of Medicinal Chemistry, 51(8), 2539-48. [Link]

  • ResearchGate. Inhibition of nuclear factor kappa B (NF-κB) activity by compounds 2d... [Link]

  • QIAGEN. PPARα/RXRα Activation. [Link]

  • Zahoor, A. F., et al. (2024). Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update. RSC Advances, 14(1), 1-20. [Link]

  • Vanden Heuvel, J. P., et al. (2003). trans-Activation of PPARα and Induction of PPARα Target Genes by Perfluorooctane-Based Chemicals. Toxicological Sciences, 74(2), 238-249. [Link]

  • Kowalewska, M., et al. (2014). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry, 2014, 1-5. [Link]

  • De, A. U., & Pal, D. (1990). Quantitative structure-activity relationships (QSAR) and molecular modelling in cancer research. Indian Journal of Cancer, 27(2), 99-110. [Link]

  • Abadi, A. H., et al. (2016). New Pyridone-Based Derivatives as Cannabinoid Receptor Type 2 Agonists. Molecules, 21(11), 1500. [Link]

  • Padwa, A., & Sheehan, S. M. (2011). Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. Organic Syntheses, 88, 334-343. [Link]

  • CN110684000B - Process for preparing benzofuran derivatives. (2020).
  • Kowalewska, M., Kwiecień, H., Śmist, M., & Wrześniewska, A. (2014). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry, 2014, 1-5. [Link]

Sources

Methodological & Application

Topic: Synthesis of 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2,3-dihydrobenzofuran scaffold is a privileged heterocyclic motif frequently encountered in biologically active natural products and pharmaceutical agents, exhibiting a wide range of activities including anti-inflammatory, antimicrobial, and anticancer properties.[1] The strategic introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[2] This document provides a comprehensive guide to the synthesis of 7-fluoro-2,3-dihydrobenzofuran-2-carboxylic acid, a key building block for creating novel therapeutic agents. We present detailed, field-proven protocols for the multi-step synthesis of the core structure and its subsequent derivatization into amides and esters, explaining the causal logic behind key experimental choices and offering insights for troubleshooting and optimization.

Introduction: The Strategic Value of the 7-Fluoro-2,3-dihydrobenzofuran Scaffold

The fusion of a benzene ring with a saturated five-membered oxygen heterocycle confers a rigid, well-defined three-dimensional structure to the 2,3-dihydrobenzofuran (DHBF) core.[3] This structural rigidity is highly valuable in drug design for optimizing ligand-receptor interactions. The DHBF nucleus is a cornerstone in numerous synthetic and natural compounds with significant therapeutic applications.[4] For instance, derivatives of this scaffold are being explored as potent and selective PPARα agonists for treating dyslipidemia and as PARP-1 inhibitors for cancer therapy.[5][6]

The incorporation of a fluorine atom at the 7-position of the DHBF ring system is a deliberate design choice. The high electronegativity and small size of fluorine can profoundly influence the molecule's electronic properties, lipophilicity, and metabolic fate. Specifically, the C-F bond is exceptionally stable, capable of blocking metabolic attack at that position. Furthermore, fluorine can alter the acidity of nearby protons and engage in favorable electrostatic interactions with protein targets, thereby enhancing binding affinity and selectivity.[2]

This application note details a robust synthetic pathway to access 7-fluoro-2,3-dihydrobenzofuran-2-carboxylic acid and provides validated protocols for its conversion into diverse libraries of derivatives for downstream screening and development.

Overview of Synthetic Strategies

The construction of the DHBF skeleton has been the subject of extensive research, leading to a variety of synthetic methodologies.[7] Transition metal-catalyzed reactions, particularly those employing palladium, rhodium, and copper, are among the most reliable and efficient methods for forming the core ring structure.[7][8] Common strategies include intramolecular C-H activation, Heck reactions, and cycloadditions.[8][9]

The chosen strategy for synthesizing the 7-fluoro substituted target involves a multi-step sequence that prioritizes commercially available starting materials and high-yielding, scalable reactions. The overall workflow is depicted below.

G A 3-Fluorophenol B Step 1: Ortho-Allylation A->B C 2-Allyl-3-fluorophenol B->C D Step 2: O-Alkylation (with Ethyl 2-bromoacetate) C->D E Ethyl 2-((2-allyl-3-fluorophenyl)oxy)acetate D->E F Step 3: Reductive Intramolecular Heck Cyclization E->F G Ethyl 7-fluoro-2,3-dihydrobenzofuran-2-carboxylate F->G H Step 4: Saponification G->H I 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic Acid H->I J Derivatization (Amidation, Esterification) I->J K Target Derivatives J->K G cluster_0 Amide Coupling Mechanism Acid R-COOH ActiveEster Activated O-Acylurea Ester Acid->ActiveEster + HATU, Base Amine R'-NH₂ HATU HATU Base DIPEA Amide Amide Product ActiveEster->Amide + R'-NH₂

Sources

Application Notes and Protocols: 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of a Fluorinated Benzofuran Scaffold

In the landscape of modern drug discovery, the 2,3-dihydrobenzofuran scaffold is a privileged heterocyclic motif, valued for its structural rigidity and synthetic tractability. The strategic introduction of a fluorine atom at the 7-position, coupled with a carboxylic acid at the 2-position, yields 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid, a building block of significant interest. The fluorine substituent is not merely an embellishment; its high electronegativity profoundly alters the molecule's electronic properties, enhancing metabolic stability, bioavailability, and binding affinity to target proteins.[1][2] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the versatile applications of this compound, complete with detailed synthetic protocols and mechanistic insights.

Table 1: Physical and Chemical Properties of 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid

PropertyValue
Molecular Formula C₉H₇FO₃
Molecular Weight 182.15 g/mol
CAS Number 1354951-91-9
Physical State Solid at room temperature
Key Functional Groups Carboxylic acid, fluorine substituent, dihydrofuran ring
IUPAC Name 7-fluoro-2,3-dihydro-1-benzofuran-2-carboxylic acid

Core Applications in Drug Discovery

The unique structural and electronic features of 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid make it a versatile starting material for the synthesis of a variety of therapeutic agents. Its derivatives have demonstrated significant potential in oncology, infectious diseases, and neurology.[1]

Oncology: A Scaffold for Kinase and PARP-1 Inhibition

The dihydrobenzofuran core has been successfully employed in the design of potent enzyme inhibitors for cancer therapy.

  • Polo-like kinase 1 (PLK1) Inhibition: Derivatives of 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid have shown selective inhibition of PLK1, a key regulator of cell division.[1] This inhibition leads to reduced cell proliferation in cancer models, such as lung adenocarcinoma.[1] The carboxylic acid moiety serves as a crucial handle for amide bond formation, allowing for the exploration of structure-activity relationships (SAR) by introducing diverse amine fragments.

  • Poly(ADP-ribose)polymerase-1 (PARP-1) Inhibition: The 2,3-dihydrobenzofuran-7-carboxamide scaffold has been identified as a promising pharmacophore for targeting the NAD+ binding site of PARP-1.[3][4] Fluorination, particularly at the 5-position of the benzofuran ring, has been shown to significantly enhance inhibitory potency.[3][4] While the topic compound is fluorinated at the 7-position, the principles of using the carboxylic acid to generate carboxamide derivatives remain directly applicable.

G A 7-Fluoro-2,3-dihydrobenzofuran- 2-carboxylic acid B Amide Coupling A->B R-NH2, Coupling Agent (e.g., HATU, EDCI) C Purification B->C Crude Product D Characterization C->D Purified Inhibitor Candidate E Biological Screening D->E Confirmed Structure F SAR Studies E->F Activity Data G A Substituted o-hydroxyacetophenone B Cyclization A->B Base C Dihydrobenzofuran Scaffold B->C D Functional Group Manipulation C->D E 7-Fluoro-2,3-dihydrobenzofuran- 2-carboxylic acid D->E

Sources

The Strategic Application of 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Value Proposition of a Fluorinated Privileged Scaffold

In the landscape of contemporary medicinal chemistry, the 2,3-dihydrobenzofuran scaffold has emerged as a "privileged structure," a molecular framework that demonstrates the ability to bind to a variety of biological targets with high affinity.[1][2] Its rigid, bicyclic nature presents a well-defined three-dimensional geometry, making it an ideal building block for crafting potent and selective therapeutic agents. The introduction of a carboxylic acid at the 2-position further enhances its utility, providing a key interaction point for forming strong hydrogen bonds or salt bridges with protein active sites.

This guide focuses on a specific, strategically-functionalized analog: 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid . The deliberate placement of a fluorine atom at the 7-position is not a trivial modification. Fluorine, the most electronegative element, imparts a unique set of physicochemical properties that can be leveraged to overcome common challenges in drug development, such as metabolic instability, poor membrane permeability, and off-target activity.[3][4] This document serves as a detailed application note and protocol guide for researchers, scientists, and drug development professionals, elucidating the rationale, synthesis, and potential applications of this valuable chemical entity.

The Rationale: Why the 7-Fluoro Substitution Matters

The strategic incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacokinetic and pharmacodynamic properties.[5] The 7-fluoro substituent on the 2,3-dihydrobenzofuran-2-carboxylic acid core offers several key advantages:

  • Modulation of Acidity and Lipophilicity : The electron-withdrawing nature of fluorine can subtly alter the pKa of the carboxylic acid, influencing its ionization state at physiological pH and potentially strengthening its interaction with target proteins. Furthermore, fluorine substitution can increase lipophilicity, which can enhance membrane permeability and improve oral bioavailability.[6]

  • Enhanced Metabolic Stability : The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes. Placing a fluorine atom at the 7-position can block a potential site of oxidative metabolism on the aromatic ring, thereby increasing the half-life of the drug candidate.[7]

  • Improved Binding Affinity and Selectivity : Fluorine can participate in favorable non-covalent interactions within a protein's binding pocket, including hydrogen bonds and dipole-dipole interactions. These subtle interactions can lead to a significant increase in binding affinity and selectivity for the target protein over related proteins. For example, studies on related benzofuran structures have shown that halogen substitutions can enhance cytotoxic properties in anticancer research.[8]

  • Conformational Control : The presence of a fluorine atom can influence the preferred conformation of the molecule, locking it into a bioactive shape that is more favorable for binding to its target.

Key Therapeutic Areas and Potential Applications

While specific research on the 7-fluoro isomer is emerging, the broader class of benzofuran derivatives has shown significant promise in a multitude of therapeutic areas.[9][10][11] This suggests that 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid is a highly valuable building block for developing novel therapeutics in the following areas:

  • Oncology : Benzofuran derivatives have demonstrated potent anticancer activity through various mechanisms.[1][12] The 7-fluoro scaffold could be used to develop inhibitors of kinases, protein-protein interactions, or other key targets in cancer signaling pathways.

  • Neurodegenerative Diseases : The ability of fluorine to enhance CNS penetration makes this scaffold particularly attractive for developing drugs targeting neurological disorders.[2]

  • Inflammatory Diseases : Dihydrobenzofuran derivatives have been investigated as anti-inflammatory agents.[13] The 7-fluoro analog could be a starting point for developing novel inhibitors of inflammatory enzymes or cytokines.

  • Metabolic Diseases : The parent 2,3-dihydrobenzofuran-2-carboxylic acid scaffold has been successfully employed in the development of potent and selective PPARα agonists for the treatment of dyslipidemia.[14] The 7-fluoro substitution could further optimize the activity and pharmacokinetic profile of such agents.

Experimental Protocols

Protocol 1: Proposed Synthesis of 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid

The synthesis of the target molecule can be approached through a multi-step sequence, starting from a commercially available fluorinated phenol. The following protocol is a representative, literature-informed pathway.

G cluster_0 Step 1: O-Allylation cluster_1 Step 2: Claisen Rearrangement cluster_2 Step 3: Bromination cluster_3 Step 4: Intramolecular Cyclization cluster_4 Step 5: Nitrile Formation cluster_5 Step 6: Hydrolysis A 2-Bromo-3-fluorophenol B Allyl 2-bromo-3-fluorophenyl ether A->B Allyl bromide, K2CO3, Acetone C 2-Allyl-3-fluorophenol B->C Heat (e.g., 200 °C) D 2-(2,3-Dibromopropyl)-3-fluorophenol C->D Br2, CCl4 E 7-Fluoro-2-(bromomethyl)-2,3-dihydrobenzofuran D->E Base (e.g., K2CO3) F 7-Fluoro-2,3-dihydrobenzofuran-2-carbonitrile E->F NaCN, DMSO G 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid F->G Aq. HCl, Heat

Caption: Proposed synthetic workflow for 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid.

Step-by-Step Methodology:

  • O-Allylation of 2-Bromo-3-fluorophenol:

    • To a solution of 2-bromo-3-fluorophenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq) and allyl bromide (1.2 eq).

    • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

    • After completion, filter the solid and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain allyl 2-bromo-3-fluorophenyl ether.

  • Claisen Rearrangement:

    • Heat the allyl ether obtained in the previous step neat at 200 °C for 2-3 hours under an inert atmosphere.

    • Monitor the rearrangement by TLC.

    • Cool the reaction mixture and purify by column chromatography to yield 2-allyl-3-fluorophenol.

  • Bromination of the Alkene:

    • Dissolve the 2-allyl-3-fluorophenol (1.0 eq) in carbon tetrachloride.

    • Add a solution of bromine (1.1 eq) in carbon tetrachloride dropwise at 0 °C.

    • Stir the reaction mixture at room temperature for 1-2 hours.

    • Remove the solvent under reduced pressure to obtain 2-(2,3-dibromopropyl)-3-fluorophenol.

  • Intramolecular Cyclization:

    • Dissolve the dibromide from the previous step in a suitable solvent like acetone.

    • Add a base such as potassium carbonate (2.0 eq) and stir at room temperature overnight.

    • Filter the reaction mixture and concentrate the filtrate.

    • Purify the residue by column chromatography to afford 7-fluoro-2-(bromomethyl)-2,3-dihydrobenzofuran.

  • Nitrile Formation:

    • To a solution of the bromomethyl derivative (1.0 eq) in DMSO, add sodium cyanide (1.5 eq).

    • Heat the mixture at 60-70 °C for 4-6 hours.

    • Cool the reaction, pour into water, and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over sodium sulfate, and concentrate.

    • Purify by column chromatography to obtain 7-fluoro-2,3-dihydrobenzofuran-2-carbonitrile.

  • Hydrolysis to Carboxylic Acid:

    • Reflux the nitrile with aqueous hydrochloric acid (e.g., 6M HCl) for 8-12 hours.

    • Cool the reaction mixture to room temperature. The product may precipitate.

    • Filter the solid, wash with cold water, and dry to obtain 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid.

Protocol 2: Amide Coupling for Library Synthesis

The carboxylic acid is an excellent handle for further diversification. Amide coupling is a fundamental reaction in medicinal chemistry to explore the structure-activity relationship (SAR).

G cluster_0 Step 1: Activation cluster_1 Step 2: Coupling A 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid B Acyl Chloride Intermediate A->B SOCl2 or Oxalyl Chloride D Target Amide Library B->D DCM, Base (e.g., Et3N) C Primary/Secondary Amine (R1R2NH) C->D

Caption: General workflow for amide library synthesis.

Step-by-Step Methodology:

  • Activation of the Carboxylic Acid:

    • Suspend 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid (1.0 eq) in dichloromethane (DCM).

    • Add oxalyl chloride (1.5 eq) and a catalytic amount of DMF.

    • Stir at room temperature for 1-2 hours until gas evolution ceases.

    • Concentrate the reaction mixture under reduced pressure to obtain the crude acyl chloride.

  • Amide Coupling:

    • Dissolve the crude acyl chloride in DCM.

    • In a separate flask, dissolve the desired primary or secondary amine (1.2 eq) and a base such as triethylamine (2.0 eq) in DCM.

    • Add the acyl chloride solution dropwise to the amine solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over sodium sulfate, concentrate, and purify by column chromatography or recrystallization to obtain the target amide.

Data Presentation: Illustrative Biological Activities of Related Analogs

To illustrate the potential of this scaffold, the following table summarizes the biological activities of structurally related 2,3-dihydrobenzofuran derivatives from the literature.

Compound/ScaffoldTargetActivity (IC50/EC50)Therapeutic AreaReference
2,3-dihydrobenzofuran-2-carboxylic acid derivativesPPARαEC50 in the low nanomolar rangeDyslipidemia[14]
2,3-dihydrobenzofuran-2-carboxamide derivativesNF-κBInhibition at low micromolar concentrationsCancer, Inflammation[15]
2,3-dihydro-1-benzofuran derivativesCannabinoid Receptor 2 (CB2)Agonists with nanomolar potencyNeuropathic Pain[2]
4-Fluoro-2-benzofuranyl derivativeuPAKi = 88 nMCancer[8]

Conclusion and Future Outlook

7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid represents a high-value, strategically designed building block for modern drug discovery. The incorporation of a fluorine atom at the 7-position offers a powerful tool to enhance the drug-like properties of molecules derived from this privileged scaffold. The provided synthetic protocols offer a viable pathway to access this compound and its derivatives for library synthesis and lead optimization. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the judicious use of fluorinated scaffolds like 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid will undoubtedly play a crucial role in the development of the next generation of medicines.

References

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). PMC. [Link]

  • Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. (n.d.). PMC. [Link]

  • Novel 2,3-Dihydrobenzofuran-2-carboxylic Acids: Highly Potent and Subtype-Selective PPARα Agonists with Potent Hypolipidemic Activity. (2005). Journal of Medicinal Chemistry. [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). RSC Publishing. [Link]

  • Benzofuran – Knowledge and References. (n.d.). Taylor & Francis. [Link]

  • Process for preparing benzofuran derivatives. (n.d.).
  • Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). PMC. [Link]

  • Highly substituted benzo[b]furan synthesis through substituent migration. (2024). RSC Publishing. [Link]

  • 2,3-Dihydrobenzofuran synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling. (n.d.). PMC. [Link]

  • Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors. (2017). MDPI. [Link]

  • The role of fluorine in medicinal chemistry. (n.d.). Taylor & Francis Online. [Link]

  • Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. (n.d.). IJSDR. [Link]

  • Dihydrobenzofuran and related compounds useful as anti-inflammatory agents. (n.d.).
  • Substituted-9-fluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][1][15]benzoxazine-6-carboxylic acids. (n.d.). Google Patents.

  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). PMC. [Link]

  • Novel benzofuran derivatives: Synthesis and antitumor activity. (2012). ResearchGate. [Link]

  • Role of Fluorine in Drug Design and Drug Action. (2022). ResearchGate. [Link]

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (n.d.). PubMed Central. [Link]

  • Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives via Dearomative (3 + 2) Cycloaddition of 2-Nitrobenzofurans and para-Quinamines. (2022). NIH. [Link]

  • Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011). (2012). ACS Publications. [Link]

  • Production process for 3-fluorophenol. (n.d.).
  • Synthesis method of 2,3-dihydrobenzofuran. (n.d.).
  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). PMC. [Link]

  • Asymmetric synthesis of functionalized 2,3-dihydrobenzofurans using salicyl N-phosphonyl imines facilitated by group-assisted purification (GAP) chemistry. (2018). RSC Publishing. [Link]

  • A practical synthesis of 2,3‐dihydro‐2‐benzofurancarboxylic acid. (1987). Sci-Hub. [Link]

  • Fluorine in drug discovery: Role, design and case studies. (n.d.). Preprint. [Link]

  • Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. (2021). The University of Brighton. [Link]

  • Bioisosteric Replacements. (2021). Cambridge MedChem Consulting. [Link]

Sources

7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid: A Versatile Fluorinated Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Fluorinated Scaffolds

In the landscape of contemporary drug discovery and materials science, the integration of fluorine atoms into molecular frameworks has become a cornerstone of rational design. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased binding affinity, and altered electronic character—offer a powerful tool for modulating the bioactivity and material properties of organic compounds. Among the privileged heterocyclic scaffolds, the 2,3-dihydrobenzofuran core is of particular interest due to its prevalence in a wide array of biologically active natural products and synthetic pharmaceuticals. The strategic incorporation of a fluorine atom onto this scaffold, as seen in 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid, provides a versatile and highly valuable building block for the synthesis of complex molecular architectures with fine-tuned properties. This application note serves as a comprehensive guide for researchers, chemists, and drug development professionals on the effective utilization of this fluorinated building block in organic synthesis, with a focus on practical, field-proven protocols and the underlying chemical principles.

Physicochemical Properties and Handling

7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid is a white to off-white solid at room temperature. The presence of the fluorine atom at the 7-position and the carboxylic acid at the 2-position significantly influences its reactivity and solubility.

PropertyValueSource
Molecular Formula C₉H₇FO₃[1]
Molecular Weight 182.15 g/mol [1]
CAS Number 1354951-91-9[1]
Physical State Solid[1]
Solubility Moderately soluble in polar organic solvents such as methanol, ethanol, and dimethylformamide (DMF).[1]
pKa Not experimentally determined for this specific isomer. Expected to be in the range of typical aromatic carboxylic acids, with the fluorine atom potentially having a minor acidifying effect.
LogP Not experimentally determined. The presence of the fluorine atom is expected to increase lipophilicity compared to the non-fluorinated analog.

Safety and Handling:

7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.

Core Synthetic Applications: Gateway to Novel Derivatives

The carboxylic acid moiety of 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid is the primary handle for synthetic transformations, most notably amide bond formation and esterification. These reactions are fundamental in the construction of a diverse range of derivatives for screening in drug discovery and materials science.

Application I: Amide Bond Formation - Crafting Bioactive Amides

The synthesis of amides from 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid is a key step in the development of various therapeutic agents, including potent inhibitors of Poly(ADP-ribose) polymerase (PARP), a critical enzyme in DNA repair and a validated target in oncology.[2] The following protocol details a robust method for amide bond formation using standard coupling reagents.

Workflow for Amide Bond Formation:

Amide_Synthesis_Workflow cluster_activation Carboxylic Acid Activation cluster_coupling Amine Coupling cluster_workup Work-up & Purification Acid 7-Fluoro-2,3-dihydrobenzofuran- 2-carboxylic acid Activated_Ester Activated Ester Intermediate Acid->Activated_Ester Coupling Reagent, Base Coupling_Reagent Coupling Reagent (e.g., HATU, HBTU, EDC) Coupling_Reagent->Activated_Ester Base1 Base (e.g., DIPEA, NMM) Base1->Activated_Ester Amide_Product Target Amide Activated_Ester->Amide_Product Amine Amine Primary or Secondary Amine Amine->Amide_Product Workup Aqueous Work-up Amide_Product->Workup Purification Purification (e.g., Column Chromatography, Recrystallization) Workup->Purification Pure_Amide Pure Amide Product Purification->Pure_Amide

A generalized workflow for the synthesis of amides from 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid.

Detailed Protocol for Amide Coupling (HATU-mediated):

This protocol is adapted from established methods for the synthesis of benzofuran carboxamides.[3]

  • Reagent Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.1-0.5 M).

  • Activation: To the stirred solution, add the desired primary or secondary amine (1.1 eq), followed by a suitable non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 2.0-3.0 eq).

  • Coupling: Add the coupling reagent, such as O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU, 1.2 eq), portion-wise at room temperature. The reaction mixture may be cooled in an ice bath to control any exotherm.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 2-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Application II: Esterification - Accessing Ester Derivatives

Ester derivatives of 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid can serve as important intermediates for further functionalization or as final products with potential applications in materials science and as prodrugs in medicinal chemistry.

Workflow for Esterification:

Esterification_Workflow cluster_reaction Esterification Reaction cluster_workup Work-up & Purification Acid 7-Fluoro-2,3-dihydrobenzofuran- 2-carboxylic acid Ester_Product Target Ester Acid->Ester_Product Alcohol, Catalyst Alcohol Alcohol (R-OH) Alcohol->Ester_Product Catalyst Acid Catalyst (e.g., H₂SO₄, TsOH) or Coupling Reagent Catalyst->Ester_Product Workup Aqueous Work-up Ester_Product->Workup Purification Purification (e.g., Column Chromatography, Distillation) Workup->Purification Pure_Ester Pure Ester Product Purification->Pure_Ester

A generalized workflow for the synthesis of esters from 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid.

Detailed Protocol for Fischer Esterification:

This is a classic and cost-effective method for the synthesis of simple alkyl esters.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid (1.0 eq) in an excess of the desired alcohol (e.g., methanol or ethanol), which also serves as the solvent.

  • Catalysis: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄, ~5 mol%) or p-toluenesulfonic acid (TsOH), to the solution.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-24 hours. The progress of the reaction can be monitored by TLC or LC-MS.

  • Work-up: After cooling to room temperature, remove the excess alcohol under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with saturated aqueous NaHCO₃ to neutralize the acid catalyst, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude ester can be purified by flash column chromatography or distillation if the product is volatile.

  • Characterization: Characterize the purified ester by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Case Study: Application in the Synthesis of PARP Inhibitors

The 2,3-dihydrobenzofuran-7-carboxamide scaffold has been identified as a promising pharmacophore for the development of PARP-1 inhibitors.[3] While the linked study focuses on the 5-fluoro isomer, the synthetic strategy is directly applicable to the 7-fluoro analog, highlighting the utility of 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid as a key building block in this area of research. The amide coupling protocol described above can be employed to synthesize a library of 7-fluoro-2,3-dihydrobenzofuran-2-carboxamides for structure-activity relationship (SAR) studies. For instance, coupling with ammonia would yield the primary amide, a common feature in many PARP inhibitors.

Conclusion

7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid is a valuable and versatile building block in organic synthesis. Its fluorinated dihydrobenzofuran core and reactive carboxylic acid handle provide a gateway to a wide range of novel molecules with potential applications in medicinal chemistry and materials science. The protocols outlined in this application note offer robust and reliable methods for the synthesis of amide and ester derivatives, enabling researchers to efficiently explore the chemical space around this privileged scaffold. As the demand for sophisticated fluorinated molecules continues to grow, the importance of building blocks like 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid in accelerating innovation is undeniable.

References

  • Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC - NIH. Available at: [Link]

  • 4-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid | C9H7FO3 | CID 83397193 - PubChem. Available at: [Link]

  • Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors - PMC - NIH. Available at: [Link]

  • Development of a Fit-for-Purpose Large-Scale Synthesis of an Oral PARP Inhibitor. Available at: [Link]

  • Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer - PubMed Central. Available at: [Link]

  • The synthesis of esters from carboxylic acids and their derivatives was described previous. Available at: [Link]

  • pKa Data Compiled by R. Williams pKa Values INDEX. Available at: [Link]

  • Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives - ResearchGate. Available at: [Link]

  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates - ResearchGate. Available at: [Link]

  • Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and -2 Mutant Tumors | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Novel 2,3-Dihydrobenzofuran-2-carboxylic Acids: Highly Potent and Subtype-Selective PPARα Agonists with - AWS. Available at: [Link]

  • Novel 2,3-dihydrobenzofuran-2-carboxylic acids: highly potent and subtype-selective PPARalpha agonists with potent hypolipidemic activity - PubMed. Available at: [Link]

  • Methods for the synthesis of benzofuran-3-carboxylate esters (microreview) - ResearchGate. Available at: [Link]

  • Benzofuran-2-carboxylic acid - the NIST WebBook. Available at: [Link]

  • pKa Data Compiled by R. Williams pKa Values INDEX. Available at: [Link]

  • Synthesis and Structural Characterization of Derivatives of 2- and 3-Benzo[b]furan Carboxylic Acids with Potential Cytotoxic Activity. | Request PDF - ResearchGate. Available at: [Link]

Sources

Application Notes and Protocols for the Fluorination of Dihydrobenzofuran Precursors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Fluorine in Dihydrobenzofuran Scaffolds

The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, capable of profoundly modulating a compound's metabolic stability, lipophilicity, and binding affinity.[1][2] The 2,3-dihydrobenzofuran motif is a privileged scaffold found in numerous biologically active compounds and natural products.[1][3][4] Consequently, the targeted fluorination of dihydrobenzofuran precursors represents a critical strategy in the development of novel therapeutics with enhanced pharmacological profiles. These fluorinated analogues have shown promise as potent anti-inflammatory and anticancer agents.[1][3] This guide provides a detailed overview of the experimental procedures for the fluorination of dihydrobenzofuran precursors, with a focus on electrophilic fluorination methodologies, mechanistic insights, and safety protocols.

Mechanistic Considerations in Electrophilic Fluorination

Electrophilic fluorination has emerged as a preferred method for the synthesis of organofluorine compounds, largely replacing hazardous reagents like elemental fluorine with more stable and manageable N-F reagents.[5][6] Among these, Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is a widely used, commercially available reagent known for its effectiveness, safety, and ease of handling.[7][8][9][10]

The precise mechanism of electrophilic fluorination is a subject of ongoing discussion, with evidence supporting both a polar two-electron process (SN2-type) and a single-electron transfer (SET) pathway.[5][11][12] For enol ethers and esters, which are relevant intermediates in the functionalization of dihydrobenzofuran precursors, recent studies strongly suggest a polar, two-electron mechanism that proceeds through an oxygen-stabilized carbenium ion intermediate.[11][12]

Conceptual Workflow for Electrophilic Fluorination

G cluster_0 Preparation cluster_1 Fluorination Reaction cluster_2 Work-up & Purification Precursor Dihydrobenzofuran Precursor Enolate Enolate / Enol Ether Intermediate Precursor->Enolate Base or Acid Catalyst Reaction Fluorination Enolate->Reaction Reagent Electrophilic Fluorinating Agent (e.g., Selectfluor™) Reagent->Reaction Workup Aqueous Work-up / Quenching Reaction->Workup Purification Column Chromatography Workup->Purification Product Fluorinated Dihydrobenzofuran Purification->Product

Caption: Generalized workflow for the electrophilic fluorination of dihydrobenzofuran precursors.

Experimental Protocols

Protocol 1: General Procedure for Electrophilic Fluorination of a Dihydrobenzofuran Precursor using Selectfluor™

This protocol describes a general method for the fluorination of a dihydrobenzofuran derivative that can form an enolate or enol ether intermediate.

Materials:

  • Dihydrobenzofuran precursor

  • Selectfluor™

  • Anhydrous solvent (e.g., Acetonitrile, DMF)

  • Base (if starting from a ketone, e.g., NaH, LDA) or acid catalyst (for enol ether formation)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Organic solvent for extraction (e.g., Ethyl acetate, Dichloromethane)

  • Silica gel for column chromatography

Procedure:

  • Preparation of the Nucleophile:

    • If starting from a ketone precursor: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the dihydrobenzofuran precursor (1.0 eq) in the chosen anhydrous solvent.

    • Cool the solution to the appropriate temperature (e.g., -78 °C for LDA, 0 °C for NaH).

    • Slowly add the base (1.1 eq) and stir the mixture for 30-60 minutes to allow for complete enolate formation.

  • Fluorination Reaction:

    • In a separate flask, dissolve Selectfluor™ (1.2 eq) in the same anhydrous solvent.

    • Slowly add the Selectfluor™ solution to the reaction mixture containing the enolate at the same low temperature.

    • Allow the reaction to stir at this temperature for a specified time (e.g., 1-4 hours), then gradually warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up and Extraction:

    • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.[13]

    • Transfer the mixture to a separatory funnel and add the organic solvent for extraction.

    • Separate the organic layer. Wash the organic layer sequentially with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired fluorinated dihydrobenzofuran.

Protocol 2: Catalytic Asymmetric Fluorination of 3-Substituted Dihydrobenzofuran Precursors

This protocol is adapted from methodologies for the enantioselective fluorination of β-keto esters and related compounds, which can be applied to suitable dihydrobenzofuran precursors.[14] It employs a chiral metal-catalyst complex.

Materials:

  • 3-Acyl-dihydrobenzofuran precursor (1.0 eq)

  • Chiral ligand (e.g., (R)-BINAP, Bis(oxazoline)) (2.5-10 mol%)

  • Metal salt (e.g., Pd(OAc)₂, Cu(OTf)₂) (2.5-10 mol%)

  • Electrophilic fluorinating agent (e.g., N-Fluorobenzenesulfonimide (NFSI)) (1.2 eq)

  • Anhydrous solvent (e.g., THF, Ethanol, Toluene)

  • Molecular sieves (optional, for anhydrous conditions)

Procedure:

  • Catalyst Preparation (In Situ):

    • To a flame-dried Schlenk tube under an inert atmosphere, add the metal salt (e.g., Pd(OAc)₂, 2.5 mol%) and the chiral ligand (e.g., (R)-BINAP, 3.0 mol%).

    • Add the anhydrous solvent and stir the mixture at room temperature for 30 minutes to allow for complex formation.

  • Fluorination Reaction:

    • Add the 3-acyl-dihydrobenzofuran precursor (1.0 eq) to the catalyst mixture.

    • Add the electrophilic fluorinating agent (NFSI, 1.2 eq).

    • Stir the reaction at the specified temperature (e.g., room temperature or 0 °C) for 12-48 hours. Monitor the reaction for consumption of the starting material.

  • Work-up and Purification:

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • Directly load the crude residue onto a silica gel column and purify by flash chromatography to isolate the enantiomerically enriched fluorinated product.

    • Determine the enantiomeric excess (ee) of the product using chiral HPLC analysis.

Data Presentation: Comparison of Electrophilic Fluorinating Agents

ReagentAcronymStructureKey Features
1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)Selectfluor™C₇H₁₄B₂ClF₉N₂User-friendly, stable solid, non-volatile, broad reactivity.[8][9][10]
N-FluorobenzenesulfonimideNFSIC₁₂H₁₀FNO₄S₂Effective and commonly used, bench-stable solid.[5][14]
N-Fluoro-o-benzenedisulfonimideNFOBSC₆H₄FNO₄S₂A common fluorinating agent.[5]

Safety and Handling of Fluorinating Reagents

The use of fluorinating agents requires strict adherence to safety protocols due to their reactivity and potential hazards.[15]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves. Work must be conducted in a well-ventilated chemical fume hood.[16]

  • Reagent Handling: Electrophilic fluorinating agents like Selectfluor™ and NFSI are strong oxidizing agents.[7] Avoid contact with skin and eyes. Store them in a cool, dry place away from incompatible materials.[16]

  • Reaction Quenching: Quenching of reactions involving fluorinating agents can be exothermic. Always perform quenching slowly, preferably in an ice bath, by adding the reaction mixture to a quenching solution (e.g., saturated NaHCO₃).

  • Waste Disposal: All waste containing fluorinated compounds and reagents must be collected in designated, clearly labeled containers and disposed of as hazardous waste according to institutional guidelines.[16]

Diagram of Safety Considerations

G cluster_safety Safety Protocol PPE Personal Protective Equipment (Goggles, Gloves, Lab Coat) FumeHood Work in Fume Hood PPE->FumeHood Quenching Careful Quenching (Slow addition, Ice Bath) FumeHood->Quenching Start Fluorination Experiment FumeHood->Start Disposal Hazardous Waste Disposal Quenching->Disposal End Safe Completion Disposal->End Start->PPE Before Starting Start->Quenching After Reaction

Sources

Application Notes and Protocols for the Analysis of 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This comprehensive technical guide provides a suite of detailed analytical methodologies for the characterization, quantification, and chiral separation of 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid. As a key chiral building block in contemporary drug discovery, rigorous and reliable analytical control is paramount. This document outlines field-proven protocols for High-Performance Liquid Chromatography (HPLC) for both achiral purity and chiral enantiomer separation, Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) for trace-level quantification, Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, and other essential spectroscopic and thermal analyses. Each protocol is presented with an in-depth explanation of the underlying scientific principles and experimental choices, ensuring both technical accuracy and practical applicability for researchers, scientists, and drug development professionals.

Introduction: The Significance of 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid

The 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid scaffold is a privileged structural motif in medicinal chemistry. Its rigid, bicyclic core and the presence of a fluorine atom—a bioisostere for hydrogen that can modulate metabolic stability, binding affinity, and pKa—make it a valuable component in the design of novel therapeutics. The carboxylic acid moiety provides a handle for further synthetic elaboration, while the chiral center at the 2-position introduces stereochemistry that is often critical for pharmacological activity. Consequently, the ability to accurately assess purity, quantify concentration, and resolve enantiomers of this molecule is a critical requirement in any research and development program. This guide provides the analytical framework to achieve that control.

Chromatographic Methods for Purity and Enantiomeric Separation

Chromatography is the cornerstone of analytical chemistry in pharmaceutical development, enabling the separation, identification, and quantification of the target analyte from impurities and its own stereoisomers.

Achiral Purity Assessment by Reverse-Phase HPLC

Principle: Reverse-phase HPLC (RP-HPLC) separates compounds based on their hydrophobicity. A nonpolar stationary phase (typically C18) is used with a polar mobile phase. More hydrophobic compounds interact more strongly with the stationary phase and thus elute later. This method is ideal for determining the purity of the target compound relative to process-related impurities, which will likely have different polarities.

Workflow Diagram:

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Prep_Sample Prepare Standard/Sample in Diluent Inject Inject Sample Prep_Sample->Inject Prep_Mobile Prepare & Degas Mobile Phases Equilibrate Equilibrate Column Prep_Mobile->Equilibrate Equilibrate->Inject Separate Gradient Elution Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Quantify Calculate Purity (% Area) Integrate->Quantify

Caption: Workflow for Achiral RP-HPLC Purity Analysis.

Experimental Protocol:

  • Instrumentation: A standard HPLC system with a UV detector is sufficient.

  • Sample Preparation:

    • Diluent: Acetonitrile/Water (50:50, v/v).

    • Standard Solution: Accurately weigh ~10 mg of 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid reference standard and dissolve in 10 mL of diluent to get a 1 mg/mL solution.

    • Sample Solution: Prepare the sample to be tested at the same concentration.

  • Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18, 250 x 4.6 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic retention for the benzofuran ring system.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid is used to suppress the ionization of the carboxylic acid, leading to better peak shape and retention.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier providing good elution strength for this class of compounds.
Gradient 0-20 min: 30-90% B; 20-25 min: 90% B; 25.1-30 min: 30% BA gradient elution is necessary to separate impurities with a wide range of polarities and to ensure the column is cleaned and re-equilibrated.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and separation efficiency.
Column Temp. 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection UV at 275 nmThe benzofuran chromophore exhibits significant UV absorbance. 275 nm is a typical wavelength for this scaffold, providing good sensitivity.
Injection Vol. 10 µLA standard injection volume to avoid column overloading.
  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the area percent purity by dividing the area of the main peak by the total area of all peaks.

Enantiomeric Separation by Chiral HPLC

Principle: Since enantiomers have identical physical properties in an achiral environment, a chiral stationary phase (CSP) is required for their separation. The CSP creates a diastereomeric interaction with the enantiomers, leading to different retention times. Polysaccharide-based CSPs are highly effective for a wide range of chiral compounds, including carboxylic acids.

Experimental Protocol:

  • Instrumentation: HPLC system with a UV detector.

  • Sample Preparation: Prepare a 1 mg/mL solution of the racemic material in the mobile phase.

  • Chromatographic Conditions:

ParameterRecommended SettingRationale
Column Polysaccharide-based CSP (e.g., Lux Amylose-2 or similar)Amylose-based phases are known to provide good enantioselectivity for aromatic carboxylic acids.[1]
Mobile Phase Acetonitrile / Water / Acetic Acid (50:50:0.1, v/v/v)A reversed-phase mode on a chiral column can offer unique selectivity. Acetic acid acts as an ion-suppressor.[1]
Flow Rate 1.0 mL/minStandard flow rate.
Column Temp. 20 °CTemperature can significantly affect chiral separations; precise control is crucial for reproducibility.[1]
Detection UV at 275 nmAs per the achiral method.
Injection Vol. 5 µLSmaller injection volumes are often preferred in chiral chromatography to maintain high efficiency.

Note on Method Development: Chiral separations often require screening of different CSPs and mobile phase systems (normal phase, polar organic, reversed-phase) to achieve baseline resolution. The conditions above provide a validated starting point for amylose-based columns.[1]

High-Sensitivity Quantification by UPLC-MS/MS

Principle: UPLC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV. UPLC provides faster and more efficient separations using sub-2 µm particle columns. The tandem mass spectrometer, typically a triple quadrupole, operates in Multiple Reaction Monitoring (MRM) mode. It selectively monitors a specific precursor ion-to-product ion transition for the analyte, providing exceptional specificity and allowing for quantification even in complex matrices. For carboxylic acids, negative ion electrospray ionization (ESI-) is typically most effective.[2]

Workflow Diagram:

UPLCMS_Workflow cluster_prep Sample Preparation cluster_lcms UPLC-MS/MS Analysis cluster_data Data Processing Prep_Sample Prepare Calibration Curve & QC Samples UPLC Fast Gradient UPLC Prep_Sample->UPLC Ionize Electrospray Ionization (ESI-) UPLC->Ionize MRM MRM Detection (Precursor -> Product) Ionize->MRM Integrate Integrate MRM Peaks MRM->Integrate Regress Generate Calibration Curve Integrate->Regress Quantify Quantify Unknown Samples Regress->Quantify

Caption: UPLC-MS/MS Workflow for Trace Quantification.

Experimental Protocol:

  • Instrumentation: UPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Sample Preparation:

    • Prepare a stock solution of the reference standard in acetonitrile.

    • Create a calibration curve by serial dilution of the stock solution into the relevant matrix (e.g., plasma, formulation blank) to the desired concentration range (e.g., 1-1000 ng/mL).

  • UPLC Conditions:

ParameterRecommended Setting
Column C18 UPLC Column, 50 x 2.1 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-2 min: 10-95% B; 2-2.5 min: 95% B; 2.6-3 min: 10% B
Flow Rate 0.5 mL/min
Column Temp. 40 °C
  • MS/MS Conditions:

ParameterRecommended SettingRationale
Ionization Mode ESI NegativeThe carboxylic acid is readily deprotonated to form [M-H]⁻.
Capillary Voltage -3.0 kVTypical voltage for ESI negative mode.
Source Temp. 150 °COptimized for stable ionization.
Desolvation Temp. 400 °CEnsures efficient solvent removal.
MRM Transition m/z 181.0 -> 137.0Precursor [M-H]⁻: C₉H₇FO₃ has a monoisotopic mass of 182.04. The [M-H]⁻ ion is 181.0. Product: The most likely fragmentation is the loss of CO₂ (44 Da), resulting in a product ion of m/z 137.0. This is a characteristic loss for carboxylic acids.
Collision Energy ~15 eVThis value should be optimized empirically by infusing the analyte and monitoring the product ion intensity.

Structural Elucidation and Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the chemical structure, connectivity, and environment of atoms. For this molecule, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

  • ¹H NMR: Shows the number, connectivity, and chemical environment of protons.

  • ¹³C NMR: Shows the number and chemical environment of carbon atoms.

  • ¹⁹F NMR: Highly sensitive for the single fluorine atom, providing a clean spectrum and information about its electronic environment.[3]

Predicted NMR Data (in DMSO-d₆):

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H ~13.0br s-COOH
~7.2-7.4m-Aromatic H
~6.9-7.1m-Aromatic H
~5.2ddJ ≈ 9, 6H-2
~3.5ddJ ≈ 16, 9H-3a
~3.2ddJ ≈ 16, 6H-3b
¹³C ~173s-C=O
~158d¹JCF ≈ 240C-7
~110-130m-Other Aromatic C
~75s-C-2
~30s-C-3
¹⁹F ~ -120m-Ar-F

Rationale for Predictions:

  • The acidic proton (COOH) is expected far downfield and will be broad.

  • Aromatic protons will be in the 6.9-7.4 ppm range, with splitting patterns influenced by the fluorine atom (H-F coupling).

  • The chiral proton at C-2 will be a doublet of doublets due to coupling with the two diastereotopic protons at C-3.

  • The C-7 carbon directly attached to fluorine will show a large one-bond C-F coupling constant.

  • The ¹⁹F chemical shift is estimated relative to CFCl₃, a common reference standard, and falls within the typical range for aryl fluorides.[4]

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy measures the absorption of infrared radiation by the molecule, which corresponds to vibrational transitions of its functional groups. It is an excellent tool for confirming the presence of key structural features.

Predicted Key IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityVibration
2500-3300BroadO-H stretch (carboxylic acid dimer)
~1700StrongC=O stretch (carboxylic acid)
1500-1600MediumC=C stretch (aromatic ring)
~1250StrongC-O stretch (ether and carboxylic acid)
~1100-1200StrongC-F stretch

Rationale: The spectrum will be dominated by the very broad O-H and strong C=O stretches of the carboxylic acid, which typically exists as a hydrogen-bonded dimer in the solid state. The C-F stretch is also a strong, characteristic band.[5]

Thermal Analysis (DSC/TGA)

Principle:

  • Differential Scanning Calorimetry (DSC): Measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting point, purity, and polymorphism.

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It is used to assess thermal stability and solvent/water content.[6]

Expected Results:

  • DSC: A sharp endotherm corresponding to the melting point of the crystalline solid. The temperature and enthalpy of melting are key characteristics.

  • TGA: The compound is expected to be thermally stable up to its melting/decomposition point. A flat baseline until a sharp drop in mass indicates decomposition. Any mass loss at lower temperatures (e.g., <120 °C) would suggest the presence of residual solvent or water.

Method Validation Strategy

All analytical methods developed for pharmaceutical applications must be validated to ensure they are suitable for their intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[7][8]

Key Validation Parameters:

ParameterHPLC PurityChiral HPLCUPLC-MS/MS Assay
Specificity YesYesYes
Linearity YesYesYes
Range YesYesYes
Accuracy YesYesYes
Precision YesYesYes
LOD/LOQ YesYesYes
Robustness YesYesYes

Conclusion

The analytical protocols detailed in this guide provide a robust and comprehensive framework for the analysis of 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid. From initial purity checks and structural confirmation to sensitive bioanalytical quantification and critical enantiomeric resolution, these methods equip the modern pharmaceutical scientist with the necessary tools to ensure the quality and integrity of this important chiral building block. Adherence to these protocols, grounded in established scientific principles and regulatory expectations, will facilitate the successful progression of drug development programs.

References

  • ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1). European Medicines Agency; 2005. [Link]

  • Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub; 2024. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy; N/A. [Link]

  • Bari, S. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate; 2018. [Link]

  • ICH. Quality Guidelines. ICH; N/A. [Link]

  • Epstein, W. W., Horton, W. J., & Lin, C. T. Studies Concerning the Infrared Spectra of Some Substituted Benzofuran Derivatives. The Journal of Organic Chemistry; N/A. [Link]

  • NIST. Benzofuran. NIST Chemistry WebBook; N/A. [Link]

  • University of Wisconsin-Madison. 19F NMR Reference Standards. N/A; N/A. [Link]

  • NIST. Benzofuran- 2(3h)-one, 3-allyl-3-phenyl-. NIST Chemistry WebBook; N/A. [Link]

  • TA Instruments. Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. TA Instruments; 2024. [Link]

  • MDPI. (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. MDPI; N/A. [Link]

  • Metter Toledo. Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development. Metter Toledo; 2024. [Link]

  • NIH. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. National Institutes of Health; N/A. [Link]

  • NIH. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. National Institutes of Health; N/A. [Link]

  • Beilstein Journals. Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents. Beilstein Journals; N/A. [Link]

  • Cleveland State University. Introduction to Pharmaceutical Thermal Analysis: a Teaching Tool. Cleveland State University; N/A. [Link]

  • AZoM. The Role of Thermal Analysis in Pharmaceutical Testing and R&D. AZoM; 2025. [Link]

  • NIH. 19F NMR relaxation studies of fluorosubstituted tryptophans. National Institutes of Health; 2019. [Link]

  • Poboży, E., Król, E., Wójcik, L., et al. HPLC determination of perfluorinated carboxylic acids with fluorescence detection. Analytical and Bioanalytical Chemistry; 2010. [Link]

  • MDPI. Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. MDPI; 2023. [Link]

  • MDPI. Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors. MDPI; 2017. [Link]

  • MDPI. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI; N/A. [Link]

  • NIH. Simultaneous determination of seven perfluoroalkyl carboxylic acids in water samples by 2,3,4,5,6-pentafluorobenzyl bromide derivatization and gas chromatography-mass spectrometry. National Institutes of Health; 2020. [Link]

  • NIH. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. National Institutes of Health; 2024. [Link]

  • NIH. Simultaneous Determination of Enantiomeric Purity and Organic Impurities of Dexketoprofen Using Reversed-Phase Liquid Chromatography—Enhancing Enantioselectivity through Hysteretic Behavior and Temperature-Dependent Enantiomer Elution Order Reversal on Polysaccharide Chiral Stationary Phases. National Institutes of Health; 2024. [Link]

  • NIH. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. National Institutes of Health; N/A. [Link]

  • Chinese Pharmaceutical Journal. Separation of enantiomeric ketoprofen by pre column chiral derivatization reversed phase HPLC. Chinese Pharmaceutical Journal; 2000. [Link]

  • NIH. Toward Chiral Recognition by Design: Uncovering the Self-Enantioresolving Properties of Chiral Amine Derivatives. National Institutes of Health; 2025. [Link]

  • Semantic Scholar. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological. Semantic Scholar; 2022. [Link]

Sources

Application Note: A Comprehensive Guide to the Scale-Up Synthesis of 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid is a key building block in medicinal chemistry, valued for its role in the development of novel therapeutics. The presence of the fluorine atom and the dihydrobenzofuran scaffold imparts unique physicochemical and biological properties to molecules containing this moiety[1]. This application note provides a detailed, experience-driven guide for the multi-gram scale-up synthesis of this compound. We will delve into a robust synthetic strategy, present a step-by-step protocol, and critically analyze the challenges and solutions inherent in transitioning from bench-scale to larger-scale production. The focus is on ensuring safety, reproducibility, and high purity of the final product, addressing the practical needs of researchers in drug development.

Introduction and Strategic Overview

The 2,3-dihydrobenzofuran core is a privileged scaffold in pharmacology, appearing in numerous bioactive natural products and synthetic drugs[2]. The addition of a fluorine atom at the 7-position can significantly modulate properties such as metabolic stability, pKa, and binding affinity by altering the electronic nature of the molecule[1]. Consequently, reliable access to 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid (herein referred to as the target compound) is critical for advancing drug discovery programs.

While numerous methods exist for the synthesis of benzofuran derivatives[3][4], scaling these processes presents significant challenges. Issues such as heat management, reagent addition rates, and purification methods that are not amenable to large quantities (like column chromatography) become paramount[5].

This guide details a practical and scalable synthetic route. The chosen strategy involves an intramolecular cyclization, a common and effective method for constructing the dihydrobenzofuran ring system[1]. The synthesis begins with a commercially available fluorinated phenol and proceeds through a sequence designed to minimize hazardous reagents and complex purifications, favoring crystallization for the final product isolation.

Chemical and Physical Properties

A thorough understanding of the target compound's properties is essential for handling, purification, and analysis.

PropertyValueSource
Molecular Formula C₉H₇FO₃[1]
Molecular Weight 182.15 g/mol [1]
CAS Number 1354951-91-9[1]
Physical State Solid at room temperature[1]
IUPAC Name 7-fluoro-2,3-dihydro-1-benzofuran-2-carboxylic acid[1]
Solubility Moderately soluble in polar organic solvents[1]
Hazard Codes H315, H319, H335 (Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation)

Proposed Synthetic Pathway

The overall synthetic strategy is a three-step process designed for scalability and robustness. It begins with the alkylation of 2-bromo-6-fluorophenol, followed by an intramolecular Heck cyclization to form the dihydrobenzofuran ester, and concludes with saponification to yield the target carboxylic acid.

Synthetic_Pathway A 2-Bromo-6-fluorophenol B Ethyl 2-((2-bromo-6-fluorophenoxy)methyl)acrylate A->B Step 1: Alkylation K₂CO₃, Acetone, reflux C Ethyl 7-fluoro-2,3-dihydrobenzofuran-2-carboxylate B->C Step 2: Intramolecular Heck Cyclization Pd(OAc)₂, P(o-tol)₃, Et₃N, DMF D 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid C->D Step 3: Saponification NaOH, EtOH/H₂O, rt

Caption: Overall synthetic scheme for 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid.

Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained professional chemists in a well-equipped laboratory. All procedures should be performed in a fume hood with appropriate personal protective equipment (PPE). A thorough risk assessment should be conducted before commencing any work.

Step 1: Synthesis of Ethyl 2-((2-bromo-6-fluorophenoxy)methyl)acrylate

Rationale: This step involves a standard Williamson ether synthesis. Acetone is chosen as the solvent for its ability to dissolve the starting materials and its suitable boiling point for the reaction. Potassium carbonate is a cost-effective and moderately strong base, sufficient to deprotonate the phenol without causing unwanted side reactions.

ReagentMW ( g/mol )Equiv.MolesMass/Volume
2-Bromo-6-fluorophenol190.991.00.2650.0 g
Ethyl 2-(bromomethyl)acrylate195.041.10.2956.0 g
Potassium Carbonate (K₂CO₃)138.211.50.3954.0 g
Acetone---500 mL

Protocol:

  • To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 2-bromo-6-fluorophenol (50.0 g, 0.26 mol), potassium carbonate (54.0 g, 0.39 mol), and acetone (500 mL).

  • Stir the suspension vigorously at room temperature for 15 minutes.

  • Add ethyl 2-(bromomethyl)acrylate (56.0 g, 0.29 mol) dropwise to the suspension over 30 minutes.

  • Heat the reaction mixture to reflux (approx. 56°C) and maintain for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with acetone (2 x 50 mL).

  • Combine the filtrates and concentrate under reduced pressure to obtain a crude oil.

  • Dissolve the oil in ethyl acetate (300 mL) and wash with water (2 x 150 mL) and brine (1 x 150 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the product as a pale yellow oil. This crude product is typically of sufficient purity (>90%) to be used directly in the next step. Expected yield: ~75-85 g.

Step 2: Synthesis of Ethyl 7-fluoro-2,3-dihydrobenzofuran-2-carboxylate

Rationale: This key step forms the dihydrobenzofuran ring via an intramolecular Heck reaction. Palladium acetate is a common palladium source, and tri(o-tolyl)phosphine is a bulky phosphine ligand that often promotes such cyclizations. Triethylamine acts as a base to neutralize the HBr generated during the catalytic cycle. DMF is a suitable high-boiling polar aprotic solvent for this transformation.

ReagentMW ( g/mol )Equiv.MolesMass/Volume
Ethyl 2-((2-bromo-6-fluorophenoxy)methyl)acrylate303.121.00.2575.0 g
Palladium(II) Acetate (Pd(OAc)₂)224.500.020.0051.12 g
Tri(o-tolyl)phosphine (P(o-tol)₃)304.370.040.013.04 g
Triethylamine (Et₃N)101.191.50.37552 mL
N,N-Dimethylformamide (DMF)---750 mL

Protocol:

  • To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add the crude product from Step 1 (75.0 g, 0.25 mol), palladium(II) acetate (1.12 g, 2 mol%), tri(o-tolyl)phosphine (3.04 g, 4 mol%), and DMF (750 mL).

  • Degas the mixture by bubbling nitrogen through the solution for 30 minutes.

  • Add triethylamine (52 mL, 0.375 mol) and heat the reaction mixture to 100-110 °C.

  • Maintain the temperature for 8-12 hours, monitoring the reaction by LC-MS.

  • Cool the reaction to room temperature and pour it into a mixture of ice water (1.5 L) and ethyl acetate (500 mL).

  • Stir vigorously for 15 minutes, then separate the layers. Extract the aqueous layer with ethyl acetate (2 x 250 mL).

  • Combine the organic layers and wash with water (3 x 500 mL) to remove DMF, followed by brine (1 x 300 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to give the crude ester. The product can be purified by vacuum distillation if necessary, but is often carried forward. Expected yield: ~45-55 g.

Step 3: Saponification to 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid

Rationale: The final step is a simple ester hydrolysis (saponification) using sodium hydroxide. A mixed solvent system of ethanol and water ensures the solubility of both the ester and the hydroxide salt. The reaction is typically fast at room temperature. The product is isolated by acidic workup and precipitation.

ReagentMW ( g/mol )Equiv.MolesMass/Volume
Ethyl 7-fluoro-2,3-dihydrobenzofuran-2-carboxylate224.211.00.2250.0 g
Sodium Hydroxide (NaOH)40.003.00.6626.4 g
Ethanol---250 mL
Water---250 mL
6M Hydrochloric Acid (HCl)---~120 mL

Protocol:

  • In a 1 L beaker, dissolve sodium hydroxide (26.4 g, 0.66 mol) in water (250 mL).

  • To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, add the crude ester from Step 2 (50.0 g, 0.22 mol) and ethanol (250 mL).

  • Stir until the ester is fully dissolved, then add the NaOH solution.

  • Stir the mixture at room temperature for 2-4 hours. Monitor for the disappearance of the starting ester by TLC.

  • Once complete, concentrate the mixture under reduced pressure to remove most of the ethanol.

  • Dilute the remaining aqueous solution with water (500 mL) and wash with methyl tert-butyl ether (MTBE) (2 x 200 mL) to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 1-2 by slowly adding 6M HCl. A white precipitate will form.

  • Stir the slurry in the ice bath for 1 hour to ensure complete precipitation.

  • Collect the solid by vacuum filtration, wash the filter cake with cold water (3 x 100 mL).

  • Dry the solid in a vacuum oven at 50°C to a constant weight. Expected yield: 35-40 g. Purity by HPLC should be >98%.

Scale-Up Considerations and Process Optimization

Transitioning from the laboratory bench (gram-scale) to pilot or production scale (kilogram-scale) requires careful consideration of several factors that are less critical at a smaller scale[5].

Caption: Key decision points and solutions for process scale-up.

  • Heat Management: The intramolecular Heck cyclization (Step 2) can be exothermic. On a large scale, the reduced surface-area-to-volume ratio makes heat dissipation less efficient. The reaction temperature must be carefully controlled using a jacketed reactor with an external cooling system. The rate of heating should be gradual, and emergency cooling plans should be in place.

  • Reagent Handling and Addition: At scale, adding reagents all at once is often unsafe and can lead to poor process control. For Step 1, the liquid acrylate should be added via a dosing pump over a prolonged period to maintain control over the reaction temperature.

  • Purification: Column chromatography is not a viable option for multi-kilogram purification. The final product is a solid, making crystallization the preferred method[5]. A solvent screen should be performed to find the optimal solvent or solvent mixture that provides high recovery and excellent purity. Toluene, ethyl acetate/heptane mixtures, or isopropanol are good starting points for screening. The cooling rate during crystallization is a critical parameter that must be controlled to obtain a desirable crystal size and morphology, which impacts filtration and drying times.

  • Waste Management: The scale-up process will generate significant solvent and aqueous waste. A waste management plan that complies with all environmental regulations must be developed. This includes streams from washes (brine, acidic water) and mother liquor from crystallization.

Safety and Hazard Analysis

All steps must be performed with a clear understanding of the hazards associated with the reagents and transformations.

  • 2-Bromo-6-fluorophenol: Toxic and corrosive. Avoid inhalation and contact with skin.

  • Ethyl 2-(bromomethyl)acrylate: Lachrymator and corrosive. Handle only in a well-ventilated fume hood.

  • Palladium Catalysts: Can be pyrophoric, especially after the reaction when mixed with organic solvents. Filtration should be done carefully, and the filter cake should not be allowed to dry in the air.

  • Triethylamine and DMF: Flammable and toxic. Avoid inhalation of vapors.

  • Sodium Hydroxide and Hydrochloric Acid: Highly corrosive. Wear appropriate gloves, eye protection, and a lab coat. The neutralization in Step 3 is exothermic and must be done slowly with cooling.

A comprehensive Safety Data Sheet (SDS) for each chemical should be reviewed before use[6][7]. The final product itself is an irritant and should be handled with care.

Conclusion

This application note outlines a robust and scalable synthesis for 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid. By focusing on established, reliable reactions and addressing the specific challenges of scale-up, such as thermal management and non-chromatographic purification, this guide provides a practical framework for researchers and process chemists. The successful implementation of this protocol will enable the consistent production of high-purity material, thereby facilitating its use in pharmaceutical research and development.

References

  • Zhang, X., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. National Institutes of Health. Retrieved from [Link]

  • Shafi, S., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Retrieved from [Link]

  • Mushtaq, A., et al. (2022). Advances in Synthetic Strategies and Medicinal Importance of Benzofurans: A Review. ResearchGate. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Natural source, bioactivity and synthesis of benzofuran derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to optimize their synthetic route, troubleshoot common issues, and improve the overall yield and purity of this important fluorinated heterocyclic compound. The 2,3-dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry, and its fluorinated derivatives are of significant interest.[1][2] This guide provides in-depth, experience-driven advice in a direct question-and-answer format.

Overview of the Synthetic Challenge

The synthesis of 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid presents a multi-step challenge where yield can be compromised at several key stages. The primary difficulties often lie in achieving efficient intramolecular cyclization to form the dihydrobenzofuran ring without significant byproduct formation and ensuring the stability of the fluorinated aromatic ring throughout the reaction sequence.

This guide will focus on a common and logical synthetic approach, breaking down each phase to address potential pitfalls.

Proposed General Synthetic Workflow

A robust method for constructing the 2,3-dihydrobenzofuran-2-carboxylic acid core involves two main stages: the initial etherification of a fluorinated phenol followed by an intramolecular cyclization.

Synthetic_Workflow A Step 1: Etherification (Williamson Synthesis) B Intermediate: 2-(3-Fluorophenoxy)acetic acid derivative A->B  3-Fluorophenol +  Diester/Haloacetate C Step 2: Intramolecular Cyclization (Friedel-Crafts Acylation) B->C  Eaton's Reagent or  PPA / H2SO4 D Intermediate: 7-Fluoro-3-oxo-2,3-dihydrobenzofuran-2-carboxylic acid derivative C->D  Crude Cyclized Product E Step 3: Reduction & Hydrolysis D->E  Catalytic Hydrogenation  (e.g., Pd/C) / LiOH, H2O F Final Product: 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid E->F  Purification

Caption: General three-stage synthetic pathway.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step for maximizing the yield of 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid?

A1: The most critical step is the intramolecular cyclization (Step 2). This reaction determines the formation of the core dihydrobenzofuran ring system. The choice of acid catalyst, reaction temperature, and solvent are paramount. A common issue is the formation of an undesired regioisomer or the dehydration of the dihydrobenzofuran to the more stable benzofuran. The electron-withdrawing nature of the fluorine atom can deactivate the aromatic ring, making the electrophilic substitution more challenging than in non-fluorinated analogues.

Q2: Why is a multi-step approach involving acylation and then reduction often preferred over direct cyclization methods?

A2: A multi-step approach provides greater control. The intramolecular Friedel-Crafts acylation to form the 3-keto intermediate is often more regioselective and higher-yielding than direct cyclization methods that might rely on radical or transition-metal-catalyzed pathways.[3][4] This ketone intermediate can then be reliably reduced (e.g., via catalytic hydrogenation), which also selectively reduces the furan ring double bond to yield the desired dihydrobenzofuran scaffold.[5][6] This stepwise process prevents the formation of the fully aromatic benzofuran as a major byproduct.

Q3: How does the fluorine atom at the 7-position influence the synthesis?

A3: The fluorine atom has two main effects:

  • Electronic Effect: As a moderately deactivating, ortho-para directing group, the fluorine atom at the 7-position (meta to the ether oxygen) influences the regioselectivity of the cyclization. It deactivates the desired cyclization position (position 2 of the phenol ring), requiring stronger acidic conditions or more reactive intermediates.

  • Stability: The C-F bond is very strong, making the fluorine substituent stable under most reaction conditions.[7][8] However, harsh conditions could potentially lead to side reactions, although this is less common.

Troubleshooting Guide

Category 1: Step 1 - Etherification (Synthesis of Phenoxyacetic Acid Intermediate)

Problem: Low yield of the 2-(3-fluorophenoxy)acetic acid intermediate.

Possible CauseRecommended Solution & Scientific Rationale
Inefficient Deprotonation The phenoxide must be fully formed for efficient nucleophilic attack. Ensure at least one full equivalent of a suitable base (e.g., NaH, K₂CO₃) is used. Incomplete deprotonation leads to unreacted 3-fluorophenol.
Incorrect Solvent Choice Polar aprotic solvents like DMF or Acetonitrile are ideal as they solvate the cation of the base without interfering with the nucleophilic phenoxide. Protic solvents (e.g., ethanol) can protonate the phenoxide, reducing its nucleophilicity.
Side Reaction (C-alkylation) While O-alkylation is generally favored, some C-alkylation can occur. Using a less coordinating cation (e.g., K⁺ from K₂CO₃ instead of Na⁺ from NaH) and a polar aprotic solvent can enhance the rate of O-alkylation.
Poor Quality Reagents Ensure the 3-fluorophenol is pure and the haloacetate or diester reagent has not hydrolyzed. Water in the reaction mixture will quench the base and hydrolyze the ester.
Category 2: Step 2 - Intramolecular Cyclization

Problem: The cyclization reaction fails or results in a complex mixture.

Troubleshooting_Cyclization Start Low Cyclization Yield Q1 Is starting material consumed? Start->Q1 Sol_No_React Cause: Insufficient Activation - Increase acid strength (PPA -> Eaton's Reagent). - Increase temperature incrementally (e.g., 60°C -> 80°C). - Ensure anhydrous conditions. Q1->Sol_No_React No Q2 Is the major product the undesired benzofuran? Q1->Q2 Yes A1_Yes Yes A1_No No Sol_Benzofuran Cause: Over-aromatization - Use a two-step acylation/reduction protocol. - If direct, lower reaction temperature and time. - Avoid overly strong dehydrating acids. Q2->Sol_Benzofuran Yes Sol_Mixture Cause: Polymerization/Side Reactions - Lower reaction temperature. - Ensure slow, controlled addition of substrate to acid. - Check purity of starting material. Q2->Sol_Mixture No A2_Yes Yes A2_No No

Caption: Decision tree for troubleshooting low cyclization yield.

Problem: The primary byproduct is 7-Fluorobenzofuran (aromatized) instead of the desired dihydrobenzofuran.

Possible CauseRecommended Solution & Scientific Rationale
Harsh Reaction Conditions High temperatures and strongly dehydrating acids (like concentrated H₂SO₄ or P₂O₅) can promote the elimination of water from the dihydrobenzofuran intermediate, leading to the thermodynamically stable aromatic benzofuran.
One-Pot Reaction Design Direct cyclization methods are more prone to aromatization. The recommended two-step process (acylation to the 3-keto intermediate, then reduction) physically separates the cyclization from the steps that could lead to dehydration.
Incorrect Quenching Quenching the reaction mixture improperly can lead to localized heating or prolonged exposure to acidic conditions, favoring aromatization. Quench by slowly pouring the reaction mixture onto crushed ice with vigorous stirring.
Category 3: Step 3 & Purification

Problem: Difficulty in purifying the final product.

Possible CauseRecommended Solution & Scientific Rationale
Incomplete Hydrolysis If an ester was used, incomplete hydrolysis will leave the ester in the final product, which has similar polarity and can be difficult to separate. Monitor hydrolysis by TLC. If needed, increase reaction time, temperature, or the amount of base (e.g., LiOH).
Residual Catalyst If using catalytic hydrogenation (e.g., Pd/C), fine catalyst particles may pass through standard filter paper.[5] Filter the reaction mixture through a pad of Celite® to ensure complete removal of the heterogeneous catalyst.
Choosing the Right Method Recrystallization: The final carboxylic acid is a solid and should be amenable to recrystallization.[6] Screen solvents like ethyl acetate/hexane or toluene. This is effective for removing less polar impurities. Column Chromatography: If recrystallization fails, silica gel chromatography using a gradient of ethyl acetate in hexane with 1% acetic acid (to keep the carboxylic acid protonated and prevent streaking) is a reliable alternative.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-(3-fluorophenoxy)acetate
  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add anhydrous N,N-Dimethylformamide (DMF, 10 mL/g of phenol).

  • Add 3-fluorophenol (1.0 eq).

  • Cool the solution to 0 °C in an ice bath.

  • Add potassium carbonate (K₂CO₃, 1.5 eq) portion-wise, ensuring the temperature does not rise significantly.

  • Allow the mixture to stir at 0 °C for 20 minutes.

  • Add ethyl bromoacetate (1.1 eq) dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC (Thin Layer Chromatography) until the 3-fluorophenol spot is consumed.

  • Quench the reaction by pouring it into cold water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • The crude product can often be used directly in the next step or purified by column chromatography if necessary.

Protocol 2: Cyclization, Reduction, and Hydrolysis
  • Cyclization:

    • Prepare Eaton's reagent (7.7 wt% P₂O₅ in methanesulfonic acid) or use commercial polyphosphoric acid (PPA).

    • In a flask, heat the acidic agent to 70-80 °C.

    • Add the crude ethyl 2-(3-fluorophenoxy)acetate (1.0 eq) dropwise to the hot acid with vigorous stirring.

    • Maintain the temperature and stir for 2-4 hours, monitoring by TLC.

    • Carefully pour the hot, viscous mixture onto a large excess of crushed ice with stirring.

    • Extract the resulting aqueous slurry with dichloromethane or ethyl acetate (3x).

    • Combine organics, dry over Na₂SO₄, and concentrate to yield the crude keto-ester.

  • Reduction & Hydrolysis:

    • Dissolve the crude keto-ester in ethanol or acetic acid.

    • Add Palladium on carbon (10% Pd/C, 5-10 mol%).

    • Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously for 16-24 hours.[6]

    • Filter the reaction through a pad of Celite®, washing the pad with ethanol.

    • To the filtrate, add an aqueous solution of lithium hydroxide (LiOH, 3.0 eq).

    • Stir at room temperature for 4-6 hours until TLC confirms the disappearance of the ester.

    • Concentrate the mixture to remove the organic solvent.

    • Dilute with water and wash with diethyl ether to remove non-acidic impurities.

    • Acidify the aqueous layer to pH 1-2 with cold 1M HCl.

    • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

References

  • Intramolecular radical cyclization approach to access highly substituted indolines and 2,3-dihydrobenzofurans under visible-light. RSC Publishing. [Link]

  • Direct oxidative Heck cyclizations: intramolecular Fujiwara-Moritani arylations for the synthesis of functionalized benzofurans and dihydrobenzofurans. PubMed. [Link]

  • A practical synthesis of 2,3‐dihydro‐2‐benzofurancarboxylic acid. Journal of Heterocyclic Chemistry. [Link]

  • Research Progress on the Synthesis of Intramolecular Benzofuran Derivatives. Preprints.org. [Link]

  • A Novel Base-Promoted Cyclization: Synthesis of Substituted Benzo[b]furans. Semantic Scholar. [Link]

  • 2,3-Dihydrobenzofuran synthesis. Organic Chemistry Portal. [Link]

  • Synthesis of 2-aryl-2,3-dihydrobenzofuran-3-carboxylic acid derivatives and analogous. ResearchGate. [Link]

  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. PMC. [Link]

  • Cyclization of substitued 2-(2-fluorophenylazo)azines to azino[1,2-c]benzo[d][1][3][4]triazinium derivatives. PubMed. [Link]

  • TfOH-Promoted Decyanative Cyclization toward the Synthesis of 2,1-Benzisoxazoles. Organic Chemistry Portal. [Link]

  • Process for preparing benzofuran derivatives.
  • Synthesis of benzofuran-7-carboxylic acid. PrepChem.com. [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. [Link]

  • Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. NISCAIR Online Periodicals Repository. [Link]

  • Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. ResearchGate. [Link]

  • Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors. PMC. [Link]

  • Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. JETIR. [Link]

  • Etherification of Fluoroarenes with Alkoxyboronic Acid Pinacol Esters via C-F Bond Cleavage. Organic Chemistry Portal. [Link]

  • Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors. ACS Publications. [Link]

  • 4-Methoxy-2-(2-formylphenoxy)acetic acid cyclization mechanism. ResearchGate. [Link]

  • Etherification of Fluoroarenes with Alkoxyboronic Acid Pinacol Esters via C-F Bond Cleavage. PubMed. [Link]

  • Synthesis of 6-fluoro-3, 4-dihydro-2H-1-benzopyran-2-carboxylic acid. ResearchGate. [Link]

  • Direct Benzylic C–H Etherification Enabled by Base-Promoted Halogen Transfer. NIH. [Link]

  • DDQ-promoted synthesis of 2-benzoylbenzofurans and benzofuro[2,3-c]pyridines using 2′-hydroxy ethyl cinnamate and phenacyl bromides. PMC. [Link]

  • Studies on cyclization reactions of 3-amino-2,4-dihydroxybutanoic acid derivatives. ResearchGate. [Link]

  • First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives. NIH. [Link]

  • Process for preparing glyoxylic esters or their hydrates.
  • Catalytic etherification of hydroxyl compounds to methyl ethers with 1,2-dimethoxyethane. RSC Publishing. [Link]

  • 4-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid | C9H7FO3. PubChem. [Link]

  • 2-amino-3-fluorobenzoic acid. Organic Syntheses Procedure. [Link]

  • Research Article: Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Scribd. [Link]

Sources

Technical Support Center: Synthesis of 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this important synthetic procedure. My goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively.

Section 1: Troubleshooting Guide - Navigating Common Side Reactions

This section addresses specific, frequently encountered issues during the synthesis, focusing on the identification and mitigation of side reactions.

Question 1: "My reaction yields a significant amount of an isomeric byproduct. How can I identify it and improve the regioselectivity?"

Answer:

This is a classic challenge in this synthesis, often stemming from the cyclization step. The most common isomeric byproduct is the 5-fluoro isomer.

Causality and Identification:

The formation of the 7-fluoro versus the 5-fluoro isomer is determined by the regioselectivity of the intramolecular Williamson ether synthesis (or a similar cyclization strategy). The phenoxide intermediate can, in principle, attack from two positions. The electronic and steric environment dictates the major product.

  • Identification: The most reliable method for distinguishing between the 7-fluoro and 5-fluoro isomers is through ¹H NMR and ¹⁹F NMR spectroscopy.

    • In ¹H NMR, the coupling patterns of the aromatic protons will be distinctly different. The 7-fluoro isomer will show a characteristic set of three aromatic protons, while the 5-fluoro isomer will exhibit a different splitting pattern.

    • ¹⁹F NMR will show a single resonance for each isomer, but their chemical shifts will differ, providing a clear method for quantification of the isomeric ratio.

Mitigation Strategies:

  • Choice of Base and Solvent: The reaction's regioselectivity can be highly dependent on the base and solvent system used. A less-hindered base in a polar aprotic solvent like DMF or DMSO generally favors the desired 7-fluoro isomer.

  • Temperature Control: Running the cyclization at a lower temperature can often improve selectivity by favoring the thermodynamically more stable product.

Experimental Protocol: Improving Regioselectivity

  • Setup: Under an inert atmosphere (Nitrogen or Argon), dissolve the precursor phenol in anhydrous DMF.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Base Addition: Slowly add a slight excess (1.1 equivalents) of a milder base like potassium carbonate (K₂CO₃).

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it slowly warm to room temperature and stir for 12-18 hours.

  • Monitoring: Monitor the reaction progress and isomeric ratio by taking aliquots and analyzing via TLC or LC-MS.

Question 2: "I'm observing incomplete cyclization and the presence of starting material, even after extended reaction times. What's going wrong?"

Answer:

Incomplete cyclization is a common hurdle and can usually be traced back to a few key factors related to reaction conditions and reagent quality.

Causality and Troubleshooting:

  • Insufficiently Anhydrous Conditions: The presence of water can quench the base and inhibit the formation of the necessary phenoxide intermediate. All solvents and reagents should be rigorously dried.

  • Base Strength and Solubility: The chosen base may not be strong enough to fully deprotonate the phenol, or it may have poor solubility in the reaction solvent, reducing its effective concentration. Sodium hydride (NaH), while requiring careful handling, is often more effective than carbonate bases in these cases.

  • Leaving Group Quality: The efficiency of the intramolecular nucleophilic substitution is highly dependent on the quality of the leaving group on the side chain. A tosylate or mesylate is generally more effective than a halide.

Workflow: Troubleshooting Incomplete Cyclization

Caption: Decision workflow for troubleshooting incomplete cyclization.

Question 3: "My final product is discolored, and I'm seeing impurities in the NMR that I can't identify. What are the likely culprits?"

Answer:

Discoloration and unidentifiable impurities often point towards degradation or side reactions involving reactive intermediates, particularly oxidation.

Causality and Prevention:

  • Oxidation: The phenol starting material or the phenoxide intermediate can be susceptible to oxidation, leading to colored, often polymeric, impurities. This is exacerbated by the presence of air and elevated temperatures.

  • Decarboxylation: While less common under standard conditions, the carboxylic acid moiety can be lost at high temperatures, especially if acidic or basic conditions are harsh during workup or purification.

Preventative Measures:

  • Inert Atmosphere: Always conduct the reaction under a positive pressure of an inert gas like nitrogen or argon to minimize exposure to oxygen.

  • Degassed Solvents: For particularly sensitive reactions, using solvents that have been degassed (e.g., by freeze-pump-thaw cycles) can be beneficial.

  • Controlled Workup: Neutralize the reaction mixture carefully and avoid prolonged exposure to strong acids or bases at elevated temperatures during the workup and extraction phases.

  • Purification: Flash column chromatography is often necessary to remove these colored impurities. A gradient elution from a non-polar solvent system (e.g., hexanes/ethyl acetate) is typically effective.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most critical step in the synthesis of 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid?

A1: The intramolecular cyclization step is arguably the most critical. It determines the regiochemical outcome (7-fluoro vs. 5-fluoro) and is often the point where issues of incomplete reaction or side product formation arise. Careful control of the base, solvent, and temperature is paramount for a successful outcome.

Q2: Can I use a different halogen on the starting phenol, for instance, chlorine or bromine, instead of fluorine?

A2: Yes, the general synthetic scheme can be adapted for other halogens. However, the electronic properties of the halogen will influence the reactivity of the aromatic ring and the acidity of the phenol. This may require re-optimization of the reaction conditions, particularly the choice of base and reaction temperature.

Q3: What are the recommended purification techniques for the final product?

A3: A combination of techniques is often best. After an aqueous workup and extraction, the crude product can be purified by flash column chromatography on silica gel. For achieving high purity, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or toluene) is highly recommended.

Section 3: Data and Protocols

Table 1: Comparison of Conditions for Regioselective Cyclization

BaseSolventTemperature (°C)Typical 7-Fluoro : 5-Fluoro RatioReference
K₂CO₃DMF25~4 : 1
NaHTHF0 to 25~9 : 1
Cs₂CO₃MeCN50~6 : 1

References

  • Journal of Medicinal Chemistry, 2018 , 61(5), pp 2041–2056. [Link]

  • Organic Letters, 2011 , 13(16), pp 4414–4417. [Link]

  • Tetrahedron Letters, 2005 , 46(35), pp 5895-5897. [Link]

Technical Support Center: Optimization of Reaction Conditions for 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this multi-step synthesis, providing in-depth troubleshooting advice and detailed protocols to ensure successful and efficient outcomes. Our approach is grounded in mechanistic understanding and field-proven insights to empower you in your experimental endeavors.

Introduction

7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid is a valuable building block in medicinal chemistry, often incorporated into pharmacologically active compounds. The synthetic route to this molecule, while conceptually straightforward, presents several challenges that can impact yield and purity. This guide will dissect a common synthetic pathway, addressing potential pitfalls at each stage and offering optimized conditions for success.

A prevalent and logical synthetic approach involves three key stages:

  • Williamson Ether Synthesis: Formation of an ether linkage between 3-fluorophenol and an appropriate three-carbon electrophile bearing a latent carboxylic acid functionality.

  • Intramolecular Cyclization: An acid-catalyzed ring closure to construct the dihydrobenzofuran scaffold.

  • Hydrolysis: Conversion of the ester functionality to the final carboxylic acid.

This guide will provide a detailed walkthrough of this synthetic sequence, complete with troubleshooting FAQs and optimized protocols.

Overall Synthetic Workflow

G cluster_0 Stage 1: Williamson Ether Synthesis cluster_1 Stage 2: Intramolecular Cyclization (Friedel-Crafts Acylation) cluster_2 Stage 3: Hydrolysis A 3-Fluorophenol C Ethyl 2-(3-fluorophenoxy)propanoate A->C Base (e.g., K2CO3) Solvent (e.g., Acetone, DMF) B Ethyl 2-bromopropanoate B->C D Ethyl 2-(3-fluorophenoxy)propanoate F Ethyl 7-fluoro-2,3-dihydrobenzofuran-2-carboxylate D->F Heat E Polyphosphoric Acid (PPA) or Eaton's Reagent E->F G Ethyl 7-fluoro-2,3-dihydrobenzofuran-2-carboxylate I 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid G->I Solvent (e.g., THF/Water, Ethanol/Water) H Base (e.g., NaOH or LiOH) Acid Workup (e.g., HCl) H->I

Technical Support Center: Synthesis of Fluorinated Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of fluorinated heterocycles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of introducing fluorine into heterocyclic frameworks. The incorporation of fluorine can dramatically enhance a molecule's metabolic stability, lipophilicity, and binding affinity, but the synthetic journey is often fraught with challenges.[1][2] This resource provides field-proven insights, troubleshooting guides, and detailed protocols to help you overcome common hurdles in your experiments.

Section 1: Troubleshooting Guide - Common Synthesis Problems

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

1.1 Regioselectivity and Site-Control Issues

Question: My electrophilic fluorination of an N-substituted pyrazole with Selectfluor® is yielding the wrong regioisomer, primarily fluorinating the C4 position. How can I achieve selective fluorination at the C5 position?

Answer: This is a classic regioselectivity challenge. The C4 position of the pyrazole ring is often more electron-rich and sterically accessible, making it the kinetically favored site for many electrophilic fluorinating agents.[3]

  • Causality: Direct electrophilic attack is governed by the inherent electronic properties of the heterocycle. To override this preference, you need to change the mechanism from a direct electrophilic aromatic substitution to a directed one.

  • Troubleshooting Strategy: A robust strategy is to employ a deprotonation-fluorination sequence. By selectively deprotonating the C5 position with a strong, non-nucleophilic base, you generate a nucleophilic carbon that will readily attack an electrophilic fluorine source.

    • Deprotonation: Cool your N-substituted pyrazole solution to a low temperature (e.g., -78 °C) in an anhydrous aprotic solvent like THF. Add a strong base, typically n-butyllithium (nBuLi), dropwise. The lithium will selectively abstract the proton at C5.

    • Fluorination: After a short period to allow for complete deprotonation, quench the resulting anion with a suitable electrophilic fluorine source. While Selectfluor® can be used, N-fluorobenzenesulfonimide (NFSI) is often preferred in these cases as it is less aggressive and can lead to cleaner reactions.[3]

    • Critical Consideration: This method's success hinges on the absence of other acidic protons in your substrate that could be deprotonated by nBuLi. Ensure your starting material and reaction conditions are scrupulously anhydrous.

Question: I am attempting a nucleophilic ring-opening of a substituted aziridine with a fluoride source, but I'm getting a mixture of regioisomers. How can I control the site of fluoride attack?

Answer: The regioselectivity of aziridine ring-opening is highly sensitive to the reaction mechanism, which can be either SN1 or SN2 in character.[4] The outcome depends on the substitution pattern of the aziridine, the nature of the fluoride source, and the reaction conditions.[4][5]

  • Causality:

    • SN2 Pathway: A more nucleophilic fluoride source and less sterically hindered aziridine carbons will favor an SN2 attack at the least substituted carbon.

    • SN1 Pathway: Substrates that can form a stabilized carbocation (e.g., with a phenyl or other stabilizing group) or reaction conditions involving strong acids will favor an SN1 pathway. In this case, the fluoride will attack the more substituted carbon after the formation of the carbocation intermediate.

  • Troubleshooting Strategies:

    • Modulate the Fluoride Source: The poor nucleophilicity of fluoride is a known challenge.[6] Using a "naked" fluoride source like tetrabutylammonium fluoride (TBAF) in an aprotic solvent can enhance its nucleophilicity and favor an SN2 mechanism.[7] Conversely, using hydrogen fluoride complexes like Olah's reagent (pyridinium poly(HF)) can promote an SN1 pathway by protonating the aziridine nitrogen.[8]

    • Leverage Hydrogen Bonding Catalysis: Recent studies show that hydrogen-bond donor catalysts (e.g., ureas) can modulate the charge density of the fluoride ion, directly influencing kinetic regioselectivity in the fluorination of aziridinium salts.[9] This advanced approach offers a powerful way to program the regiochemical outcome.

1.2 Low Yield and Incomplete Reactions

Question: My nucleophilic aromatic substitution (SNAr) reaction on a chloro-substituted heterocycle using potassium fluoride (KF) is giving very low conversion, even at high temperatures. What is causing this?

Answer: Low conversion in SNAr reactions with metal fluorides is almost always due to the poor solubility and low nucleophilicity of the fluoride salt.[10]

  • Causality: Alkali metal fluorides like KF have high lattice energies, making them poorly soluble in many organic solvents.[10] For the fluoride anion to be an effective nucleophile, it must be desolvated and available in solution.

  • Troubleshooting Strategies:

    • Employ Phase-Transfer Catalysis: The most common solution is to add a phase-transfer catalyst (PTC) such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide) or a crown ether (e.g., 18-crown-6). The PTC transports the fluoride anion from the solid phase into the organic phase, creating a more reactive, "naked" fluoride nucleophile.

    • Use a Different Fluoride Source: Cesium fluoride (CsF) is more soluble and generally more reactive than KF. Anhydrous tetra-alkylammonium salts like TBAF are even more effective but must be handled under strictly anhydrous conditions.[7]

    • Solvent Choice: Use a high-boiling polar aprotic solvent like DMSO, DMF, or sulfolane to help solubilize the fluoride salt and achieve the necessary reaction temperatures. However, be aware that these solvents can be difficult to remove during workup.[10]

Question: My direct C-H fluorination using NFSI and a transition metal catalyst is stalling. How can I drive the reaction to completion?

Answer: Stalled C-H activation/fluorination reactions can stem from catalyst deactivation, insufficient reactivity of the C-H bond, or unfavorable reaction kinetics.

  • Causality: The catalytic cycle may be inhibited by product binding, catalyst oxidation, or the presence of impurities. The C-H bond itself might not be sufficiently activated under the chosen conditions.

  • Troubleshooting Strategies:

    • Increase Catalyst Loading: A modest increase in the catalyst loading (e.g., from 5 mol% to 10 mol%) can sometimes overcome minor deactivation pathways.

    • Add an Additive/Co-oxidant: Some catalytic systems benefit from additives. For instance, in certain copper-catalyzed reactions, the addition of a Lewis acid or a hydrogen-bond donor like hexafluoroisopropanol (HFIP) can enhance the reactivity of the intermediate benzyl fluorides, enabling subsequent functionalization and driving the overall sequence forward.[11][12]

    • Re-evaluate the Directing Group: If you are using a directing-group strategy, ensure the directing group is robust under the reaction conditions and provides the optimal geometry for C-H activation. In some palladium-catalyzed systems, an imine amide auxiliary has been used effectively for β-C(sp³)–H fluorination.[13]

1.3 Side Reactions and Byproduct Formation

Question: I am observing a significant amount of a difluorinated byproduct in my electrophilic fluorination reaction. How can I improve the selectivity for monofluorination?

Answer: The formation of difluorinated products is a common side reaction when the monofluorinated product is more electron-rich or as reactive as the starting material, especially when using highly potent fluorinating agents like Selectfluor®.[3]

  • Causality: The first fluorine atom introduced can sometimes further activate the ring towards a second electrophilic attack. Over-reaction occurs if the concentration of the fluorinating agent is too high or the reaction time is too long.

  • Troubleshooting Strategies:

    • Control Stoichiometry: Carefully control the stoichiometry of the fluorinating agent. Use no more than 1.0-1.1 equivalents. It may be beneficial to add the agent in portions or via syringe pump over a period of time to keep its instantaneous concentration low.

    • Lower the Reaction Temperature: Reducing the temperature can significantly increase selectivity by slowing the rate of the second fluorination more than the first.[3]

    • Use a Milder Reagent: Switch from Selectfluor® to a less reactive agent like NFSI.[14] This often provides a wider window for achieving selective monofluorination.

Section 2: Frequently Asked Questions (FAQs)

Q1: How do I choose the right fluorinating agent for my synthesis?

A1: The choice depends on the desired transformation (electrophilic, nucleophilic, deoxyfluorination, etc.), the substrate, and the desired selectivity.[15]

  • For electron-rich systems (arenes, enolates): Use an electrophilic ("F+") agent . Selectfluor® is a powerful, versatile choice, while NFSI offers milder conditions.[15][16][17]

  • For SN2 or SNAr reactions (displacing a leaving group): Use a nucleophilic ("F-") source . Spray-dried KF with a phase-transfer catalyst is a cost-effective option. CsF or TBAF offer higher reactivity for challenging substrates.[7]

  • To replace a hydroxyl group: Use a deoxyfluorinating agent like DAST or Deoxo-Fluor®. Be cautious, as these can be thermally unstable.[18]

  • To introduce a -CF3 group: Use a trifluoromethylating agent . Electrophilic sources include Togni or Umemoto reagents.[19] Radical sources like CF3I or NaSO2CF3 are also common.[20] Alternatively, a powerful strategy is to use a building block that already contains the CF3 group.[21][22]

Q2: What are the primary safety concerns when working with fluorinating agents?

A2: Safety is paramount. Many fluorinating agents are highly reactive, toxic, and corrosive.[18]

  • Reactivity: Electrophilic agents like Selectfluor® can react violently and exothermically with certain solvents like DMF and DMSO.[23] Deoxyfluorinating agents like DAST can decompose with thermal runaway.

  • Toxicity: Many reagents can generate hydrogen fluoride (HF) upon contact with moisture or if acidified.[18] HF is acutely toxic and causes severe, penetrating chemical burns that require specialized medical treatment (calcium gluconate).

  • Handling: Always work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical splash goggles, a face shield, a flame-resistant lab coat, and double-gloving with gloves rated for the specific chemicals and solvents being used.[24]

  • Quenching & Disposal: Never quench reactive fluorinating agents with water without a validated procedure. Quenching is highly exothermic and should be done slowly at low temperatures.[24] Dispose of all fluorinated waste according to your institution's hazardous waste guidelines.[24]

Q3: Why is "late-stage fluorination" so important in drug discovery?

A3: Late-stage fluorination refers to the introduction of a fluorine atom at one of the final steps in the synthesis of a complex molecule. This strategy is highly valuable because it allows chemists to synthesize a core molecular scaffold and then create a diverse library of fluorinated analogues without having to redesign the entire synthesis for each one.[25][26] This dramatically accelerates the drug discovery process by enabling rapid evaluation of how fluorine's placement affects a drug candidate's properties (potency, metabolic stability, etc.).[1] However, late-stage fluorination is a significant challenge because the reactions must be highly selective and tolerant of the various functional groups already present in the complex molecule.[25][27]

Section 3: Key Experimental Protocols
Protocol 1: Regioselective C5-Fluorination of an N-Phenylpyrazole

This protocol describes the directed fluorination of 1-phenyl-1H-pyrazole as a model substrate.

Materials:

  • 1-phenyl-1H-pyrazole

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (nBuLi, 2.5 M in hexanes)

  • N-Fluorobenzenesulfonimide (NFSI)

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N2 or Ar), add 1-phenyl-1H-pyrazole (1.0 eq) and dissolve in anhydrous THF.

  • Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add nBuLi (1.1 eq) dropwise via syringe over 10 minutes. The solution may change color. Stir the mixture at -78 °C for 1 hour.

  • Fluorination: In a separate flask, dissolve NFSI (1.2 eq) in a minimum amount of anhydrous THF. Add the NFSI solution to the pyrazole anion solution at -78 °C dropwise via syringe.

  • Reaction Monitoring: Allow the reaction to stir at -78 °C for 2 hours, then warm slowly to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS to confirm consumption of the starting material.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH4Cl at 0 °C.

  • Workup: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the desired 5-fluoro-1-phenyl-1H-pyrazole.

Visualizations and Data
Diagrams

Fluorinating_Agent_Selection start What is the nature of the substrate? electron_rich Electron-Rich (e.g., enolate, activated arene) start->electron_rich hydroxyl Hydroxyl Group (-OH) start->hydroxyl leaving_group Leaving Group (e.g., -Cl, -Br, -OTs) start->leaving_group introduce_cf3 Introduce -CF3 Group start->introduce_cf3 electrophilic Use Electrophilic Agent (Selectfluor®, NFSI) electron_rich->electrophilic deoxy Use Deoxyfluorinating Agent (DAST, Deoxo-Fluor®) hydroxyl->deoxy nucleophilic Use Nucleophilic Agent (KF/PTC, CsF, TBAF) leaving_group->nucleophilic trifluoromethyl Use Trifluoromethylating Agent (Togni, CF3I) or Building Block introduce_cf3->trifluoromethyl

Troubleshooting_Workflow start Low Yield in Fluorination Reaction check_reagents Are reagents/solvents pure and anhydrous? start->check_reagents check_temp Is the reaction temperature optimal? start->check_temp check_agent Is the fluorinating agent sufficiently reactive? start->check_agent solve_reagents Purify starting materials. Use freshly dried solvents. check_reagents->solve_reagents solve_temp Increase temperature for slow reactions (e.g., SNAr). Decrease temperature to improve selectivity. check_temp->solve_temp solve_agent Switch to a more reactive agent (e.g., KF -> CsF). Add catalyst/additive (e.g., PTC, Lewis Acid). check_agent->solve_agent end Re-run Optimized Reaction solve_reagents->end solve_temp->end solve_agent->end

Data Tables

Table 1: Comparison of Common Electrophilic Fluorinating Agents

FeatureSelectfluor® (F-TEDA-BF₄)N-Fluorobenzenesulfonimide (NFSI)
Appearance White crystalline solidWhite crystalline solid
Reactivity High. Powerful electrophile.[16]Moderate. Less aggressive than Selectfluor®.[14]
Common Uses Fluorination of electron-rich arenes, heterocycles, enolates; C-H fluorination.[14][16][28]Fluorination of carbanions, directed fluorinations, milder alternative to Selectfluor®.[3][14]
Solubility Soluble in polar solvents (MeCN, water).[14]Soluble in a range of organic solvents (THF, MeCN, CH2Cl2).[14]
Key Advantage High reactivity, stable, easy to handle.[29]Milder, often provides better selectivity, stable.
Potential Issue Can sometimes lead to over-reaction (e.g., difluorination).[3]Lower reactivity may require stronger activation or longer reaction times.
References
  • Key developments in fluorinated heterocycles - Taylor & Francis. (2025-03-06).
  • Key developments in fluorinated heterocycles - Taylor & Francis Online. (2025-03-03).
  • Fluorine in heterocyclic chemistry - ResearchG
  • Fluorination Methods for Drug Discovery and Development | Request PDF - ResearchG
  • Safety and handling of fluorin
  • Fluorination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Overcoming Challenges in Fluorine-Based Chemistry | Pharmaceutical Technology.
  • Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing).
  • Fluorination methods for drug discovery and development - PubMed.
  • Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope - MDPI.
  • Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing).
  • A Comparative Guide to Electrophilic Fluorinating Agents: N,N-Difluoromethanamine vs. Selectfluor - Benchchem.
  • Recent advances in late-stage monofluorination of natural products and their deriv
  • Nuclophilic Fluorination by F- - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026-01-04).
  • Specific Solvent Issues with Fluorin
  • Fluorination methods in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing).
  • Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - RSC Publishing. (2024-07-16).
  • Trifluoromethyl Nitrogen Heterocycles: Synthetic Aspects and Potential Biological Targets. (2025-08-05).
  • Electrophilic Fluorination with N-F Reagents - Organic Reactions.
  • Synthesis and reactivity of fluorinated heterocycles - ResearchG
  • Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions - PMC - NIH.
  • Strategies for Nucleophilic C(sp3)–(Radio)Fluorination - The Doyle Group - UCLA. (2023-04-25).
  • Direct C–H fluorination/heteroarylation of oxindoles with quinoxalin-2(1H)-ones using Selectfluor - Organic & Biomolecular Chemistry (RSC Publishing).
  • Synthesis of trifluoromethyl substituted heterocyclic compounds with β-trifluoromethylated acrylates: Synthetic Communications - Taylor & Francis Online. (2024-08-11).
  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides | Organic Chemistry | ChemRxiv. (2025-09-30).
  • Regiodivergent Nucleophilic Fluorination under Hydrogen Bonding Catalysis: A Computational and Experimental Study - PMC - NIH.
  • Recent Advances in the Synthesis of Fluorinated Heterocycles and A Close Look on the Recent FDA-Approved Fluorinated Drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A. (2025-07-31).
  • What Are Fluorinating Agents? - Sparrow Chemical. (2026-01-18).
  • Synthesis of trifluoromethyl or trifluoroacetyl substituted heterocyclic compounds from trifluoromethyl‐α,β‐ynones - ResearchG
  • CHAPTER 9: Fluorinations Not Using Fluorine Gas - Books - The Royal Society of Chemistry. (2022-05-20).
  • Stereoselectively fluorinated N-heterocycles: a brief survey - PMC - NIH. (2013-11-29).
  • Direct fluorination and amination of (hetero)
  • Application Notes and Protocols for the Synthesis of Fluorin
  • The Dark Side of Fluorine | ACS Medicinal Chemistry Letters. (2019-06-20).
  • Regioselective Fluorination of Thiophene-Based Heterocycles for Modulation of Multiple Physical Properties in Organic Semiconductors - ACS Public
  • Copper-Catalyzed C–H Fluorination/Functionalization Sequence Enabling Benzylic C–H Cross Coupling with Diverse Nucleophiles | Organic Letters - ACS Public
  • CHEMICAL FLUORINATION OF ORGANIC COMPOUNDS - Revue Roumaine de Chimie -.
  • Novel Synthetic Routes to Fluorinated Heterocycles using the Fluoroiodane Reagent. (2021-05-13).
  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applic
  • Achieving Regio- and Stereo-Control in the Fluorination of Aziridines under Acidic Conditions | Request PDF - ResearchG
  • Technical Support Center: Regioselectivity in Pyrazole Fluorin

Sources

Technical Support Center: Crystallization of 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization of 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the crystallization of this compound. Our goal is to equip you with the scientific rationale and practical steps to overcome common challenges in obtaining high-quality crystals.

Troubleshooting Guide: Overcoming Crystallization Hurdles

This section addresses specific problems you may encounter during the crystallization of 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid.

My compound is "oiling out" instead of crystallizing. What's happening and what should I do?

Answer:

"Oiling out" occurs when the solute separates from the solution as a liquid phase (an oil) rather than a solid crystalline phase. This typically happens when the solution is highly supersaturated, and the temperature is above the melting point of the solute in the solvent system. The high concentration forces the compound out of solution, but the thermal energy is too high for an ordered crystal lattice to form. For a compound like 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid, which has a relatively low molecular weight, this can be a common issue, especially if impurities are present that depress the melting point.[1]

Causality and Step-by-Step Solutions:

  • Reduce the rate of supersaturation: Rapid cooling is a frequent cause of oiling out.[1] A slower cooling rate allows molecules more time to orient themselves into a crystal lattice.

    • Protocol:

      • Re-heat the solution until the oil redissolves completely.

      • Add a small amount of additional "good" solvent (one in which the compound is more soluble) to slightly decrease the saturation level.[1]

      • Allow the solution to cool slowly to room temperature. Insulating the flask can help achieve a slower cooling gradient.

      • If no crystals form at room temperature, proceed with a very gradual temperature reduction using a refrigerated bath.

  • Solvent System Modification: The choice of solvent is critical in controlling solubility and crystallization behavior.[2]

    • Protocol:

      • If using a single solvent, consider a binary solvent system. A common approach is to dissolve the compound in a "good" solvent and then slowly add a "poor" solvent (an anti-solvent) in which the compound is less soluble, until turbidity is observed.

      • For carboxylic acids, polar solvents are often effective.[3] Experiment with solvent mixtures like ethyl acetate/hexane or methanol/water. A procedure for a related compound, 2,3-dihydro-1-benzofuran-2-carboxylic acid, successfully used an ethyl acetate-hexane mixture for recrystallization.[4][5]

      • Heat the turbid solution until it becomes clear again, and then cool slowly.

  • Seeding: Introducing a seed crystal can provide a template for crystal growth and bypass the kinetic barrier for nucleation.

    • Protocol:

      • If you have a small amount of solid material, add a single, well-formed crystal to the supersaturated solution at a temperature just below the saturation point.

      • If no crystals are available, you can sometimes generate seeds by scratching the inside of the flask with a glass rod at the solution's surface. This creates micro-abrasions that can act as nucleation sites.

The crystallization yield is consistently low. How can I improve it?

Answer:

A low yield suggests that a significant portion of your compound remains in the mother liquor after crystallization.[1] This can be due to several factors, including using too much solvent, a suboptimal final crystallization temperature, or the presence of highly soluble polymorphs.

Causality and Step-by-Step Solutions:

  • Optimize Solvent Volume: The most common reason for low yield is using an excessive amount of solvent.[1]

    • Protocol:

      • Start by dissolving your crude product in a minimal amount of hot solvent to achieve a saturated solution.

      • If you have already completed the crystallization and suspect high solubility in the mother liquor, you can try to recover more product by slowly evaporating some of the solvent from the filtrate and cooling it again to induce a second crop of crystals.

      • Be aware that the purity of subsequent crops may be lower.

  • Lower the Final Crystallization Temperature: The solubility of 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid will decrease at lower temperatures.

    • Protocol:

      • After reaching room temperature, place the crystallization flask in an ice bath or a refrigerator for several hours to maximize precipitation.

      • Ensure the system is sealed to prevent moisture condensation, which could affect purity.

  • Consider Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities.[6][7][8] It's possible you are isolating a more soluble, less stable polymorph.

    • Protocol:

      • Varying the crystallization solvent and cooling rate can lead to the formation of different polymorphs.[7] Experiment with different solvent systems to see if a less soluble form can be obtained.

      • Slurrying the isolated solid in a suitable solvent can sometimes convert a metastable form into a more stable, less soluble polymorph over time.

The crystals are very small or needle-like, making them difficult to filter and dry. How can I obtain larger, more equant crystals?

Answer:

Small or needle-like crystals often result from rapid nucleation and fast crystal growth, which can be influenced by high supersaturation and the solvent environment.[9] This crystal habit can lead to poor filtration and drying characteristics.

Causality and Step-by-Step Solutions:

  • Decrease the Rate of Supersaturation: As with oiling out, a slower approach to supersaturation is key.

    • Protocol:

      • Employ a very slow cooling rate. This can be achieved by placing the flask in a large, insulated container (like a Dewar flask) or using a programmable cooling bath.

      • Alternatively, use vapor diffusion. Dissolve the compound in a volatile "good" solvent and place this solution in a larger, sealed container with a "poor" solvent. The slow diffusion of the poor solvent's vapor into the solution will gradually induce crystallization.

  • Solvent Selection: The solvent can influence crystal habit.[3]

    • Protocol:

      • Experiment with solvents of different polarities and hydrogen bonding capabilities. For carboxylic acids, solvents that can interact with the carboxylic acid dimer motif can influence crystal packing and morphology.[10]

      • Solvents with higher viscosity can slow down diffusion to the crystal surface, sometimes promoting more uniform growth.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid that I should be aware of for crystallization?

A1: 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid has a molecular formula of C₉H₇FO₃ and a molecular weight of approximately 182.15 g/mol .[11] It is a solid at room temperature and is expected to be moderately soluble in polar organic solvents due to the presence of the carboxylic acid group.[11] The fluorine atom can influence the electronic properties and intermolecular interactions, such as hydrogen bonding, which are critical for crystallization.[12][13]

Q2: How does the fluorine substituent affect the crystallization of this molecule compared to its non-fluorinated analog?

A2: The fluorine atom can significantly impact crystallization behavior. Its high electronegativity can alter the acidity of the carboxylic proton and influence the strength of hydrogen bonds.[13] It can also participate in non-covalent interactions (e.g., C-F···H-C) that may lead to different crystal packing arrangements and potentially polymorphism compared to the non-fluorinated 2,3-dihydrobenzofuran-2-carboxylic acid.[14]

Q3: What is polymorphism and why is it important for a drug development professional?

A3: Polymorphism is the ability of a solid material to exist in more than one crystal structure.[6][7][15] Different polymorphs of the same active pharmaceutical ingredient (API) can have different physical properties, including solubility, dissolution rate, stability, and bioavailability.[8][16] For drug development, it is crucial to identify and control the polymorphic form to ensure consistent product quality, efficacy, and stability.[9] An unexpected change in polymorphic form during manufacturing or storage can have significant consequences.[7]

Q4: Are there any general solvent selection strategies for carboxylic acids like this one?

A4: Yes, a good starting point is to use solvents that have similar functional groups.[17] For carboxylic acids, solvents like alcohols (methanol, ethanol), esters (ethyl acetate), and ketones (acetone) are often good choices for dissolving the compound. Anti-solvents are typically non-polar, such as alkanes (hexane, heptane) or aromatic hydrocarbons (toluene). A general rule is "like dissolves like." The goal is to find a solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.

Experimental Workflow & Diagrams

Troubleshooting Crystallization Failure: A General Workflow

The following diagram outlines a systematic approach to troubleshooting common crystallization problems.

G cluster_oiling Troubleshoot Oiling Out cluster_yield Improve Yield cluster_morphology Improve Morphology start Initial Crystallization Attempt problem Problem Encountered? start->problem oiling_out Oiling Out problem->oiling_out Yes, Oiling low_yield Low Yield problem->low_yield Yes, Low Yield poor_morphology Poor Crystal Morphology (Needles/Fine Powder) problem->poor_morphology Yes, Poor Morphology success Successful Crystallization problem->success No o_step1 1. Re-heat & Add More Solvent oiling_out->o_step1 y_step1 1. Reduce Initial Solvent Volume low_yield->y_step1 m_step1 1. Very Slow Cooling / Vapor Diffusion poor_morphology->m_step1 o_step2 2. Slow Cooling o_step1->o_step2 o_step3 3. Change Solvent System o_step2->o_step3 o_step3->problem y_step2 2. Lower Final Temperature y_step1->y_step2 y_step3 3. Evaporate Mother Liquor y_step2->y_step3 y_step3->problem m_step2 2. Screen Different Solvents m_step1->m_step2 m_step3 3. Use Seeding m_step2->m_step3 m_step3->problem

Caption: A workflow for troubleshooting common crystallization issues.

Quantitative Data Summary
Solvent ClassExample SolventsExpected SolubilitySuitability as Anti-Solvent
Polar Protic Methanol, EthanolHighPoor
Polar Aprotic Acetone, Ethyl AcetateModerate to HighPoor
Non-Polar Hexane, HeptaneVery LowExcellent
Aromatic TolueneLow to ModerateGood
Chlorinated DichloromethaneModerateFair

Note: This table is a qualitative guide. Experimental screening is essential to determine the optimal solvent system for your specific material.

References

  • Lee, A. Y., et al. (2011). Polymorphism and crystallization of active pharmaceutical ingredients (APIs). PubMed.
  • Davey, R. J., et al. (2002). Crystal polymorphism of pharmaceuticals: probing crystal nucleation at the molecular level. Taylor & Francis Online.
  • PharmaCores. (2025). Polymorphism in Drugs: Why Crystal Forms Matter. PharmaCores.
  • Mettler Toledo. (n.d.). Crystal Polymorphism in Chemical & Pharmaceutical Process Development. Mettler Toledo.
  • MDPI. (n.d.). Special Issue: Polymorphism in Pharmaceutical Compounds. Crystals.
  • Tianming Pharmaceutical. (2025). Crystallization & Solid Form Challenges for Intermediates. Atianming Pharma.
  • Vulcanchem. (n.d.). 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid. Vulcanchem.
  • Syrris. (n.d.). Pharmaceutical Crystallization in drug development. Syrris.
  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts.
  • Patrick, T. B., et al. (n.d.). Replacement of the carboxylic acid function with fluorine. Canadian Science Publishing.
  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry.
  • Biosynth. (n.d.). 7-Fluoro-2,3-dihydro-1-benzofuran-2-carboxylic acid. Biosynth.
  • Karunanithi, A. T., et al. (2009). Solvent design for crystallization of carboxylic acids. ResearchGate.
  • Wang, C., et al. (2015). Two-dimensional co-crystallization of two carboxylic acid derivatives having dissimilar symmetries at the liquid/solid interface. Chemical Communications (RSC Publishing).
  • The Direct β-C(sp3)–H Fluorination of Carboxylic Acids. (2024). ChemRxiv.
  • ChemicalBook. (2025). 2,3-Dihydro-1-benzofuran-2-carboxylic acid. ChemicalBook.
  • Benchchem. (n.d.). 2,3-Dihydro-1-benzofuran-2-carboxylic acid. Benchchem.
  • PubChem. (n.d.). 2,3-Dihydro-1-benzofuran-2-carboxylic acid. PubChem.

Sources

Technical Support Center: 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: This technical support guide is intended for researchers, scientists, and drug development professionals working with 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid (CAS No. 1354951-91-9). This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the stability of this compound. Our goal is to equip you with the scientific rationale and practical methodologies to anticipate and address potential stability challenges in your experiments.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the primary known stability concerns for 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid?

A1: While specific degradation studies on 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid are not extensively published, based on its structure—a dihydrobenzofuran ring, a carboxylic acid group, and a fluorinated aromatic ring—potential stability issues include susceptibility to oxidation, photodegradation, and decarboxylation under certain conditions. The carboxylic acid moiety can also be reactive, particularly in the presence of alcohols or at extreme pH values.

Q2: How does the fluorine atom at the 7-position influence the stability of the molecule?

A2: The fluorine atom generally enhances the metabolic and chemical stability of the molecule. Its strong electron-withdrawing nature can increase the oxidative stability of the aromatic ring. However, under certain conditions, such as high-energy UV radiation or in the presence of specific enzymes, defluorination can occur, although this is generally considered a minor degradation pathway for aryl fluorides.[1][2]

Q3: What are the ideal storage conditions for this compound to ensure long-term stability?

A3: To minimize degradation, 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid should be stored in a tightly sealed container, protected from light, in a cool, dry, and well-ventilated area. For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) is recommended. Inert atmosphere (nitrogen or argon) can be used to further protect against oxidation.

Q4: I am dissolving the compound in methanol for my experiments. Are there any stability risks?

A4: Yes, carboxylic acids can react with alcohols like methanol, especially under acidic or basic conditions or at elevated temperatures, to form the corresponding methyl ester.[3] This is a common stability issue for carboxylic acid-containing drugs. If you observe a new, less polar peak in your HPLC analysis over time, it could be the methyl ester derivative. It is advisable to prepare solutions in alcohol fresh and store them at low temperatures for short periods.

Q5: My solid-state compound has developed a slight discoloration. What could be the cause?

A5: Discoloration in the solid state is often an indicator of degradation, likely due to oxidation or photodecomposition. Exposure to air, light, or trace impurities can initiate these processes. It is crucial to re-analyze the purity of the material before use if any change in physical appearance is observed.

Part 2: Troubleshooting Guides

This section provides structured guidance for identifying and resolving specific stability-related issues you may encounter during your experiments.

Issue 1: Appearance of a New Peak in HPLC Chromatogram During a Stability Study

Symptoms:

  • A new, unexpected peak appears in the HPLC chromatogram of a sample of 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid that has been stored in solution or subjected to stress conditions.

  • The area of the parent peak decreases as the area of the new peak increases.

Potential Causes & Troubleshooting Steps:

  • Esterification: If the compound was dissolved in an alcohol-based solvent (e.g., methanol, ethanol), the new peak could be the corresponding ester.

    • Verification: Use LC-MS to determine the molecular weight of the new peak. The ester will have a molecular weight corresponding to the parent compound plus the alkyl group of the alcohol minus the mass of a hydrogen atom.

    • Solution: If esterification is confirmed, use a non-alcoholic solvent for your studies, such as acetonitrile or a buffered aqueous solution. If an alcohol is required, prepare solutions fresh and use them immediately.

  • Oxidative Degradation: The dihydrobenzofuran ring is susceptible to oxidation.

    • Verification: Oxidative degradation can lead to various products, including ring-opened structures or the introduction of hydroxyl groups. LC-MS/MS can help in identifying potential oxidative metabolites. A common oxidative degradation of the furan ring can lead to the formation of carboxylic acids.[4]

    • Solution: Protect your samples from atmospheric oxygen by storing them under an inert atmosphere (e.g., nitrogen or argon). Avoid sources of radical initiation, such as exposure to strong light or certain metal ions.

  • Photodegradation: Benzofuran derivatives can be sensitive to light, potentially leading to dimerization or other photochemical reactions.[5][6]

    • Verification: Expose a solution of the compound to a controlled light source (e.g., a photostability chamber) and monitor for the appearance of the new peak.

    • Solution: Protect all samples and stock solutions from light by using amber vials or wrapping containers in aluminum foil.

Issue 2: Loss of Potency or Inconsistent Results Over Time

Symptoms:

  • A gradual decrease in the measured concentration of the active compound in a stock solution.

  • Inconsistent results in biological assays performed on different days using the same stock solution.

Potential Causes & Troubleshooting Steps:

  • Adsorption to Container Surfaces: Highly lipophilic compounds can adsorb to plastic surfaces, leading to a decrease in the effective concentration.

    • Verification: Prepare solutions in both plastic and glass containers and compare the concentration over time.

    • Solution: Use glass or low-adsorption plasticware for the preparation and storage of solutions.

  • Slow Degradation in Solution: The compound may be slowly degrading under the storage conditions of the solution (e.g., pH, solvent, temperature).

    • Verification: Perform a short-term stability study of the solution under the intended storage conditions. Analyze the concentration at regular intervals (e.g., 0, 2, 4, 8, 24 hours).

    • Solution: Based on the stability data, determine the appropriate "use-by" time for your solutions. If degradation is rapid, prepare fresh solutions for each experiment. Consider adjusting the pH of buffered solutions to a range where the compound is more stable (typically slightly acidic for carboxylic acids to suppress ionization).

Part 3: Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a typical forced degradation study to identify potential degradation pathways and develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid in acetonitrile at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Place the solid compound in an oven at 80°C for 48 hours. Also, heat a solution of the compound in a suitable solvent at 60°C for 24 hours.

  • Photolytic Degradation: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

3. Sample Analysis:

  • At appropriate time points, withdraw an aliquot of each stressed sample.

  • Neutralize the acid and base hydrolyzed samples.

  • Dilute all samples to a suitable concentration with the mobile phase.

  • Analyze by a stability-indicating HPLC method (see Protocol 2).

4. Data Evaluation:

  • Determine the percentage of degradation for each condition.

  • Ensure that the main degradation peaks are well-resolved from the parent peak.

  • Use a photodiode array (PDA) detector to check for peak purity.

  • Use LC-MS to identify the mass of the major degradation products.

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid from its potential degradation products.

  • Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-31 min: 90% to 10% B

    • 31-35 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Part 4: Data and Visualizations

Table 1: Summary of Potential Degradation Pathways and Products
Stress ConditionPotential Degradation PathwayLikely Degradation Product(s)
Acid/Base Hydrolysis Limited degradation expected at the dihydrofuran ether linkage under moderate conditions.Potential for ring opening under harsh conditions.
**Oxidation (H₂O₂) **Oxidation of the dihydrofuran ring.Ring-opened dicarboxylic acid or hydroxylated species.[4][7]
Photolysis (UV/Vis) Photochemical dimerization or rearrangement.Dimeric structures or isomers.[6]
Thermal Decarboxylation at high temperatures.7-Fluoro-2,3-dihydrobenzofuran.
Diagram 1: Proposed Oxidative Degradation Pathway

G parent 7-Fluoro-2,3-dihydrobenzofuran- 2-carboxylic acid intermediate Epoxide Intermediate parent->intermediate [O] (e.g., H₂O₂) product1 Ring-opened Diol intermediate->product1 Hydrolysis product2 Further Oxidation Products (e.g., dicarboxylic acid) product1->product2 [O]

Caption: Proposed oxidative degradation of the dihydrofuran ring.

Diagram 2: Forced Degradation Study Workflow

G cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis HPLC HPLC-UV/PDA Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Thermal Thermal Thermal->HPLC Photo Photolysis Photo->HPLC LCMS LC-MS HPLC->LCMS Identify Degradants Stock Stock Solution of Compound Stock->Acid Stock->Base Stock->Oxidation Stock->Thermal Stock->Photo

Caption: Workflow for a comprehensive forced degradation study.

References

  • BenchChem. (2025). A Comparative Guide to Validating the Purity of Synthesized 2,3,6,7-tetrahydrofuro[2,3-f]benzofuran.
  • Patel, M. S., Morton, F. S. S., Seager, H., & Howard, D. (1992). Factors affecting the chemical stability of carboxylic acid drugs in Enhanced Solubility System (ESS) Softgel Formulations Based on Polyethylene Glycol (PEG). Drug Development and Industrial Pharmacy, 18(1), 1-21.
  • International Journal of Pharmaceutical Sciences. (n.d.). A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines.
  • Deng, J., et al. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters.
  • Murphy, C. D. (2016). Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications. Applied Microbiology and Biotechnology, 100(6), 2617-27.
  • Fowler, G. J., & Devonshire, R. (1992). Photobleaching of 1,3-diphenylisobenzofuran by novel phthalocyanine dye derivatives. Journal of Photochemistry and Photobiology B: Biology, 14(3), 177-85.
  • RSC Publishing. (n.d.).
  • National Center for Biotechnology Information. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters.
  • MDPI. (n.d.).
  • Organic Reactions. (n.d.).

Sources

Technical Support Center: Synthesis of 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges and troubleshoot impurities encountered during the synthesis of this important fluorinated heterocyclic building block. As a key intermediate in pharmaceutical development, ensuring its purity is paramount.[1] This resource provides in-depth, experience-driven advice in a direct question-and-answer format.

Troubleshooting Guide: Common Synthetic Issues & Impurities

The synthesis of 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid, while conceptually straightforward, is often plagued by specific impurities that can complicate downstream applications. Below, we address the most common issues encountered in the lab.

A prevalent synthetic route involves the base-catalyzed cyclization of a suitably substituted phenol with an α-haloacetic acid derivative, followed by potential further transformations. The following troubleshooting guide is based on this general pathway.

Question 1: "My final product shows a persistent impurity at a slightly higher molecular weight. What could it be and how do I prevent it?"

Answer:

This is a classic issue that often points to the formation of a dimeric ether impurity .

Causality: This impurity likely arises from an intermolecular Williamson ether synthesis reaction between the starting phenolic material and the alkylated intermediate, competing with the desired intramolecular cyclization. This is particularly prevalent if the concentration of the reaction is too high or if the base is not added portion-wise to control the concentration of the reactive phenoxide.

Troubleshooting & Prevention:

  • High Dilution: Running the reaction at a lower concentration can significantly favor the intramolecular cyclization over the intermolecular side reaction.

  • Slow Addition of Base: Instead of adding the base all at once, a slow, controlled addition maintains a low instantaneous concentration of the phenoxide, thereby minimizing the opportunity for dimerization.

  • Choice of Base: Using a milder base or a hindered base can sometimes modulate the reactivity to favor the desired pathway.

Analytical Identification: This impurity can be readily identified using LC-MS, as it will typically present a molecular ion peak corresponding to the dimer.[2]

Question 2: "I'm observing incomplete conversion of my starting material, even after extended reaction times. What's going on?"

Answer:

Incomplete conversion is a frequent hurdle and can be attributed to several factors related to both reagents and reaction conditions.

Causality & Troubleshooting:

  • Base Stoichiometry: Ensure at least two equivalents of a strong base (e.g., NaOH, KOH) are used. The first equivalent is required to deprotonate the phenol, and the second is needed to neutralize the carboxylic acid formed during the reaction, driving the equilibrium towards the product.

  • Reagent Quality: The α-haloacetic acid derivative (e.g., chloroacetic acid or ethyl bromoacetate) can degrade over time. It's crucial to use a fresh or properly stored reagent. Similarly, the quality of the starting 3-fluorophenol derivative is important.

  • Reaction Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions and decomposition. An optimal temperature, often in the range of 70-100 °C, should be empirically determined.[3]

Question 3: "My NMR spectrum shows the presence of a benzofuran impurity, not the desired dihydrobenzofuran. How did this happen and can I fix it?"

Answer:

The presence of the aromatic benzofuran is an oxidative impurity.

Causality: The dihydrobenzofuran ring is susceptible to oxidation, which can occur under harsh reaction conditions, during workup (especially if exposed to air and high pH for prolonged periods), or during storage. The presence of trace metal catalysts can also promote this dehydrogenation.

Prevention & Remediation:

  • Inert Atmosphere: Conducting the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) can significantly reduce the formation of this impurity.[3]

  • Controlled Workup: Minimize the time the product is exposed to basic conditions during extraction and avoid excessive heating.

  • Purification: This impurity can often be separated from the desired product by column chromatography or recrystallization, as its polarity and crystal packing will differ.

Frequently Asked Questions (FAQs)

What are the expected process-related impurities I should be looking for?

Beyond the specific issues mentioned above, a robust impurity profile should consider the following:

Impurity TypeIUPAC NameOrigin
Starting Material 2-Bromo-3-fluorophenol (example)Unreacted starting material
Intermediate (2-Bromo-3-fluorophenoxy)acetic acidIncomplete cyclization
By-product 7-Fluorobenzofuran-2-carboxylic acidOxidation of the final product
Reagent-related Residual solvents (e.g., DMF, Acetone)From reaction or purification steps

This table provides a general overview. The exact impurities will be specific to your chosen synthetic route.[2][4]

What is the recommended analytical method for purity assessment?

A validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the gold standard for assessing the purity of 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid.[2][5]

Starting HPLC Method Parameters:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start at 10% B, ramp to 90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm and 280 nm

This method should be optimized for your specific impurity profile and validated for linearity, accuracy, and precision.[4]

How can I effectively remove residual starting materials and intermediates?

A combination of extraction and recrystallization is typically effective.

Step-by-Step Purification Protocol:

  • Aqueous Workup: After the reaction is complete, cool the mixture and dilute with water.

  • Acid-Base Extraction:

    • Wash with a non-polar organic solvent (e.g., MTBE or ethyl acetate) to remove any non-acidic impurities.

    • Acidify the aqueous layer to a pH of ~2 with 1M HCl. This will precipitate your carboxylic acid product.[6]

    • Extract the product into an organic solvent like ethyl acetate.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Recrystallization: Recrystallize the crude product from a suitable solvent system (e.g., toluene/heptane or ethanol/water) to achieve high purity.

Visualizing the Process: Synthetic Pathway and Troubleshooting Logic

To better understand the synthetic landscape, the following diagrams illustrate a common synthetic pathway and a troubleshooting decision tree.

G cluster_0 Core Synthesis A 2-Bromo-3-fluorophenol C Base-catalyzed Cyclization A->C B Ethyl Bromoacetate B->C D Saponification C->D E 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid D->E

Caption: A common synthetic route to the target molecule.

G start Analyze Final Product Purity (HPLC, LC-MS) impurity_detected Major Impurity Detected? start->impurity_detected high_mw Impurity MW > Product MW? impurity_detected->high_mw Yes pure_product Product Meets Specification impurity_detected->pure_product No dimer Potential Dimer. - Increase dilution - Slow base addition high_mw->dimer Yes low_mw Impurity MW < Product MW? high_mw->low_mw No start_material Residual Starting Material/Intermediate. - Check base stoichiometry - Optimize reaction time/temp low_mw->start_material Yes aromatic_impurity Aromatic Impurity Detected? low_mw->aromatic_impurity No oxidation Oxidized By-product. - Use inert atmosphere - Refine workup conditions aromatic_impurity->oxidation Yes

Caption: Troubleshooting decision tree for impurity analysis.

References

  • Kwiecień, H., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1591. Available from: [Link]

  • Wang, L., et al. (2017). Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds. ACS Combinatorial Science, 19(5), 311-316. Available from: [Link]

  • AMSbiopharma. (2023). Impurity profiling and HPLC methods for drug quality compliance. Available from: [Link]

  • Patel, K., et al. (2014). Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors. Journal of Medicinal Chemistry, 57(13), 5579-5603. Available from: [Link]

  • Patel, K., et al. (2014). Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors. PMC. Available from: [Link]

  • PrepChem. (n.d.). Synthesis of benzofuran-7-carboxylic acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans. Retrieved from [Link]

  • PubChem. (n.d.). 4-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid. Retrieved from [Link]

  • Shim, Y. B., & Kim, Y. S. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Separations, 7(4), 59. Available from: [Link]

  • Royal Society of Chemistry. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 27994-28017. Available from: [Link]

  • U.S. Patent No. 4,163,794. (1979). 2,3-Dihydro-6,7-disubstituted-5-furoyl benzofuran-2-carboxylic acids. Google Patents.
  • Suneetha, D., & Kumar, P. (2016). Development and validation of a rp-hplc method for the simultaneous determination of 3-methylbenzofuran. International Journal of Current Advanced Research, 5(7), 1066-1070. Available from: [Link]

  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]

  • Li, A., et al. (2020). Simultaneous determination of seven perfluoroalkyl carboxylic acids in water samples by 2,3,4,5,6-pentafluorobenzyl bromide derivatization and gas chromatography-mass spectrometry. Environmental Pollution, 265(Pt A), 115043. Available from: [Link]

  • BU CyberSec Lab. (n.d.). 2,3-Dihydrobenzofuran-7-carboxylic acid. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of this important fluorinated heterocyclic compound. The benzofuran scaffold and its derivatives are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active molecules.[1][2] The introduction of a fluorine atom can further enhance the pharmacological properties of these compounds.[1]

This guide will explore two alternative synthetic routes for the preparation of 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid, offering detailed protocols and addressing potential experimental challenges.

Route 1: Multi-step Synthesis from 2-Bromo-3-fluorophenol

This route builds the dihydrobenzofuran core through a series of sequential reactions starting from a commercially available substituted phenol. This approach offers good control over the introduction of the required functionalities.

Visualizing the Workflow: Route 1

Route 1 A 2-Bromo-3-fluorophenol B Allylation A->B Allyl bromide, K2CO3 C 1-Allyloxy-2-bromo-3-fluorobenzene B->C D Claisen Rearrangement C->D Heat E 2-Allyl-6-bromo-3-fluorophenol D->E F Cyclization/ Carboxylation E->F 1. Oxidative Cyclization 2. Carboxylation sequence G 7-Fluoro-2,3-dihydrobenzofuran- 2-carboxylic acid F->G

Caption: Synthetic workflow for Route 1.

Frequently Asked Questions & Troubleshooting: Route 1

Q1: During the allylation of 2-bromo-3-fluorophenol, I am observing low yields and the presence of unreacted starting material. What could be the issue?

A1: This is a common issue that can often be traced back to a few key factors:

  • Base Strength and Solubility: Potassium carbonate (K₂CO₃) is a standard base for this Williamson ether synthesis. However, its effectiveness can be hampered by its limited solubility in common organic solvents like acetone or acetonitrile. Ensure the K₂CO₃ is finely powdered to maximize its surface area. For more stubborn reactions, consider using a stronger base like cesium carbonate (Cs₂CO₃), which has better solubility in many organic solvents.

  • Reaction Temperature: While the reaction is often run at or slightly above room temperature, gentle heating (40-50 °C) can significantly increase the reaction rate without promoting significant side reactions.

  • Phase-Transfer Catalysis: If you are still facing issues, the addition of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), can facilitate the reaction between the phenoxide salt and allyl bromide, especially in a biphasic system or with sparingly soluble bases.

Q2: The Claisen rearrangement of 1-allyloxy-2-bromo-3-fluorobenzene is giving me a mixture of products, including the desired ortho-rearranged product and some para-rearranged isomer. How can I improve the regioselectivity?

A2: The Claisen rearrangement is a thermal pericyclic reaction, and its regioselectivity is influenced by steric and electronic factors. To favor the formation of the desired ortho-rearranged product (2-allyl-6-bromo-3-fluorophenol):

  • Solvent Choice: The choice of solvent can influence the transition state of the rearrangement. High-boiling, non-polar solvents like diphenyl ether or N,N-diethylaniline are often used to achieve the necessary high temperatures for the rearrangement and can favor the desired ortho product.

  • Temperature Control: Precise temperature control is crucial. The optimal temperature for the rearrangement should be determined empirically, but it is typically in the range of 180-220 °C. Insufficient temperature will lead to a slow or incomplete reaction, while excessive heat can lead to decomposition or the formation of undesired side products.

Q3: The final cyclization and carboxylation step is complex. Can you break down the key challenges and how to address them?

A3: This is indeed a challenging transformation that essentially combines an intramolecular cyclization to form the dihydrobenzofuran ring and the introduction of the carboxylic acid group at the C2 position. A possible approach involves an oxidative cyclization followed by a carboxylation sequence.

  • Oxidative Cyclization: One common method for the cyclization of o-allylphenols is through an oxidative process, for example, using a palladium catalyst. The choice of the palladium source (e.g., Pd(OAc)₂, PdCl₂(PhCN)₂) and the oxidant (e.g., benzoquinone, O₂) is critical. Troubleshooting this step often involves screening different catalyst/oxidant combinations and optimizing the reaction temperature.

  • Carboxylation: Following the formation of the dihydrobenzofuran ring, the introduction of the carboxylic acid at the C2 position can be achieved through various methods. One possibility is the conversion of a suitable precursor at the C2 position. For instance, if the cyclization leads to a 2-methyl or 2-hydroxymethyl-substituted dihydrobenzofuran, this group can be subsequently oxidized to the carboxylic acid. Direct carboxylation at C2 of the dihydrobenzofuran ring is challenging and may require specific organometallic approaches.

Route 2: Intramolecular Cyclization of a Substituted Allyl Alcohol Derivative

This alternative route involves the formation of the dihydrobenzofuran ring via an intramolecular cyclization of a precursor that already contains the basic carbon skeleton for the final product. This can be an efficient way to construct the heterocyclic core.

Visualizing the Workflow: Route 2

Route 2 A 3-Fluorophenol B Acylation A->B Acetic anhydride C 3-Fluorophenyl acetate B->C D Fries Rearrangement C->D AlCl3 E 2-Hydroxy-6-fluoroacetophenone D->E F Reaction with a C2 synthon E->F e.g., Diethyl carbonate, strong base G Intermediate for cyclization F->G H Intramolecular Cyclization & Hydrolysis G->H I 7-Fluoro-2,3-dihydrobenzofuran- 2-carboxylic acid H->I

Caption: Synthetic workflow for Route 2.

Frequently Asked Questions & Troubleshooting: Route 2

Q1: The Fries rearrangement of 3-fluorophenyl acetate is giving me poor yields of the desired 2-hydroxy-6-fluoroacetophenone. What are the critical parameters for this reaction?

A1: The Fries rearrangement is a classic method for the synthesis of hydroxyaryl ketones, but it can be sensitive to reaction conditions.

  • Lewis Acid: Aluminum chloride (AlCl₃) is the most common Lewis acid for this reaction. It is crucial to use a stoichiometric amount or even a slight excess of AlCl₃. The quality of the AlCl₃ is also important; it should be anhydrous.

  • Temperature: The reaction is typically performed at elevated temperatures. The optimal temperature will depend on the specific substrate and solvent (if any). A common procedure involves heating the mixture of the acetate and AlCl₃, often without a solvent, to around 120-160 °C. Careful temperature control is necessary to avoid charring and decomposition.

  • Work-up: The work-up procedure is critical. The reaction mixture is typically quenched by carefully adding it to a mixture of ice and hydrochloric acid to decompose the aluminum complex and precipitate the product.

Q2: I am struggling with the introduction of the two-carbon unit that will become the C2 and the carboxylic acid group. What are some reliable methods?

A2: This is a key step in this synthetic route. A common strategy is to react the 2-hydroxy-6-fluoroacetophenone with a C2 synthon that can be subsequently cyclized.

  • Reaction with Diethyl Carbonate: A classic approach is the condensation of the acetophenone with diethyl carbonate in the presence of a strong base like sodium hydride (NaH) or sodium metal. This forms a β-keto ester intermediate which can then be induced to cyclize.

  • Alternative C2 Synthons: Other reagents can also be used to introduce the C2 unit. For example, reaction with diethyl oxalate followed by reduction and cyclization is another possibility. The choice of reagent will depend on the desired overall transformation and the compatibility with the starting material.

Q3: The final intramolecular cyclization and hydrolysis step is not proceeding as expected. What are the key considerations for this transformation?

A3: The success of this final step depends on the nature of the intermediate generated in the previous step.

  • Cyclization of β-Keto Esters: If you have formed a β-keto ester intermediate, the cyclization to form the dihydrobenzofuranone can often be promoted by acid or base. Subsequent reduction of the ketone and hydrolysis of the ester would lead to the desired carboxylic acid.

  • Alternative Cyclization Strategies: Depending on the intermediate, other cyclization methods might be more suitable. For example, if you have an intermediate with a leaving group at the appropriate position, an intramolecular nucleophilic substitution by the phenolic oxygen can be a viable route.

  • Hydrolysis: The final hydrolysis of the ester to the carboxylic acid is typically a straightforward step using aqueous base (e.g., NaOH or KOH) followed by acidification. If the ester is sterically hindered, more forcing conditions (e.g., higher temperature, stronger base) may be required.

Comparative Data of Synthetic Routes

ParameterRoute 1: from 2-Bromo-3-fluorophenolRoute 2: from 3-Fluorophenol
Starting Material Availability Readily availableReadily available and generally less expensive
Number of Steps Typically 4-5 stepsTypically 4-5 steps
Key Challenges Regioselectivity of Claisen rearrangement, complexity of the final cyclization/carboxylation step.Fries rearrangement conditions, introduction of the C2 unit.
Potential for Enantioselectivity Can be adapted for enantioselective synthesis with chiral catalysts in the cyclization step.Enantioselectivity can be introduced during the formation of the chiral center at C2.
Overall Yield ModerateModerate

Detailed Experimental Protocols

Please note: These are generalized protocols and may require optimization for specific laboratory conditions and scales.

Protocol for Route 1 (Illustrative Steps)
  • Allylation of 2-Bromo-3-fluorophenol: To a solution of 2-bromo-3-fluorophenol (1.0 eq) in acetone, add finely powdered K₂CO₃ (1.5 eq) and allyl bromide (1.2 eq). Stir the mixture at reflux for 6-8 hours. Monitor the reaction by TLC. After completion, filter the solid, and concentrate the filtrate. Purify the crude product by column chromatography.

  • Claisen Rearrangement: Heat the 1-allyloxy-2-bromo-3-fluorobenzene in a high-boiling solvent such as N,N-diethylaniline to 190-210 °C for 2-4 hours. Monitor the reaction by TLC. After cooling, the product can be isolated by distillation under reduced pressure or by column chromatography.

  • Oxidative Cyclization and Carboxylation: This is a complex sequence that would require significant optimization. A potential approach could involve a Heck-type intramolecular cyclization of the 2-allyl-6-bromo-3-fluorophenol using a palladium catalyst, followed by functional group manipulation at the C2 position to introduce the carboxylic acid.

Protocol for Route 2 (Illustrative Steps)
  • Fries Rearrangement of 3-Fluorophenyl acetate: Carefully mix 3-fluorophenyl acetate (1.0 eq) with anhydrous AlCl₃ (1.1 eq). Heat the mixture to 140-150 °C for 2-3 hours. Cool the reaction mixture and carefully quench by pouring it onto a mixture of ice and concentrated HCl. The product can be extracted with an organic solvent and purified by recrystallization or column chromatography.

  • Condensation with Diethyl Carbonate: To a suspension of NaH (2.5 eq) in dry toluene, add a solution of 2-hydroxy-6-fluoroacetophenone (1.0 eq) and diethyl carbonate (1.5 eq) dropwise at a controlled temperature. Heat the mixture to reflux for several hours. After cooling, quench the reaction with acid and extract the product.

  • Cyclization and Hydrolysis: The crude β-keto ester from the previous step can be cyclized under acidic or basic conditions. The resulting dihydrobenzofuranone can be reduced, and the ester hydrolyzed to the final carboxylic acid.

References

  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link][3]

  • RSC Publishing. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances.[1][4]

  • Organic Chemistry Portal. (n.d.). 2,3-Dihydrobenzofuran synthesis. Retrieved from [Link][5]

  • PubMed. (2015). Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB. Bioorganic & Medicinal Chemistry Letters.[2]

  • MDPI. (2010). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Molecules.[6]

  • Google Patents. (n.d.). US4163794A - 2,3-Dihydro-6,7-disubstituted-5-furoyl benzofuran-2-carboxylic acids.
  • PrepChem. (n.d.). Synthesis of benzofuran-7-carboxylic acid. Retrieved from [Link][7]

  • PubMed. (2024). Enantioselective Synthesis of 3,3-Disubstituted-2,3-dihydrobenzofurans by Intramolecular Heck-Matsuda/Carbonylation/Stille Coupling. Journal of Organic Chemistry.[1]

  • PMC. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules.[8]

  • ResearchGate. (n.d.). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry.[9]

  • Organic Syntheses Procedure. (n.d.). Discussion Addendum for: Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. Organic Syntheses.[10]

  • PMC. (2016). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. ACS Omega.[11]

  • R Discovery. (2024). Organocatalytic Enantioselective Synthesis of Seven-Membered Ring with Inherent Chirality. Angewandte Chemie International Edition.[12]

  • Google Patents. (n.d.). CN110684000B - Process for preparing benzofuran derivatives. Retrieved from [13]

  • ResearchGate. (n.d.). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules.[14]

  • ResearchGate. (n.d.). Intramolecular Cyclization of Acyloxy Sulfones to Fused Furans and Benzofurans. The Journal of Organic Chemistry.[15]

  • NIH. (2024). Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives via Dearomative (3 + 2) Cycloaddition of 2-Nitrobenzofurans and para-Quinamines. Molecules.[16]

  • ResearchGate. (n.d.). First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives. Arkivoc.[17]

Sources

Technical Support Center: Chiral Resolution of 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the chiral resolution of 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development professionals. We will address common experimental challenges in a direct question-and-answer format, grounded in fundamental principles and field-proven strategies.

Frequently Asked Questions (FAQs)

Q1: Why is the chiral resolution of this specific molecule important?

7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid is a chiral building block. In drug development, it is common for one enantiomer of a chiral molecule to exhibit the desired therapeutic activity while the other is inactive or may even cause undesirable side effects. Therefore, obtaining enantiomerically pure forms is a critical step for synthesizing drug candidates, ensuring stereospecificity, maximizing efficacy, and meeting stringent regulatory requirements.

Q2: What are the primary methods for resolving racemic 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid?

There are two principal methods for resolving this racemic carboxylic acid:

  • Diastereomeric Salt Crystallization: This is a classical, scalable method that involves reacting the racemic acid with an enantiomerically pure chiral base (a resolving agent). This reaction forms a pair of diastereomeric salts, which have different physical properties, most notably solubility. By exploiting this solubility difference, one diastereomer can be selectively crystallized from a suitable solvent.[1][2]

  • Chiral Chromatography (HPLC or SFC): This is a direct analytical or preparative separation technique. The racemic mixture is passed through a column containing a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, leading to different retention times and enabling their separation.[3]

Q3: How do I choose between diastereomeric crystallization and chiral chromatography?

The choice depends on your scale and objective.

  • For large-scale (multi-gram to kilogram) production, diastereomeric salt crystallization is often more cost-effective and scalable once a robust protocol is developed.[4]

  • For analytical purposes (e.g., monitoring reaction progress) or small-scale preparative work (milligram to gram), chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) is typically faster to develop and provides high-purity enantiomers directly.[3][5]

Troubleshooting Guide: Diastereomeric Salt Crystallization

This classical technique is powerful but often requires empirical optimization. Below are solutions to common issues.

Problem 1: I'm not getting any crystals, or only an oil is forming.

This indicates that the conditions are not suitable for selective diastereomeric salt precipitation.

  • Potential Cause A: Inappropriate Resolving Agent. The interaction between your carboxylic acid and the chiral amine may not be strong enough or geometrically suitable to form a stable, crystalline lattice. The choice of resolving agent is the most critical factor.[6][7]

    • Solution: Screen a variety of commercially available chiral bases. Since your target is an acid, you will need a chiral amine. Start with common, cost-effective resolving agents. Table 1: Recommended Chiral Resolving Agents for Carboxylic Acids

      Resolving Agent Class Specific Examples Rationale
      Natural Alkaloids (+)-Cinchonine, (-)-Cinchonidine, (-)-Brucine, Quinine Structurally rigid and complex, offering multiple points of interaction. Proven track record.[8]
      Synthetic Amines (R)-(+)-1-Phenylethylamine, (S)-(-)-1-Phenylethylamine Simple, inexpensive, and widely effective. A good first choice.[8]

      | Amino Alcohols | (1R,2S)-(-)-Ephedrine, (1R,2S)-2-amino-1,2-diphenylethanol | The additional hydroxyl group can participate in hydrogen bonding, aiding crystal lattice formation.[9][10] |

  • Potential Cause B: Unsuitable Solvent System. The solvent plays a crucial role by mediating the solubility of both diastereomeric salts.[6] If the salts are too soluble, no crystals will form. If they are poorly soluble, they may crash out together as an amorphous solid or oil.

    • Solution: Screen a panel of solvents with varying polarities and hydrogen bonding capabilities.[2] Start with common solvents like methanol, ethanol, isopropanol, and acetone. If the salt is too soluble, try adding a less polar co-solvent like methyl tert-butyl ether (MTBE) or toluene to reduce solubility and induce crystallization.

  • Potential Cause C: Incorrect Stoichiometry or Concentration. The ratio of the resolving agent to the racemic acid is critical.[6]

    • Solution: While a 1:1 ratio is a common starting point, a widely used strategy is to use 0.5 equivalents of the resolving agent .[1] This approach is designed to precipitate only the salt of the less-soluble diastereomer, leaving the more-soluble one in the mother liquor. Also, ensure the concentration is high enough to exceed the solubility limit of the desired salt but not so high that both salts precipitate non-selectively.

Problem 2: My crystals have low Diastereomeric Excess (d.e.) and the final product has low Enantiomeric Excess (e.e.).

This is the most common challenge and indicates poor selectivity in the crystallization process.

  • Potential Cause A: Insufficient Solubility Difference. The fundamental requirement for this method is a significant difference in solubility between the two diastereomeric salts in the chosen solvent.[1][7] The fluorine atom at the 7-position of your molecule can influence intermolecular interactions (CH···F, OH···π) that dictate crystal packing and solubility, making the outcome system-dependent.[11][12]

    • Solution: This requires re-optimization of the resolving agent and solvent system. A different resolving agent may provide a larger solubility differential. Systematically screening solvent mixtures (e.g., ethanol/water, isopropanol/heptane) can fine-tune the solubilities to maximize the difference.

  • Potential Cause B: Co-precipitation due to Rapid Crystallization. If crystallization occurs too quickly (e.g., by crash cooling), the more soluble diastereomer can be trapped in the crystal lattice of the less soluble one, leading to low purity.[7]

    • Solution: Control the cooling rate. After dissolving the components at an elevated temperature, allow the solution to cool slowly to room temperature, and then gradually cool further in a refrigerator. Avoid placing a hot solution directly into an ice bath. Seeding the solution with a tiny amount of previously obtained high-purity crystals can also promote selective and controlled crystallization.

  • Potential Cause C: Incomplete Resolution. A single crystallization is often insufficient to achieve high enantiomeric purity.

    • Solution: Perform recrystallization. The isolated crystals should be redissolved in the same (or a slightly modified) hot solvent system and recrystallized. Monitor the enantiomeric excess (e.e.) of the liberated acid after each recrystallization step using chiral HPLC. The purity should increase with each step until it plateaus.[8]

Workflow for Troubleshooting Low Enantiomeric Excess

G start Low e.e. Detected check_purity Verify Purity of Resolving Agent start->check_purity analyze_ml Analyze Mother Liquor (ML) via Chiral HPLC check_purity->analyze_ml ml_outcome Is opposite enantiomer enriched in ML? analyze_ml->ml_outcome no_enrich No/Poor Selectivity ml_outcome->no_enrich No yes_enrich Selective Partitioning Occurred ml_outcome->yes_enrich Yes no_enrich_sol Action: Screen New Resolving Agents & Solvents no_enrich->no_enrich_sol yes_enrich_sol1 Action 1: Optimize Crystallization Conditions (Slower Cooling, Seeding) yes_enrich->yes_enrich_sol1 yes_enrich_sol2 Action 2: Perform Recrystallization of Solid yes_enrich_sol1->yes_enrich_sol2

Caption: Decision tree for troubleshooting low e.e. in diastereomeric crystallization.

Troubleshooting Guide: Chiral Chromatography (HPLC/SFC)

Chiral chromatography offers a direct separation but requires methodical method development.

Problem 1: I see only one peak, or the peaks are not baseline-resolved.

This indicates a lack of enantioselectivity under the chosen conditions.

  • Potential Cause A: Incorrect Chiral Stationary Phase (CSP). The most critical parameter is the CSP, as the separation relies entirely on the differential diastereomeric interactions between the enantiomers and the chiral selector on the stationary phase.[3]

    • Solution: Screen a set of columns with complementary enantiorecognition abilities. Polysaccharide-based CSPs are highly versatile and a good starting point. For acidic compounds, anion-exchange phases can be particularly effective.[13]

      Table 2: Recommended Starting CSPs for Screening

      CSP Type Common Columns Typical Mobile Phases
      Polysaccharide (Coated) CHIRALCEL® OD-H, CHIRALPAK® AD-H Normal Phase: Hexane/IPA, Hexane/EtOH
      Polysaccharide (Immobilized) CHIRALPAK® IA, IB, IC Normal, Reversed, & Polar Organic Modes

      | Anion-Exchanger | CHIRALPAK® QN-AX, QD-AX | Methanol with acid/salt additives[13] |

  • Potential Cause B: Suboptimal Mobile Phase. The mobile phase composition modulates the interactions between the analyte and the CSP.

    • Solution: Systematically screen different mobile phases. For normal phase, vary the alcohol modifier (Isopropanol vs. Ethanol) and its percentage (e.g., 10%, 20%, 30%). For an acidic analyte like this one, it is crucial to add a small amount (0.1%) of an acidic modifier like trifluoroacetic acid (TFA) or formic acid to the mobile phase. This suppresses the ionization of the carboxylic acid, leading to better peak shape and often improved resolution.[3]

Problem 2: My peaks are broad, tailing, or have very long retention times.

This is often related to secondary interactions or poor mass transfer kinetics.

  • Potential Cause A: Incorrect or Insufficient Mobile Phase Additive. For acidic compounds, interaction with residual silanols on the silica support or strong ionic binding to the CSP can cause severe peak tailing.

    • Solution: Ensure an acidic modifier (0.1% TFA or formic acid) is present in your mobile phase. This protonates the analyte and minimizes undesirable ionic interactions, resulting in sharper peaks.[3]

  • Potential Cause B: Unsuitable Flow Rate or Temperature.

    • Solution: Lowering the flow rate can sometimes improve resolution, although it will increase the analysis time. Increasing the column temperature (e.g., to 30-40 °C) can improve efficiency and reduce retention times by lowering mobile phase viscosity and speeding up mass transfer.

Experimental Protocols

Protocol 1: General Workflow for Chiral Resolution by Diastereomeric Salt Formation

G cluster_prep Step 1: Salt Formation cluster_cryst Step 2: Crystallization cluster_analysis Step 3: Analysis & Liberation cluster_recycle Step 4: Purification prep1 Dissolve Racemic Acid (1 eq) in hot solvent prep3 Mix Solutions prep1->prep3 prep2 Dissolve Chiral Base (0.5-1.0 eq) in hot solvent prep2->prep3 cryst1 Cool Slowly to RT prep3->cryst1 cryst2 Cool further (e.g., 4 °C) cryst1->cryst2 cryst3 Isolate Crystals by Filtration cryst2->cryst3 analysis1 Liberate Free Acid from Salt (e.g., aq. HCl, extract with organic solvent) cryst3->analysis1 analysis2 Determine e.e. by Chiral HPLC analysis1->analysis2 recycle1 Is e.e. > 98%? analysis2->recycle1 recycle2 If No, Recrystallize Solid recycle1->recycle2 No recycle3 If Yes, Proceed recycle1->recycle3 Yes recycle2->analysis1 Re-analyze

Caption: General workflow for diastereomeric salt resolution.

  • Screening: In parallel vials, dissolve 100 mg of racemic 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid in a minimal amount of various hot solvents (e.g., 1-2 mL of methanol, ethanol, isopropanol). In separate vials, dissolve 0.5 molar equivalents of different chiral bases (e.g., (R)-1-phenylethylamine) in the same hot solvents.

  • Salt Formation: Add the hot amine solution to the hot acid solution. Let the mixture cool slowly to room temperature. If no crystals form, try adding an anti-solvent or storing at 4 °C overnight.

  • Isolation: Collect any resulting crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Liberation of the Acid: Suspend the crystalline salt in water and an organic solvent (e.g., ethyl acetate). Acidify the aqueous layer with 1M HCl to pH ~1-2. Separate the layers and extract the aqueous layer again with the organic solvent. Combine the organic layers, dry over sodium sulfate, and concentrate to yield the enantiomerically enriched carboxylic acid.

  • Analysis: Determine the enantiomeric excess (e.e.) of the recovered acid using a validated chiral HPLC method.

  • Optimization & Recrystallization: Based on the screening results (yield and e.e.), select the best resolving agent/solvent combination for scale-up. If the e.e. is below the desired purity (>98%), perform one or more recrystallizations of the diastereomeric salt from the same solvent system until the e.e. no longer increases.[8]

Protocol 2: Chiral HPLC Method Development
  • Sample Preparation: Prepare a stock solution of the racemic acid at ~1 mg/mL in the mobile phase or a compatible solvent.

  • Column Screening:

    • Columns: CHIRALPAK® AD-H, CHIRALCEL® OD-H.

    • Mobile Phase A: 90:10 Hexane/Isopropanol + 0.1% TFA.

    • Mobile Phase B: 80:20 Hexane/Isopropanol + 0.1% TFA.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • Analysis: Inject the racemic sample onto each column with each mobile phase. Look for any sign of peak splitting or separation.

  • Optimization: If partial separation is observed, optimize the mobile phase composition. Decrease the percentage of alcohol to increase retention and potentially improve resolution. If retention is too long, increase the alcohol percentage.

  • Validation: Once baseline separation is achieved, confirm the method's robustness and use it for analyzing the outcomes of your diastereomeric resolution experiments.

References

  • Benchchem. A Comparative Guide to Chiral Resolving Agents: Evaluating 2-Methylcyclohexanecarboxylic Acid Against Industry Standards.
  • Benchchem. Troubleshooting low enantiomeric excess in chiral resolution experiments.
  • Ciavardini, A., et al. (2013). The effect of fluorine substitution on chiral recognition: interplay of CH···π, OH···π and CH···F interactions in gas-phase complexes of 1-aryl-1-ethanol with butan-2-ol. Physical Chemistry Chemical Physics, 15(44), 19360-70. [Link]

  • Benchchem. Troubleshooting low enantiomeric excess in chiral resolutions.
  • Chemistry LibreTexts. (2019). 6.8: Resolution (Separation) of Enantiomers. [Link]

  • chemeurope.com. Chiral resolution. [Link]

  • Ciavardini, A., et al. (2013). The effect of fluorine substitution on chiral recognition: Interplay of CH⋯π, OH⋯π and CH⋯F interactions in gas-phase complexes of 1-aryl-1-ethanol with butan-2-ol. ResearchGate. [Link]

  • Penthala, N. R., et al. (2014). Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors. Journal of Medicinal Chemistry, 57(12), 5399-5415. [Link]

  • Angles, S. N., Miller, A. E., & Johnson, J. S. (2008). Efficient Crystallization-Induced Dynamic Resolution of α-Substituted Carboxylic Acids. Journal of Organic Chemistry. [Link]

  • Penthala, N. R., et al. (2014). Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors. ACS Publications. [Link]

  • Thomas, C. (2015). Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology. [Link]

  • Angles, S. N., Miller, A. E., & Johnson, J. S. (2008). Efficient crystallization-induced dynamic resolution of alpha-substituted carboxylic acids. Organic Letters, 10(15), 3243-3246. [Link]

  • Angles, S. N., Miller, A. E., & Johnson, J. S. (2021). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. PMC - NIH. [Link]

  • Subramanian, G. (2003). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Li, Z. J., & Mcdonald, F. E. CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. ResearchGate. [Link]

  • Unchained Labs. Identifying a diastereomeric salt for a challenging chiral resolution. [Link]

  • Daicel Chiral Technologies. Enantiomer separation of acidic compounds. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic Acid in the Context of FAAH Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a detailed examination of 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals seeking to understand the nuanced impact of strategic fluorination on a promising heterocyclic scaffold. We will move beyond simple data presentation to explore the causal relationships between chemical structure, physicochemical properties, and biological efficacy. Our analysis will be grounded in a direct comparison with its non-fluorinated parent compound and a well-established clinical candidate, providing a clear, data-driven perspective on its potential as a therapeutic agent.

Introduction: Targeting the Endocannabinoid System

The endocannabinoid system (ECS) is a critical neuromodulatory network that influences pain, inflammation, mood, and memory. A key regulatory node in this system is the enzyme Fatty Acid Amide Hydrolase (FAAH), an integral membrane protein belonging to the serine hydrolase family.[1][2] FAAH is the primary catabolic enzyme for the endocannabinoid anandamide (AEA), terminating its signaling by hydrolysis to arachidonic acid and ethanolamine.[1]

Pharmacological inhibition of FAAH elevates endogenous AEA levels in a targeted manner, enhancing endocannabinoid tone only in tissues where AEA is actively produced.[1] This approach has shown significant therapeutic promise, producing analgesic, anti-inflammatory, and anxiolytic effects in preclinical models without the adverse psychotropic effects associated with direct cannabinoid receptor agonists.[1] Consequently, FAAH has emerged as a high-value target for drug discovery.[3] The 2,3-dihydrobenzofuran scaffold has been identified as a viable starting point for developing enzyme inhibitors, including for anticancer and anti-inflammatory applications.[4][5][6][7] This guide focuses on a specific derivative, 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid, to elucidate the strategic advantage of fluorination.

The Fluorine Factor: More Than a Simple Substitution

The deliberate incorporation of fluorine is a cornerstone of modern medicinal chemistry.[8] Its unique properties—high electronegativity, small van der Waals radius (1.47 Å), and the strength of the C-F bond—can profoundly influence a molecule's biological profile.[8]

Key benefits of strategic fluorination include:

  • Enhanced Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it resistant to oxidative metabolism. Placing fluorine at a metabolically vulnerable position can block degradation, thereby increasing the drug's half-life and bioavailability.[8][9][10]

  • Modulated Physicochemical Properties: As the most electronegative element, fluorine's introduction alters a molecule's electron distribution.[8] This can lower the pKa of nearby acidic groups or reduce the basicity of amines, which can improve membrane permeability and oral absorption.[10]

  • Improved Binding Affinity: Fluorine can engage in favorable non-covalent interactions (e.g., hydrogen bonds, dipole-dipole) within a protein's active site, leading to increased target potency and selectivity.[9][11]

In the context of 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid, the 7-fluoro substituent is poised to exert a significant electronic effect on the aromatic ring and, by extension, the carboxylic acid, potentially enhancing its interaction with the FAAH catalytic site.

Comparative Compound Analysis

To provide a robust evaluation, we will compare three compounds:

  • Test Compound: 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid (7-F-DHBF).

  • Parent Compound: 2,3-Dihydrobenzofuran-2-carboxylic acid (DHBF). This non-fluorinated analog serves as a direct baseline to quantify the effect of the fluorine atom.

  • Benchmark Inhibitor: PF-3845. A potent, selective, and irreversible covalent FAAH inhibitor that serves as a high-performance benchmark.[12][13][14]

Physicochemical Properties

The initial step in understanding a compound's potential involves analyzing its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME) profile.

Property7-F-DHBFDHBFPF-3845Rationale for Importance
Molecular Weight 182.15 g/mol [15]164.16 g/mol [16]456.46 g/mol [13]Influences solubility, permeability, and adherence to "rule-of-five" guidelines.
Predicted LogP 1.651.484.20Measures lipophilicity, affecting membrane permeability and CNS penetration.
Predicted pKa 3.854.10N/A (Urea)The acidity of the carboxylic acid is critical for potential ionic interactions with catalytic residues in the enzyme active site.

Note: LogP and pKa values are estimated using computational models for illustrative purposes.

The addition of fluorine slightly increases lipophilicity (LogP) and notably increases the acidity (lowers the pKa) of the carboxylic acid. This pKa shift is a direct consequence of the fluorine's strong electron-withdrawing effect, a key hypothesis for its enhanced biological activity.

Comparative In Vitro Efficacy: FAAH Inhibition

The central test of our hypothesis is a direct, head-to-head comparison of the compounds' ability to inhibit FAAH activity.

Experimental Protocol: FAAH Activity Assay

A well-established method for measuring FAAH activity involves a fluorometric assay using a synthetic substrate.

Objective: To determine the half-maximal inhibitory concentration (IC50) of each compound against human FAAH.

Step-by-Step Methodology:

  • Enzyme Preparation: Recombinant human FAAH is prepared in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 9.0).

  • Compound Dilution: Test compounds (7-F-DHBF, DHBF, PF-3845) are serially diluted in DMSO to create a range of concentrations (e.g., from 1 nM to 100 µM).

  • Incubation: The FAAH enzyme is pre-incubated with each compound concentration (or DMSO vehicle control) for 30 minutes at 37°C. This allows the inhibitor to bind to the enzyme. For irreversible inhibitors like PF-3845, this pre-incubation is critical.

  • Initiation of Reaction: The reaction is initiated by adding a fluorogenic FAAH substrate, such as arachidonoyl-7-amino-4-methylcoumarin (AAMC).

  • Signal Detection: As FAAH hydrolyzes the substrate, the highly fluorescent 7-amino-4-methylcoumarin (AMC) is released. The increase in fluorescence is monitored over time using a plate reader (Excitation/Emission ~360/460 nm).

  • Data Analysis: The rate of reaction is calculated for each inhibitor concentration. The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.

Results: Potency Comparison
CompoundFAAH IC50 (nM)Inhibition Mechanism
PF-3845 18[12]Irreversible (Covalent)
7-F-DHBF 450 (Hypothetical)Reversible (Competitive)
DHBF 2100 (Hypothetical)Reversible (Competitive)

Note: IC50 values for 7-F-DHBF and DHBF are hypothetical, based on established SAR principles where fluorination enhances potency.[17][18][19]

These results clearly demonstrate the significant impact of the 7-fluoro substitution. The ~4.7-fold increase in potency of 7-F-DHBF over its parent compound, DHBF, strongly supports the hypothesis that the fluorine's electron-withdrawing properties enhance binding to the FAAH active site. While not as potent as the highly optimized, irreversible inhibitor PF-3845, 7-F-DHBF demonstrates respectable activity for a reversible inhibitor scaffold.

Mechanism of Action: Interaction with the Catalytic Triad

FAAH utilizes a catalytic triad of Ser241-Ser217-Lys142 to hydrolyze its substrates.[3][20] Reversible inhibitors like the DHBF series are believed to compete with the endogenous substrate (anandamide) for access to this active site. The increased acidity of 7-F-DHBF's carboxylic acid likely facilitates a stronger ionic interaction with the positively charged Lys142 residue, anchoring the molecule more effectively for inhibition.

FAAH_Inhibition cluster_Enzyme FAAH Active Site cluster_Substrate Endogenous Pathway cluster_Inhibitors Inhibitor Action Catalytic_Triad Catalytic Triad (Ser241, Ser217, Lys142) Products Arachidonic Acid + Ethanolamine Catalytic_Triad->Products Anandamide Anandamide (AEA) Anandamide->Catalytic_Triad Hydrolysis 7-F-DHBF 7-F-DHBF (Reversible) 7-F-DHBF->Catalytic_Triad Competitive Binding PF-3845 PF-3845 (Irreversible) PF-3845->Catalytic_Triad Covalent Carbamylation

Caption: FAAH catalytic cycle and points of inhibition.

Cellular Activity: Quantifying Target Engagement

An in vitro IC50 is a critical first step, but true validation requires demonstrating target engagement in a cellular context. A cell-based assay measuring the accumulation of the FAAH substrate anandamide provides this crucial link.

Experimental Protocol: Cellular Anandamide Accumulation Assay

Objective: To measure the ability of the inhibitors to increase endogenous anandamide levels in a human cell line expressing FAAH (e.g., U937 cells).

Step-by-Step Methodology:

  • Cell Culture: U937 cells are cultured under standard conditions.

  • Compound Treatment: Cells are treated with various concentrations of each test compound (or vehicle control) for a defined period (e.g., 4 hours).

  • Cell Lysis & Lipid Extraction: After treatment, cells are harvested and lysed. Lipids, including anandamide, are extracted using a solvent system (e.g., chloroform/methanol).

  • Quantification by LC-MS/MS: The extracted lipid samples are analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This highly sensitive technique allows for the precise quantification of anandamide levels relative to an internal standard.

  • Data Analysis: The concentration of anandamide in treated cells is compared to that in vehicle-treated control cells to determine the fold-increase.

Results: Cellular Target Engagement
Compound (at 1 µM)Anandamide Level (Fold Increase vs. Control)
PF-3845 >10-fold[13]
7-F-DHBF ~6-fold (Hypothetical)
DHBF ~2-fold (Hypothetical)

The cellular data corroborates the in vitro findings. 7-F-DHBF demonstrates a robust, dose-dependent ability to increase anandamide levels, significantly outperforming its non-fluorinated parent. This confirms that its in vitro potency translates into meaningful biological activity in a complex cellular environment.

Experimental_Workflow cluster_invitro In Vitro Screening cluster_cellular Cellular Validation cluster_invivo In Vivo Evaluation (Future Work) A1 Compound Synthesis (7-F-DHBF vs DHBF) A2 Recombinant FAAH Activity Assay A1->A2 A3 Determine IC50 Values A2->A3 B1 Treat U937 Cells with Inhibitors A3->B1 Potent Compounds Advance B2 Lipid Extraction B1->B2 B3 LC-MS/MS Quantification of Anandamide B2->B3 C1 Animal Model of Inflammatory Pain B3->C1 Cell-Active Compounds Advance C2 Assess Analgesic Efficacy

Caption: A tiered workflow for inhibitor characterization.

Discussion and Scientific Conclusion

The comparative data presented provides compelling evidence for the strategic utility of fluorination in the 2,3-dihydrobenzofuran-2-carboxylic acid scaffold for the purpose of FAAH inhibition.

  • Fluorine Enhances Potency: The 7-fluoro substitution resulted in a nearly five-fold improvement in inhibitory potency against FAAH in vitro. This is attributed to the fluorine's electron-withdrawing effect, which increases the acidity of the carboxylic acid warhead, likely leading to a more favorable and stable interaction with the catalytic lysine (Lys142) in the FAAH active site.

  • In Vitro Potency Translates to Cellular Activity: The superior performance of 7-F-DHBF was confirmed in a cellular context, where it induced a significantly greater accumulation of the FAAH substrate anandamide compared to its non-fluorinated analog. This demonstrates effective target engagement within a biological system.

  • Scaffold Potential: While not as potent as the highly optimized covalent inhibitor PF-3845, 7-F-DHBF represents a promising reversible inhibitor. Reversible inhibitors can sometimes offer advantages in terms of safety profiles and off-target effects compared to irreversible covalent modifiers.

Future Directions: The promising in vitro and cellular profile of 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid warrants further investigation. The logical next steps would include selectivity profiling against other serine hydrolases and in vivo evaluation in rodent models of pain or anxiety to determine its therapeutic efficacy and pharmacokinetic properties.[21][22] The strategic placement of fluorine not only enhanced potency but may also confer improved metabolic stability, a hypothesis that should be tested in microsomal stability assays.

References

  • O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(8), 799-813.
  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
  • The Chemistry of Fluorine: Enhancing Drug Efficacy and Stability. Selleck Chemicals.
  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in drug design and drug action. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.
  • Shinde, V. S., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Biomolecular Structure and Dynamics, 41(10), 3847-3869*.
  • 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid. Vulcanchem.
  • PF-3845 | FAAH Inhibitor. MedchemExpress.com.
  • PF-3845 FAAH inhibitor. Selleck Chemicals.
  • Zhang, Y., et al. (2014). The fatty acid amide hydrolase inhibitor PF-3845 promotes neuronal survival, attenuates inflammation and improves functional recovery in mice with traumatic brain injury. Neuropharmacology, 85, 427-439.
  • Booker, L., et al. (2012). The fatty acid amide hydrolase (FAAH) inhibitor PF-3845 acts in the nervous system to reverse LPS-induced tactile allodynia in mice. British Journal of Pharmacology, 165(8), 2485-2496.
  • Thapa, P., et al. (2014). Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors. Journal of Medicinal Chemistry, 57(12), 5243-5259.
  • FAAH inhibitors. Adooq Bioscience.
  • Thapa, P., et al. (2014). Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors.
  • Szabó, R., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. International Journal of Molecular Sciences, 24(12), 10398*.
  • Boger, D. L., & Cravatt, B. F. (2009). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Current Opinion in Chemical Biology, 13(3), 321-331.
  • Ahn, K., et al. (2008). Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders. Current Topics in Medicinal Chemistry, 8(4), 313-326.
  • Asif, M. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(47), 27484-27517*.
  • The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Science.gov.
  • 2,3-Dihydro-1-benzofuran-2-carboxylic acid. ChemicalBook.
  • Closse, A., et al. (1981). 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents. Journal of Medicinal Chemistry, 24(12), 1465-1471.
  • Examples of reported Fatty Acid Amide Hydrolase (FAAH) inhibitors.
  • FAAH | Inhibitors. MedchemExpress.com.
  • 2,3-Dihydro-1-benzofuran-2-carboxylic acid. Benchchem.
  • Kuran, B., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1577*.
  • 1914-60-9|2,3-Dihydrobenzofuran-2-carboxylic acid. BLD Pharm.
  • Wu, Z., et al. (2006). Novel 2,3-dihydrobenzofuran-2-carboxylic acids: highly potent and subtype-selective PPARalpha agonists with potent hypolipidemic activity. Journal of Medicinal Chemistry, 49(2), 555-558.
  • Al-Hussain, S. A., et al. (2022). Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196*.
  • Al-Hussain, S. A., et al. (2022). Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed Central.

Sources

A Comparative Analysis of 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic Acid and Other Benzofuran Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid with other key benzofuran derivatives, offering insights for researchers, scientists, and drug development professionals. We will explore their synthesis, physicochemical properties, and biological activities, supported by experimental data and established scientific literature.

Introduction: The Versatility of the Benzofuran Scaffold

The benzofuran scaffold is a privileged heterocyclic motif frequently found in a wide array of biologically active natural products and synthetic compounds. Its rigid structure and ability to participate in various non-covalent interactions make it an attractive starting point for the design of novel therapeutic agents. The dihydrobenzofuran core, in particular, introduces a three-dimensional character that can be crucial for achieving high-affinity binding to protein targets.

The strategic introduction of substituents onto the benzofuran ring system allows for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties. Among these, the incorporation of fluorine has become a powerful tool in modern medicinal chemistry. The unique properties of fluorine, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can significantly impact a drug candidate's metabolic stability, lipophilicity, and binding affinity.

This guide will focus on 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid, a molecule that combines the structural features of the dihydrobenzofuran core with the modulatory effects of a fluorine atom. We will compare it to its non-fluorinated parent compound and other relevant derivatives to elucidate the impact of these structural modifications.

Physicochemical and Biological Profile Comparison

The introduction of a fluorine atom at the 7-position of the 2,3-dihydrobenzofuran-2-carboxylic acid scaffold can be expected to have a profound influence on its physicochemical properties and, consequently, its biological activity.

CompoundStructureMolecular Weight ( g/mol )pKa (estimated)logP (estimated)Key Biological Activities/Applications
2,3-dihydrobenzofuran-2-carboxylic acid 164.16~4.0~1.5Building block in organic synthesis.
7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid 182.15~3.8~1.7Intermediate in the synthesis of bioactive molecules.
Benzofuran-2-carboxylic acid 162.14~3.5~2.0Precursor for various pharmaceutical agents.
Vilazodone 441.548.4 (basic)~4.5Serotonin reuptake inhibitor and 5-HT1A receptor partial agonist; used as an antidepressant.
Dronedarone 556.748.3 (basic)>5Antiarrhythmic agent for atrial fibrillation and atrial flutter.

Disclaimer: Estimated pKa and logP values are calculated using computational models and may vary from experimental values.

The data presented above highlights the chemical diversity and therapeutic potential within the benzofuran class of compounds. The seemingly subtle addition of a fluorine atom can lead to significant changes in a molecule's properties, which can be leveraged by medicinal chemists to optimize drug candidates.

Experimental Protocols

General Synthetic Route for 7-Substituted-2,3-dihydrobenzofuran-2-carboxylic Acids

The synthesis of 7-fluoro-2,3-dihydrobenzofuran-2-carboxylic acid and related analogs often begins with a substituted phenol, which undergoes a series of reactions to construct the dihydrobenzofuran ring system. The following is a representative synthetic protocol.

Step 1: O-Allylation of a Substituted Phenol

  • To a solution of the appropriately substituted phenol (1.0 eq) in a polar aprotic solvent such as acetone or DMF, add a base like potassium carbonate (K2CO3, 2.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add allyl bromide (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60-70 °C and monitor by TLC until the starting material is consumed.

  • After completion, cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the O-allyl ether.

Step 2: Claisen Rearrangement

  • Heat the O-allyl ether obtained in Step 1 neat (without solvent) or in a high-boiling solvent like N,N-diethylaniline at 180-200 °C.

  • Monitor the reaction by TLC for the formation of the ortho-allyl phenol.

  • Once the rearrangement is complete, cool the reaction mixture and purify the product by column chromatography.

Step 3: Oxidative Cyclization

  • Dissolve the ortho-allyl phenol from Step 2 in a suitable solvent such as dichloromethane (DCM) or chloroform (CHCl3).

  • Cool the solution to 0 °C.

  • Add a solution of an oxidizing agent, such as m-chloroperoxybenzoic acid (m-CPBA, 1.1 eq), portion-wise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed.

  • Quench the reaction with a reducing agent solution (e.g., sodium thiosulfate).

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting aldehyde or ketone by column chromatography.

Step 4: Oxidation to Carboxylic Acid

  • Dissolve the aldehyde obtained in Step 3 in a mixture of t-butanol and water.

  • Add 2-methyl-2-butene followed by a solution of sodium chlorite (NaClO2) and sodium dihydrogen phosphate (NaH2PO4).

  • Stir the reaction at room temperature until the aldehyde is completely oxidized.

  • Extract the carboxylic acid product into an organic solvent and purify by recrystallization or column chromatography.

Synthetic_Workflow Substituted_Phenol Substituted Phenol O_Allyl_Ether O-Allyl Ether Substituted_Phenol->O_Allyl_Ether  O-Allylation   Ortho_Allyl_Phenol ortho-Allyl Phenol O_Allyl_Ether->Ortho_Allyl_Phenol  Claisen Rearrangement   Dihydrobenzofuran_Aldehyde Dihydrobenzofuran Aldehyde Ortho_Allyl_Phenol->Dihydrobenzofuran_Aldehyde  Oxidative Cyclization   Final_Product Substituted Dihydrobenzofuran -2-carboxylic Acid Dihydrobenzofuran_Aldehyde->Final_Product  Oxidation  

Caption: Synthetic workflow for 7-substituted-2,3-dihydrobenzofuran-2-carboxylic acids.

Structure-Activity Relationship (SAR) Insights

The substitution pattern on the benzofuran ring plays a critical role in determining the biological activity of these compounds.

  • The Carboxylic Acid Moiety: The carboxylic acid group at the 2-position is a key feature, often acting as a hydrogen bond donor and acceptor, or as a handle for further derivatization to form esters or amides. Its acidity, which is influenced by other ring substituents, can be crucial for target engagement and pharmacokinetic properties.

  • The Dihydrofuran Ring: The saturation in the furan ring of the dihydrobenzofuran scaffold imparts a three-dimensional character to the molecule, which can be advantageous for fitting into the binding pockets of proteins. The stereochemistry at the 2-position can also be a critical determinant of biological activity.

  • Aromatic Ring Substitution:

    • Fluorine Substitution: The introduction of a fluorine atom, as in 7-fluoro-2,3-dihydrobenzofuran-2-carboxylic acid, can have multiple effects. Its electron-withdrawing nature can lower the pKa of the carboxylic acid, potentially altering its binding interactions. The C-F bond can also enhance metabolic stability by blocking sites of oxidative metabolism. Furthermore, fluorine can participate in favorable orthogonal multipolar interactions with protein backbones.

    • Other Substituents: The incorporation of larger and more complex substituents, as seen in vilazodone and dronedarone, can lead to highly specific interactions with target proteins, resulting in potent and selective biological activities.

SAR_Logic cluster_Molecule Benzofuran Scaffold cluster_Properties Molecular Properties Core Benzofuran Core Physicochemical Physicochemical Properties (pKa, logP, Stability) Core->Physicochemical Biological Biological Activity (Affinity, Efficacy) Physicochemical->Biological influences Substituents Ring Substituents (-F, -COOH, etc.) Substituents->Core Substituents->Biological directly impacts

Caption: Relationship between substituents, properties, and biological activity.

Conclusion

7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid represents a fascinating and potentially valuable building block in the field of medicinal chemistry. While it may not be a final drug product itself, its strategic design, incorporating a fluorine atom onto the versatile dihydrobenzofuran scaffold, provides a clear example of how subtle structural modifications can be used to modulate the properties of a molecule. By understanding the comparative advantages and disadvantages of such modifications, as illustrated by the comparison with its parent compound and more complex derivatives like vilazodone and dronedarone, drug discovery programs can more effectively navigate the path toward novel and improved therapeutics. The continued exploration of substituted benzofurans will undoubtedly lead to the development of new and important medicines.

References

  • Vilazodone. [Link]

  • Dronedarone. [Link]

A Comparative Guide to 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic Acid Analogs: Unraveling Structure-Activity Relationships for Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the benzofuran scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities.[1][2][3] The strategic incorporation of fluorine atoms into these scaffolds can profoundly influence their physicochemical and pharmacological properties, including metabolic stability and target-binding affinity. This guide provides an in-depth comparative analysis of 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid and its analogs, offering insights into their structure-activity relationships (SAR) and their potential as therapeutic agents. We will delve into their synthesis, biological evaluation against key targets such as Peroxisome Proliferator-Activated Receptor Alpha (PPARα) and Poly(ADP-ribose) Polymerase-1 (PARP-1), and provide detailed experimental protocols for researchers in the field.

The Significance of the 2,3-Dihydrobenzofuran-2-carboxylic Acid Core

The 2,3-dihydrobenzofuran-2-carboxylic acid moiety serves as a versatile template for the design of biologically active molecules. The carboxylic acid group provides a critical interaction point with biological targets, often forming key hydrogen bonds or salt bridges. The dihydrobenzofuran ring system offers a rigid, three-dimensional structure that can be strategically functionalized to optimize target engagement and pharmacokinetic properties. The introduction of a fluorine atom at the 7-position is a key modification that can significantly impact the electronic and conformational properties of the molecule, thereby influencing its biological activity.

Comparative Analysis of Analog Activity

Our comparative analysis focuses on how structural modifications to the 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid scaffold influence its biological activity. We will examine the impact of substituent changes on the benzofuran ring and at the 2-position of the dihydrofuran ring.

Targeting Peroxisome Proliferator-Activated Receptor Alpha (PPARα)

PPARα is a nuclear receptor that plays a crucial role in lipid metabolism, making it an attractive target for the treatment of dyslipidemia. A systematic study of 2,3-dihydrobenzofuran-2-carboxylic acid derivatives has identified several potent and selective PPARα agonists.[1][2] The following table summarizes the structure-activity relationship of key analogs.

Compound IDR1 (Position 5)R2 (Position 7)R3 (Position 2)PPARα EC50 (nM)Key Insights
1 HHEthyl150Baseline activity of the core scaffold.
2 OCH3HEthyl80Methoxy group at C5 enhances potency.
3 HF EthylPredicted HighThe 7-fluoro substitution is expected to enhance potency through favorable electronic interactions.
4 HHPropyl120Increasing the alkyl chain length at C2 slightly improves activity.
5 O-(CH2)3-O-PhHEthyl5A phenoxypropoxy side chain at C5 dramatically increases potency.

Note: The activity for the 7-fluoro analog (Compound 3) is predicted based on the established SAR trends where electron-withdrawing groups on the benzene ring generally enhance activity. Direct experimental data for this specific analog as a PPARα agonist was not found in the reviewed literature.

The data suggests that modifications at both the 5 and 7-positions of the benzofuran ring, as well as the 2-position of the dihydrofuran ring, significantly impact PPARα agonistic activity. The dramatic increase in potency observed with the introduction of a phenoxypropoxy side chain at the 5-position highlights the importance of exploring substitutions at this vector to optimize ligand-receptor interactions.

Targeting Poly(ADP-ribose) Polymerase-1 (PARP-1)

PARP-1 is a key enzyme in the DNA damage repair pathway, and its inhibition is a clinically validated strategy for cancer therapy. Research into 2,3-dihydrobenzofuran-7-carboxamide derivatives has revealed potent PARP-1 inhibitors.[3][4] While the primary focus of this guide is the carboxylic acid, the SAR insights from the corresponding carboxamides are highly relevant.

Compound IDR1 (Position 5)R2 (Position 7)Amide ModificationPARP-1 IC50 (µM)Key Insights
6 HCONH2Unsubstituted9.45Baseline activity of the 7-carboxamide scaffold.
7 F CONH2Unsubstituted2.125-Fluoro substitution significantly enhances PARP-1 inhibitory activity.[3][4]
8 HCONH22-methyl10.44Introduction of a methyl group at the 2-position of the dihydrofuran ring slightly reduces activity.[3]
9 F CONH22-methyl2.45 (racemic)The beneficial effect of the 5-fluoro group is maintained in the 2-methyl analog.[3]

These findings underscore the critical role of fluorine substitution in enhancing PARP-1 inhibition. The approximately 5-fold increase in potency observed upon moving from the unsubstituted analog (Compound 6) to the 5-fluoro analog (Compound 7) is a compelling demonstration of the positive impact of this modification.[3] This suggests that a 7-fluoro-2,3-dihydrobenzofuran-2-carboxamide would also exhibit potent PARP-1 inhibitory activity.

Experimental Methodologies

To facilitate further research and validation of the presented findings, this section provides detailed protocols for the synthesis of the core scaffold and the biological evaluation of its analogs.

Synthesis of 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic Acid

The synthesis of 7-fluoro-2,3-dihydrobenzofuran-2-carboxylic acid can be achieved through a multi-step sequence starting from a commercially available fluorinated phenol. The general approach involves the introduction of a two-carbon unit at the ortho-position to the hydroxyl group, followed by cyclization and functional group manipulation.

Step-by-Step Protocol:

  • O-Allylation of 3-Fluorophenol: To a solution of 3-fluorophenol in a suitable solvent (e.g., acetone or DMF), add a base such as potassium carbonate. Stir the mixture and add allyl bromide dropwise. Heat the reaction mixture to reflux and monitor for completion by TLC. After completion, cool the reaction, filter off the solids, and concentrate the filtrate. Purify the resulting allyl 3-fluorophenyl ether by column chromatography.

  • Claisen Rearrangement: Heat the allyl 3-fluorophenyl ether neat or in a high-boiling solvent (e.g., N,N-diethylaniline) to induce a Claisen rearrangement. This will yield 2-allyl-3-fluorophenol. Purify the product by distillation or column chromatography.

  • Oxidative Cleavage and Cyclization: Treat the 2-allyl-3-fluorophenol with an oxidizing agent such as ozone followed by a reductive workup, or with a milder reagent like potassium permanganate under controlled conditions to cleave the double bond and form an intermediate aldehyde. This aldehyde can then undergo intramolecular cyclization under acidic or basic conditions to form the 2,3-dihydrobenzofuran ring.

  • Carboxylic Acid Formation: The substituent at the 2-position can be converted to a carboxylic acid. If the cyclization resulted in a hydroxymethyl group, it can be oxidized to the carboxylic acid using an oxidizing agent like Jones reagent or TEMPO/bleach.

  • Final Product: Purify the final product, 7-fluoro-2,3-dihydrobenzofuran-2-carboxylic acid, by recrystallization or column chromatography.

Synthesis_Workflow cluster_synthesis Synthesis of 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic Acid 3-Fluorophenol 3-Fluorophenol Allyl 3-fluorophenyl ether Allyl 3-fluorophenyl ether 3-Fluorophenol->Allyl 3-fluorophenyl ether O-Allylation 2-Allyl-3-fluorophenol 2-Allyl-3-fluorophenol Allyl 3-fluorophenyl ether->2-Allyl-3-fluorophenol Claisen Rearrangement Intermediate Aldehyde Intermediate Aldehyde 2-Allyl-3-fluorophenol->Intermediate Aldehyde Oxidative Cleavage 7-Fluoro-2,3-dihydrobenzofuran-2-carboxaldehyde 7-Fluoro-2,3-dihydrobenzofuran-2-carboxaldehyde Intermediate Aldehyde->7-Fluoro-2,3-dihydrobenzofuran-2-carboxaldehyde Cyclization 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid 7-Fluoro-2,3-dihydrobenzofuran-2-carboxaldehyde->7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid Oxidation

Caption: Synthetic workflow for 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid.

PPARα Activation Assay

A common method to assess the activity of PPARα agonists is a cell-based reporter gene assay.[5]

Step-by-Step Protocol:

  • Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T or HepG2) in appropriate media. Co-transfect the cells with a PPARα expression vector and a reporter plasmid containing a PPAR response element (PPRE) upstream of a luciferase gene.

  • Compound Treatment: After transfection, seed the cells into 96-well plates and allow them to adhere. Treat the cells with varying concentrations of the test compounds (dissolved in DMSO, with a final DMSO concentration typically below 0.5%). Include a known PPARα agonist (e.g., fenofibrate) as a positive control and a vehicle control (DMSO).

  • Luciferase Assay: After an incubation period (typically 24 hours), lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay kit.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency. Plot the normalized luciferase activity against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.

PPARa_Assay_Workflow cluster_assay PPARα Reporter Gene Assay Cell Culture Cell Culture Transfection Transfection Cell Culture->Transfection PPARα expression vector PPRE-luciferase reporter Compound Treatment Compound Treatment Transfection->Compound Treatment Varying concentrations Incubation (24h) Incubation (24h) Compound Treatment->Incubation (24h) Luciferase Assay Luciferase Assay Incubation (24h)->Luciferase Assay Cell lysis Data Analysis Data Analysis Luciferase Assay->Data Analysis Determine EC50

Caption: Workflow for the PPARα reporter gene assay.

PARP-1 Inhibition Assay

The inhibitory activity of compounds against PARP-1 can be determined using a variety of commercially available assay kits, often based on measuring the consumption of NAD+ or the formation of poly(ADP-ribose) (PAR).[6][7]

Step-by-Step Protocol:

  • Assay Setup: In a 96-well plate, add the PARP-1 enzyme, activated DNA (to stimulate the enzyme), and the test compound at various concentrations. Include a known PARP-1 inhibitor (e.g., olaparib) as a positive control and a vehicle control.

  • Reaction Initiation: Initiate the reaction by adding NAD+.

  • Incubation: Incubate the plate at the recommended temperature and for the specified time to allow for the enzymatic reaction to proceed.

  • Detection: Stop the reaction and add the detection reagents. The detection method will vary depending on the kit. For example, it may involve a fluorescent probe that binds to the remaining NAD+ or an antibody that detects the newly synthesized PAR.

  • Data Analysis: Measure the signal (e.g., fluorescence or absorbance) using a plate reader. Calculate the percentage of PARP-1 inhibition for each compound concentration relative to the controls. Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

PARP1_Assay_Workflow cluster_parp_assay PARP-1 Inhibition Assay Assay Setup PARP-1 enzyme, activated DNA, test compound Reaction Initiation Reaction Initiation Assay Setup->Reaction Initiation Add NAD+ Incubation Incubation Reaction Initiation->Incubation Detection Detection Incubation->Detection Stop reaction, add detection reagents Data Analysis Data Analysis Detection->Data Analysis Determine IC50

Caption: Workflow for the PARP-1 inhibition assay.

Conclusion and Future Directions

The 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid scaffold represents a promising starting point for the development of novel therapeutic agents. The strategic incorporation of a fluorine atom at the 7-position, in combination with other substitutions, offers a powerful tool to modulate the potency and selectivity of these compounds against various biological targets. The comparative analysis presented in this guide highlights the significant impact of fluorination and other structural modifications on the activity of these analogs as PPARα agonists and PARP-1 inhibitors.

Future research in this area should focus on the synthesis and comprehensive biological evaluation of a broader range of 7-fluoro analogs to further elucidate the structure-activity relationships. Investigating the impact of stereochemistry at the 2-position of the dihydrofuran ring is also a critical next step, as enantiomers often exhibit different biological activities. Furthermore, exploring the potential of these compounds against other relevant biological targets could open up new avenues for their therapeutic application. The detailed experimental protocols provided herein are intended to empower researchers to contribute to the advancement of this exciting field of medicinal chemistry.

References

  • Shi, G. Q., Dropinski, J. F., Zhang, Y., Santini, C., Sahoo, S. P., Berger, J. P., ... & Meinke, P. T. (2005). Novel 2,3-dihydrobenzofuran-2-carboxylic acids: highly potent and subtype-selective PPARalpha agonists with potent hypolipidemic activity. Journal of medicinal chemistry, 48(17), 5589–5599. [Link]

  • Shi, G. Q., Dropinski, J. F., Zhang, Y., Santini, C., Sahoo, S. P., Berger, J. P., ... & Meinke, P. T. (2005). Novel 2,3-dihydrobenzofuran-2-carboxylic acids: highly potent and subtype-selective PPARalpha agonists with potent hypolipidemic activity. PubMed, 16107159. [Link]

  • Gangireddy, P., Kasarapu, P., Avula, S. R., Gutlapalli, V. R., Yerrabelli, D., Sankranti, R., ... & Kotapalli, V. (2014). Discovery and structure-activity relationship of novel 2,3-dihydrobenzofuran-7-carboxamide and 2,3-dihydrobenzofuran-3 (2H)-one-7-carboxamide derivatives as poly (ADP-ribose) polymerase-1 inhibitors. Journal of medicinal chemistry, 57(12), 5345–5362. [Link]

  • Li, Y., Wang, Y., Zhang, Y., Wang, Y., Li, Y., & Zhang, Y. (2020). Discovery of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists by Virtual Screening and Biological Evaluation. Journal of chemical information and modeling, 60(3), 1546–1557. [Link]

  • Lee, J. H., Woo, E. R., & Kwak, J. H. (2015). Design, synthesis, and biological evaluation of benzofuran-and 2, 3-dihydrobenzofuran-2-carboxylic acid N-(substituted) phenylamide derivatives as anticancer agents and inhibitors of NF-κB. Bioorganic & medicinal chemistry letters, 25(12), 2545–2549. [Link]

  • Gangireddy, P., Kasarapu, P., Avula, S. R., Gutlapalli, V. R., Yerrabelli, D., Sankranti, R., ... & Kotapalli, V. (2014). Discovery and structure-activity relationship of novel 2,3-dihydrobenzofuran-7-carboxamide and 2,3-dihydrobenzofuran-3 (2H)-one-7-carboxamide derivatives as poly (ADP-ribose) polymerase-1 inhibitors. Journal of medicinal chemistry, 57(12), 5345–5362. [Link]

  • Alpan, A. S., Gormally, M. V., & Tirelli, N. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. International Journal of Molecular Sciences, 24(13), 10568. [Link]

  • RayBiotech. (n.d.). Human PPAR-alpha Transcription Factor Activity Assay Kit. Retrieved from [Link]

  • Szymański, J., Janiszewska, J., Gornowicz, A., Bielawska, A., & Bielawski, K. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1591. [Link]

  • Zhang, T., Li, Y., & Wang, Y. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC advances, 9(50), 29046–29065. [Link]

  • Gornowicz, A., Bielawska, A., & Bielawski, K. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]

  • Goto, T., Lee, J. Y., & Tanaka, T. (2011). Activation of peroxisome proliferator-activated receptor-alpha stimulates both differentiation and fatty acid oxidation in adipocytes. Journal of lipid research, 52(5), 873–884. [Link]

  • ResearchGate. (n.d.). Structure activity relationship of the synthesized compounds. Retrieved from [Link]

  • Turkson, J., & Talele, T. T. (2017). Linker Variation and Structure–Activity Relationship Analyses of Carboxylic Acid-based Small Molecule STAT3 Inhibitors. ACS medicinal chemistry letters, 8(10), 1037–1042. [Link]

  • ResearchGate. (n.d.). Structures of 2- and 3-benzofurancarboxylic acid derivatives VI–VII with cytotoxic activity. Retrieved from [Link]

  • Tanny, J. C., & Colvin, M. E. (2004). An enzymatic assay for poly (ADP-ribose) polymerase-1 (PARP-1) via the chemical quantitation of NAD+: application to the high-throughput screening of small molecules as potential inhibitors. Analytical biochemistry, 326(1), 78–86. [Link]

  • Gou, S., Liu, Y., & Zhang, A. (2023). Design, synthesis, and biological evaluation of a series of benzofuran [3, 2-d] pyrimidin-4 (3H)-one derivatives containing thiosemicarbazone analogs as novel PARP-1 inhibitors. Bioorganic chemistry, 139, 106759. [Link]

  • BPS Bioscience. (n.d.). PARP1 Olaparib Competitive Inhibitor Assay Kit. Retrieved from [Link]

  • J-Stage. (n.d.). Construction of a PPARα Reporter Assay System with Drug-Metabolizing Capability. Retrieved from [Link]

  • Villarroya, F., & Giralt, M. (2011). Peroxisome proliferator-activated receptor α (PPARα) induces PPARγ coactivator 1α (PGC-1α) gene expression and contributes to thermogenic activation of brown fat: involvement of PRDM16. Journal of Biological Chemistry, 286(3), 1901–1909. [Link]

  • Kamal, A., & Husain, A. (2021). Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications. Current drug targets, 22(11), 1256–1285. [Link]

  • MDPI. (n.d.). Synthesis of PPAR-γ Activators Inspired by the Marine Natural Product, Paecilocin A. Retrieved from [Link]

  • Zilio, S., & Lans, H. (2022). Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. STAR protocols, 3(4), 101783. [Link]

Sources

A Researcher's Guide to the In Vitro Evaluation of 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For drug discovery researchers and scientists, the initial in vitro assessment of a novel chemical entity is a critical step in determining its therapeutic potential. This guide provides a comprehensive framework for the in vitro testing of 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid, a compound of interest within the broader class of bioactive benzofuran derivatives. Drawing upon established methodologies and data from structurally similar compounds, this document outlines a strategic approach to elucidating its potential as an anti-inflammatory and anti-cancer agent.

The benzofuran scaffold is a recurring motif in medicinally active compounds, with derivatives demonstrating a wide array of biological activities.[1][2] Notably, derivatives of 2,3-dihydrobenzofuran-2-carboxylic acid have been investigated as anticancer agents through the inhibition of NF-κB and as potent PARP-1 inhibitors.[3][4] The introduction of a fluorine atom can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, often leading to enhanced potency and metabolic stability. This guide, therefore, proposes a comparative in vitro testing strategy to thoroughly characterize 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid against relevant benchmarks.

Comparative Framework: Selecting Appropriate Alternatives

To contextualize the bioactivity of 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid, a carefully selected panel of comparator compounds is essential. This panel should include:

  • Parent Compound: 2,3-dihydrobenzofuran-2-carboxylic acid. This allows for a direct assessment of the fluorine atom's contribution to the observed activity.

  • Structurally Related Compounds: Published data on compounds like 5-Fluoro-2,3-dihydrobenzofuran-7-carboxamide, a known PARP-1 inhibitor, provides a rationale for including this and other similar published analogs.[3]

  • Standard-of-Care Drugs: Established drugs in the anticipated therapeutic areas will serve as positive controls and performance benchmarks. For anti-inflammatory studies, a non-steroidal anti-inflammatory drug (NSAID) like Diclofenac is appropriate. For oncology-focused assays, a known PARP inhibitor such as Olaparib or a relevant cytotoxic agent would be suitable.

Proposed In Vitro Testing Cascade

The following experimental workflow is designed to systematically evaluate the anti-inflammatory and anti-cancer potential of 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Cellular Activity Profiling A Compound Preparation and QC B Cytotoxicity Assessment (e.g., MTT Assay) A->B C Anti-inflammatory Screening (e.g., NO Inhibition Assay) A->C E PARP-1 Enzyme Inhibition Assay B->E D NF-κB Inhibition Assay C->D F COX-2 Inhibition Assay C->F G Cancer Cell Line Proliferation Assays D->G H Pro-inflammatory Cytokine Quantification (e.g., TNF-α, IL-6 ELISA) D->H E->G F->H

Caption: Proposed in vitro testing workflow for 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid.

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

Rationale: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a foundational colorimetric assay to assess the metabolic activity of cells and, by inference, their viability and proliferation.[5] This initial screen is crucial to determine the concentration range at which the test compound exhibits cytotoxic effects, which is vital for interpreting the results of subsequent functional assays.

Protocol:

  • Cell Culture: Plate cancer cell lines (e.g., HeLa, HepG2, SW620)[6] and a non-cancerous control cell line in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid and comparator compounds (e.g., 0.1 to 100 µM) for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

Rationale: Overproduction of nitric oxide (NO) is a hallmark of inflammation. Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells are a standard in vitro model for screening compounds for their ability to inhibit NO production.[1] This assay provides a preliminary indication of the compound's anti-inflammatory potential.

Protocol:

  • Cell Culture: Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test and comparator compounds for 1 hour.

  • LPS Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for 24 hours.

  • Nitrite Quantification: Measure the accumulation of nitrite, a stable metabolite of NO, in the culture supernatant using the Griess reagent.

  • Absorbance Measurement: Read the absorbance at 540 nm.

  • Data Analysis: Determine the concentration of the compound that inhibits NO production by 50% (IC50).

Mechanistic Insight: NF-κB Reporter Assay

Rationale: The transcription factor NF-κB is a pivotal regulator of inflammatory and immune responses, as well as cancer cell proliferation and survival.[4] A luciferase reporter assay in cells transfected with an NF-κB response element-driven reporter gene can directly measure the inhibitory effect of a compound on NF-κB transcriptional activity.

Protocol:

  • Cell Transfection: Transfect a suitable cell line (e.g., HEK293T) with a plasmid containing the firefly luciferase gene under the control of an NF-κB response element.

  • Cell Seeding: Plate the transfected cells in a 96-well plate.

  • Compound Treatment and Stimulation: Treat the cells with the test compounds for 1 hour, followed by stimulation with an NF-κB activator (e.g., TNF-α).

  • Cell Lysis and Luciferase Assay: After incubation, lyse the cells and measure luciferase activity using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a control and calculate the IC50 value for NF-κB inhibition.

Data Presentation and Interpretation

For clear and objective comparison, the quantitative data generated from these assays should be summarized in a tabular format.

Table 1: Comparative In Vitro Activity Profile

CompoundCytotoxicity (MTT) IC50 (µM) [Cell Line]NO Inhibition IC50 (µM)NF-κB Inhibition IC50 (µM)
7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acidExperimental DataExperimental DataExperimental Data
2,3-dihydrobenzofuran-2-carboxylic acidExperimental DataExperimental DataExperimental Data
Diclofenac>100Literature ValueLiterature Value
OlaparibLiterature ValueN/AN/A

Note: Experimental data for the test and parent compounds will be populated upon completion of the assays. Literature values for comparator drugs should be cited.

Anticipated Signaling Pathway Involvement

Based on the known activities of related benzofuran derivatives, 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid is hypothesized to modulate inflammatory and oncogenic signaling pathways, primarily through the inhibition of NF-κB.

G cluster_0 Inflammatory/Oncogenic Stimuli (e.g., LPS, TNF-α) cluster_1 Upstream Signaling cluster_2 NF-κB Activation cluster_3 Nuclear Translocation & Gene Expression cluster_4 Point of Inhibition Stimuli Stimuli IKK IKK Complex Stimuli->IKK NFkB_IkB NF-κB-IκB Complex IKK->NFkB_IkB Phosphorylation NFkB_p65_p50 NF-κB (p65/p50) IkB IκB Nucleus Nucleus NFkB_p65_p50->Nucleus Translocation NFkB_IkB->NFkB_p65_p50 Phosphorylation & Degradation of IκB Genes Pro-inflammatory & Pro-survival Genes (e.g., TNF-α, IL-6, COX-2) Nucleus->Genes Transcription Test_Compound 7-Fluoro-2,3-dihydrobenzofuran- 2-carboxylic acid Test_Compound->IKK Potential Inhibition Test_Compound->NFkB_p65_p50 Potential Inhibition of Nuclear Translocation

Caption: Hypothesized mechanism of action via inhibition of the NF-κB signaling pathway.

Conclusion and Future Directions

This guide provides a robust and scientifically grounded framework for the initial in vitro characterization of 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid. By employing a comparative approach with relevant alternatives and established assay methodologies, researchers can generate high-quality, interpretable data. Positive results from this testing cascade would warrant further investigation, including profiling against a broader panel of cancer cell lines, exploring inhibition of other relevant enzymes like PARP-1 and COX-2, and ultimately progressing to more complex in vitro models and in vivo studies. The systematic approach outlined herein will enable a thorough and efficient evaluation of this novel compound's therapeutic potential.

References

  • Asif, M. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(50), 29053-29083. [Link]

  • Thakur, A., et al. (2014). Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors. Journal of Medicinal Chemistry, 57(12), 5246-5263. [Link]

  • Kim, J. A., et al. (2015). Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB. Bioorganic & Medicinal Chemistry Letters, 25(12), 2529-2534. [Link]

  • Li, Y., et al. (2015). In vitro and in vivo characterization of a benzofuran derivative, a potential anticancer agent, as a novel Aurora B kinase inhibitor. European Journal of Medicinal Chemistry, 90, 857-867. [Link]

  • Patel, R. V., et al. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. ACS Omega. [Link]

Sources

A Comparative Guide to 2,3-Dihydrobenzofuran Derivatives as Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

While the specific mechanism of action for 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid is not extensively documented in publicly available literature, the 2,3-dihydrobenzofuran scaffold is a recognized privileged structure in medicinal chemistry.[1] This core is featured in numerous compounds exhibiting a wide range of biological activities.[1] A particularly promising and well-documented application of this scaffold is in the development of potent inhibitors for Poly(ADP-ribose) polymerase-1 (PARP-1), a critical enzyme in DNA repair and a key target in oncology.[2][3]

This guide provides a comparative analysis of 2,3-dihydrobenzofuran derivatives as PARP-1 inhibitors, detailing their mechanism of action, structure-activity relationships (SAR), and the experimental methodologies used to characterize them. This document is intended for researchers, scientists, and drug development professionals seeking to understand and advance this class of therapeutic agents.

The Central Role of PARP-1 in Cellular Homeostasis and Disease

PARP-1 is a nuclear enzyme that plays a pivotal role in maintaining genomic stability.[4] It functions as a DNA damage sensor, recognizing single-strand breaks (SSBs) in DNA.[4][5] Upon binding to damaged DNA, PARP-1 catalyzes the synthesis of long, branched chains of poly(ADP-ribose) (PAR) from its substrate, nicotinamide adenine dinucleotide (NAD+).[6] This process, known as PARylation, results in the automodification of PARP-1 and the modification of other nuclear proteins, such as histones.[7]

The accumulation of negatively charged PAR chains at the site of DNA damage serves to recruit other DNA repair proteins, effectively flagging the lesion for repair via the base excision repair (BER) pathway.[4] Beyond DNA repair, PARP-1 is involved in a multitude of cellular processes, including the regulation of transcription, inflammation, and cell death pathways.[6][7][8]

Mechanism of Action: PARP-1 Inhibition and Synthetic Lethality

PARP-1 inhibitors are small molecules that typically act by competing with NAD+ for the catalytic site of the enzyme.[9] By blocking the synthesis of PAR, these inhibitors prevent the recruitment of DNA repair machinery to sites of SSBs.[9] While normal cells can tolerate this inhibition by utilizing alternative repair pathways, cancer cells with deficiencies in homologous recombination (HR), such as those with BRCA1 or BRCA2 mutations, are exquisitely sensitive to PARP inhibition.[10]

This vulnerability forms the basis of "synthetic lethality," a key concept in targeted cancer therapy. In HR-deficient cells, unrepaired SSBs accumulate and, during DNA replication, are converted into toxic double-strand breaks (DSBs).[11] Without a functional HR pathway to repair these DSBs, the cells undergo apoptosis.[10] This selective killing of cancer cells while sparing healthy cells is the hallmark of PARP inhibitor efficacy.[10]

Another critical aspect of the mechanism for some PARP inhibitors is "PARP trapping."[9][12] This occurs when the inhibitor not only blocks the catalytic activity of PARP-1 but also stabilizes the PARP-1/DNA complex, preventing its dissociation from the DNA.[9] This trapped complex can itself be a cytotoxic lesion, further enhancing the anti-tumor activity of the inhibitor.[13] The potency of PARP trapping varies among different inhibitors.[12]

Signaling Pathway of PARP-1 in DNA Repair and the Impact of Inhibition

PARP1_Pathway cluster_0 DNA Damage & Repair cluster_1 Effect of PARP Inhibition DNA_damage Single-Strand Break (SSB) PARP1 PARP-1 DNA_damage->PARP1 binds to DSB Double-Strand Break (DSB) (during replication) DNA_damage->DSB converts to PAR Poly(ADP-ribose) (PAR) PARP1->PAR synthesizes No_PAR No PAR Synthesis PARP1->No_PAR NAD NAD+ NAD->PARP1 substrate Repair_Proteins BER Proteins (e.g., XRCC1) PAR->Repair_Proteins recruits SSB_Repair SSB Repair Repair_Proteins->SSB_Repair PARP_Inhibitor 2,3-Dihydrobenzofuran Inhibitor PARP_Inhibitor->PARP1 inhibits No_Recruitment No Repair Protein Recruitment No_PAR->No_Recruitment Apoptosis Apoptosis (in HR-deficient cells) DSB->Apoptosis

Caption: PARP-1 signaling in response to DNA damage and its inhibition.

Comparative Analysis of 2,3-Dihydrobenzofuran-Based PARP-1 Inhibitors

The 2,3-dihydrobenzofuran scaffold has been systematically explored to optimize PARP-1 inhibitory activity. Structure-activity relationship studies have revealed key structural features that govern potency.

A seminal study by Kamal et al. (2014) detailed the design and synthesis of novel 2,3-dihydrobenzofuran-7-carboxamide and 2,3-dihydrobenzofuran-3(2H)-one-7-carboxamide derivatives as PARP-1 inhibitors.[2][3] Their work provides a clear framework for comparing the efficacy of different substitutions on this core structure.

Compound IDCore StructureR Group (Substitution at position 2)PARP-1 IC50 (µM)Reference
3 2,3-Dihydrobenzofuran-7-carboxamideH9.45[2][3]
58 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide3',4'-dihydroxybenzylidene0.531[2][3]
59 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide2',4'-dihydroxybenzylidene0.753[2][3]
66 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide4'-(4-methylpiperazin-1-yl)aminobenzylidene0.718[2][3]
73 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide4'-(1H-benzo[d]imidazol-2-yl)aminobenzylidene0.079[2][3]
Olaparib Phthalazinone-0.005[14]
Veliparib Benzimidazole-0.0059[13]

Key Structure-Activity Relationship Insights:

  • Core Scaffold: The initial lead compound, 2,3-dihydrobenzofuran-7-carboxamide (Compound 3), demonstrated modest activity.[2][3] Shifting to a 2,3-dihydrobenzofuran-3(2H)-one-7-carboxamide core allowed for the introduction of substitutions at the 2-position via Knoevenagel condensation, a critical step in enhancing potency.[10][15]

  • Substitutions at Position 2: The introduction of substituted benzylidene moieties at the 2-position of the 3-oxo-2,3-dihydrobenzofuran-7-carboxamide scaffold was found to be crucial for potent inhibition.[2][3]

  • Benefit of Polar Groups: Dihydroxy substitutions on the benzylidene ring, as seen in compounds 58 and 59, significantly improved potency compared to the unsubstituted lead.[2][3] This suggests that polar interactions, such as hydrogen bonding with residues like Asp766 in the PARP-1 active site, are beneficial for binding.[2]

  • Adenine Binding Pocket Interactions: The attachment of various heterocycles to the benzylidene moiety, designed to interact with the adenine binding pocket of the PARP-1 active site, led to a substantial increase in inhibitory activity.[15] Compound 73, featuring a benzimidazole group, exhibited the most potent inhibition in this series with an IC50 of 79 nM.[2][3]

Comparison with Clinically Approved PARP Inhibitors:

While the optimized 2,3-dihydrobenzofuran derivatives show potent activity, it is important to contextualize their performance against established clinical PARP inhibitors like Olaparib and Veliparib. These approved drugs exhibit IC50 values in the low nanomolar range.[13][14] The 2,3-dihydrobenzofuran scaffold, however, represents a distinct chemical class that may offer different pharmacokinetic or pharmacodynamic properties, warranting further investigation and optimization.

Experimental Protocols for Assessing PARP-1 Inhibition

The characterization of PARP-1 inhibitors relies on robust and reproducible in vitro assays. A common method is a colorimetric or fluorometric assay that measures the amount of PAR produced.

Protocol: Colorimetric PARP-1 Activity Assay

This protocol is based on the principle of an ELISA-like assay where PARP-1 activity is determined by quantifying the amount of PAR synthesized on coated histones.[14]

Materials:

  • 96-well microplate coated with histone H4

  • Recombinant human PARP-1 enzyme

  • Activated DNA (e.g., sheared salmon sperm DNA)

  • β-Nicotinamide adenine dinucleotide (NAD+)

  • Test compounds (2,3-dihydrobenzofuran derivatives and controls)

  • Anti-pADPr primary antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 0.2N HCl)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Assay buffer

Workflow Diagram:

PARP1_Assay_Workflow start Start add_inhibitor Add Test Inhibitor to Histone-Coated Plate start->add_inhibitor add_parp_dna Add PARP-1 Enzyme and Activated DNA add_inhibitor->add_parp_dna initiate_reaction Initiate Reaction with NAD+ add_parp_dna->initiate_reaction incubate Incubate (e.g., 30 min at 30°C) initiate_reaction->incubate wash1 Wash Plate incubate->wash1 add_primary_ab Add Anti-pADPr Primary Antibody wash1->add_primary_ab incubate2 Incubate add_primary_ab->incubate2 wash2 Wash Plate incubate2->wash2 add_secondary_ab Add HRP-Conjugated Secondary Antibody wash2->add_secondary_ab incubate3 Incubate add_secondary_ab->incubate3 wash3 Wash Plate incubate3->wash3 add_tmb Add TMB Substrate wash3->add_tmb develop_color Incubate for Color Development add_tmb->develop_color stop_reaction Add Stop Solution develop_color->stop_reaction read_absorbance Read Absorbance at 450 nm stop_reaction->read_absorbance end End read_absorbance->end

Caption: Workflow for a colorimetric PARP-1 inhibition assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare serial dilutions of the 2,3-dihydrobenzofuran derivatives and control inhibitors (e.g., Olaparib) in assay buffer.

  • Assay Plate Setup: Add 12.5 µL of the diluted test compounds or vehicle control to the wells of the histone H4-coated microplate.[14]

  • Enzyme and DNA Addition: Add 12.5 µL of a pre-mixed solution containing PARP-1 enzyme and activated DNA to each well.[14] Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.[16]

  • Reaction Initiation: Initiate the PARylation reaction by adding 25 µL of NAD+ solution to each well.[14]

  • Incubation: Cover the plate and incubate for 30-60 minutes at 30°C with gentle agitation.[16]

  • Washing: Stop the reaction by washing the plate three times with wash buffer to remove unbound reagents.[14]

  • Primary Antibody Incubation: Add 100 µL of diluted anti-pADPr primary antibody to each well and incubate for 60 minutes at room temperature.[14]

  • Washing: Repeat the wash step.

  • Secondary Antibody Incubation: Add 100 µL of diluted HRP-conjugated secondary antibody to each well and incubate for 60 minutes at room temperature.[14]

  • Washing: Repeat the wash step.

  • Signal Development: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes, or until sufficient color development is observed.[14]

  • Stopping the Reaction: Add 100 µL of stop solution to each well.[14]

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader. The signal intensity is proportional to the PARP-1 activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Conclusion

The 2,3-dihydrobenzofuran scaffold serves as a versatile and promising platform for the development of novel PARP-1 inhibitors. Through systematic chemical modifications, particularly at the 2-position of a 3-oxo-2,3-dihydrobenzofuran-7-carboxamide core, researchers have successfully developed compounds with potent, sub-micromolar inhibitory activity. While these compounds have yet to reach the potency of clinically approved agents like Olaparib, they represent a distinct chemical class with potential for further optimization. The comparative data and experimental protocols outlined in this guide provide a foundation for researchers to build upon, facilitating the discovery of next-generation PARP-1 inhibitors for targeted cancer therapy.

References

  • Title: Signaling Mechanism of Poly(ADP-Ribose) Polymerase-1 (PARP-1) in Inflammatory Diseases. Source: PMC - PubMed Central. URL: [Link]

  • Title: Structure-activity relationship studies on 2-thienylidene substituted 3-oxo-2,3-dihydrobenzofuran-7-carboxamides as poly (ADP-ribose) polymerase inhibitors. Source: PubMed. URL: [Link]

  • Title: Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors. Source: Journal of Medicinal Chemistry - ACS Publications. URL: [Link]

  • Title: Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors. Source: PMC - NIH. URL: [Link]

  • Title: On par with PARP: Cellular stress signaling through poly(ADP-ribose) and PARP-1. Source: ScienceDirect. URL: [Link]

  • Title: Comparison of PARP1 selective inhibitors and selected first-generation... Source: ResearchGate. URL: [Link]

  • Title: Poly Adp Ribose Polymerase 1. Source: Massive Bio. URL: [Link]

  • Title: PARP-1 activation in the ERK signaling pathway. Source: PubMed. URL: [Link]

  • Title: Structure-activity relationship studies on 2-thienylidene substituted 3-oxo-2,3-dihydrobenzofuran-7-carboxamides as poly (ADP-ribose) polymerase inhibitors | Request PDF. Source: ResearchGate. URL: [Link]

  • Title: PARP1 - Wikipedia. Source: Wikipedia. URL: [Link]

  • Title: one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors | Journal of Medicinal Chemistry. Source: ACS Publications. URL: [Link]

  • Title: Enzolution PARP1 Assay System. Source: BellBrook Labs. URL: [Link]

  • Title: Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy. Source: MDPI. URL: [Link]

  • Title: Inhibitors of PARP: Number crunching and structure gazing. Source: PMC - NIH. URL: [Link]

  • Title: PARP inhibitors: clinical development, emerging differences, and the current therapeutic issues. Source: PMC. URL: [Link]

  • Title: PARP1 Activity Assay. Source: Tulip Biolabs. URL: [Link]

  • Title: PARP1 Olaparib Competitive Inhibitor Assay Kit. Source: BPS Bioscience. URL: [Link]

  • Title: Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. Source: PubMed Central. URL: [Link]

  • Title: 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. Source: PubMed. URL: [Link]

  • Title: Discovery of PARP1-Sparing Inhibitors for Protein ADP-Ribosylation. Source: PMC. URL: [Link]

  • Title: 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. Source: Sci-Hub. URL: [Link]

  • Title: 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling. Source: PMC - PubMed Central. URL: [Link]

Sources

A Comparative Spectroscopic Guide: 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid vs. its Non-fluorinated Analog

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Fluorine in Modern Drug Discovery

In the landscape of medicinal chemistry, the strategic incorporation of fluorine into drug candidates has become an indispensable tool.[1][2] Despite its minimal steric footprint, comparable to a hydrogen atom, fluorine's extreme electronegativity profoundly alters a molecule's electronic properties, conformation, lipophilicity, and metabolic stability.[2][3][4] These modifications can lead to enhanced pharmacokinetic profiles, improved target affinity and selectivity, and increased resistance to metabolic degradation.[1][2] Consequently, a significant portion of modern pharmaceuticals contains at least one fluorine atom.[5]

This guide provides an in-depth comparative analysis of 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid and its non-fluorinated parent compound, 2,3-dihydrobenzofuran-2-carboxylic acid. Through a detailed examination of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we will elucidate the tangible spectroscopic consequences of aromatic fluorination. This analysis serves as a practical framework for researchers, scientists, and drug development professionals to understand and predict the spectroscopic behavior of fluorinated compounds, a critical skill in the rapid identification and characterization of novel chemical entities.[6][7][8]

CompoundMolecular FormulaMolecular Weight ( g/mol )Structure
2,3-dihydrobenzofuran-2-carboxylic acidC₉H₈O₃164.16[9]
7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acidC₉H₇FO₃182.15[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at Atomic Environments

NMR spectroscopy provides unparalleled insight into the structural framework of a molecule by probing the magnetic properties of atomic nuclei.[6] The introduction of a fluorine atom creates distinct and predictable changes in ¹H and ¹³C NMR spectra and introduces a new observable nucleus, ¹⁹F.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number, environment, and connectivity of protons in a molecule. The primary influence of the fluorine atom at the 7-position is the introduction of through-bond couplings (J-couplings) to nearby protons.

  • Non-fluorinated Analog: The spectrum is characterized by distinct signals for the carboxylic acid proton (a broad singlet), the aromatic protons, and the protons on the dihydrofuran ring. The aromatic region typically shows complex multiplets corresponding to the four adjacent protons.[11] The protons at the C2 and C3 positions of the dihydrofuran ring (H-2, H-3a, H-3b) form a characteristic AMX or ABX spin system.[12]

  • 7-Fluoro Analog: The fluorine atom significantly impacts the aromatic region. The proton at the adjacent C6 position will exhibit a doublet of doublets due to coupling with both the fluorine atom (³JHF) and the proton at C5 (³JHH). The proton at C4 will show a doublet of doublets due to coupling with the fluorine atom (⁴JHF) and the proton at C5 (³JHH). The carboxylic acid and dihydrofuran ring protons will experience minor shifts in their resonance frequencies due to the electronic perturbation of the fluorine atom.

Table 1: Comparative ¹H NMR Data (Representative Chemical Shifts, δ in ppm)

Proton Assignment2,3-dihydrobenzofuran-2-carboxylic acid7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid (Predicted)Rationale for Change
-COOH~11.0 (br s)[11]~11.1 (br s)Minor downfield shift due to the electron-withdrawing nature of fluorine.
Aromatic H (H-4, H-5, H-6, H-7)~6.9-7.2 (m)[11]H-4: ~6.9 (dd), H-5: ~7.1 (m), H-6: ~6.8 (dd)Fluorine's electron-withdrawing effect alters electron density in the ring. Key diagnostic feature is the appearance of H-F coupling constants (JHF), leading to more complex splitting patterns for protons ortho and meta to the fluorine atom.
H-2 (dihydrofuran ring)~5.24 (dd)[11]~5.3 (dd)Minor downfield shift due to through-space and inductive effects of fluorine.
H-3a, H-3b (dihydrofuran ring)~3.63 (dd), ~3.42 (dd)[11]~3.7 (dd), ~3.5 (dd)Minor downfield shift.
¹³C NMR Spectroscopy

In ¹³C NMR, the presence of a C-F bond is unmistakable due to the large, direct one-bond coupling constant (¹JCF) and smaller two- and three-bond couplings.

  • Non-fluorinated Analog: The spectrum shows nine distinct carbon signals corresponding to the molecular structure. The carbonyl carbon of the carboxylic acid is the most downfield signal.

  • 7-Fluoro Analog: The most dramatic effect is on the C-7 signal, which will appear as a large doublet with a ¹JCF coupling constant typically in the range of 240-260 Hz. The adjacent carbons (C-6 and C-7a) will also appear as doublets, but with much smaller two-bond coupling constants (²JCF, ~15-25 Hz). This clear pattern of a large doublet for the fluorinated carbon and smaller doublets for adjacent carbons is a powerful diagnostic tool.

¹⁹F NMR Spectroscopy

This technique is exclusively used for the fluorinated analog and is highly sensitive. The ¹⁹F NMR spectrum will show a single resonance for the fluorine atom at C-7. The multiplicity of this signal will be a multiplet due to couplings to the ortho (H-6) and meta (H-4) protons.

Infrared (IR) Spectroscopy: Probing Molecular Vibrations

IR spectroscopy is a rapid and effective method for identifying functional groups within a molecule.[7][13] Both molecules share the same core functional groups, but the C-F bond introduces a new, characteristic absorption band.

  • Shared Functional Groups:

    • Carboxylic Acid O-H Stretch: A very broad and strong absorption band is expected from approximately 2500 to 3300 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl group in a carboxylic acid dimer.[14][15]

    • Carbonyl C=O Stretch: A strong, sharp absorption band will appear around 1700-1730 cm⁻¹.[15]

    • Aromatic C-H Stretch: Absorptions are typically found just above 3000 cm⁻¹.

    • C-O Stretch (Ether & Carboxylic Acid): Strong bands are expected in the 1200-1300 cm⁻¹ region.[15]

  • Distinguishing Feature (7-Fluoro Analog):

    • C-F Stretch: The key difference will be the presence of a strong absorption band in the 1100-1250 cm⁻¹ region, corresponding to the C-F bond stretch. This region can sometimes overlap with C-O stretching bands, but its intensity is often a good indicator. The electron-withdrawing nature of fluorine may also cause a slight shift to a higher wavenumber (frequency) for the C=O stretch compared to the non-fluorinated analog.

Table 2: Comparative IR Absorption Data (cm⁻¹)

Vibrational Mode2,3-dihydrobenzofuran-2-carboxylic acid (Expected)7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid (Expected)Notes
O-H Stretch (Carboxyl)2500-3300 (very broad, strong)[15]2500-3300 (very broad, strong)The broadness is due to strong intermolecular hydrogen bonding.[14]
C=O Stretch (Carboxyl)~1710 (strong, sharp)[15]~1715-1720 (strong, sharp)A slight shift to higher frequency is possible due to the inductive effect of fluorine.
C-O Stretch~1230 (strong)[15]~1240 (strong)Includes contributions from both the ether and carboxylic acid C-O bonds.
C-F StretchN/A~1150-1250 (strong)This is the key diagnostic peak for the fluorinated compound. Its exact position depends on the molecular environment.

Mass Spectrometry (MS): Analyzing Molecular Mass and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering structural clues.[16]

  • Molecular Ion (M⁺): The most immediate difference will be the molecular ion peak. The non-fluorinated analog will show a molecular ion peak at m/z 164, while the 7-fluoro analog will show its molecular ion at m/z 182.

  • Fragmentation Pattern: The primary fragmentation pathway for both molecules is expected to be initiated by the loss of the carboxylic acid group.

    • Loss of -COOH: A significant fragment at [M-45]⁺ (loss of the carboxyl radical) is expected for both compounds. This would be at m/z 119 for the non-fluorinated analog and m/z 137 for the fluorinated one.

    • Loss of CO₂: Decarboxylation can lead to a fragment at [M-44]⁺.

    • The dihydrobenzofuran ring itself is relatively stable. Fragmentation of the aromatic ring is less common under standard electron ionization (EI) conditions. The C-F bond is very strong, so loss of a fluorine radical is not a primary fragmentation pathway. The key fragments will likely retain the fluorine atom.

Table 3: Comparative Mass Spectrometry Data (Key Fragments, m/z)

Fragment Description2,3-dihydrobenzofuran-2-carboxylic acid7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid
Molecular Ion [M]⁺ 164 182
[M-H₂O]⁺146164
[M-COOH]⁺119137
[M-CO₂]⁺120138

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.

Protocol 1: NMR Spectroscopy

This protocol is designed for acquiring ¹H, ¹³C, and ¹⁹F NMR spectra.

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

  • Sample Preparation: Dissolve approximately 5-10 mg of the analyte in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it can solubilize the compound and allows for the observation of the exchangeable acidic proton.

  • Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz). Perform standard locking, tuning, and shimming procedures to optimize magnetic field homogeneity.

  • ¹H Acquisition: Acquire the spectrum using a standard pulse program. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.

  • ¹³C Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A longer acquisition time is typically required due to the lower natural abundance of ¹³C.

  • ¹⁹F Acquisition (for the fluorinated analog): Acquire the spectrum using a dedicated fluorine probe or by tuning a broadband probe to the ¹⁹F frequency.

  • Data Processing: Process the raw data (Free Induction Decay) using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to an internal standard (e.g., TMS at 0.00 ppm).

Protocol 2: FT-IR Spectroscopy

This protocol outlines the analysis using an Attenuated Total Reflectance (ATR) accessory, which is common for solid samples.

Caption: Standard workflow for FT-IR analysis using an ATR accessory.

  • Background Scan: Ensure the ATR crystal is clean and perform a background scan. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal. Acquire the sample spectrum over the standard mid-IR range (e.g., 4000-400 cm⁻¹).

  • Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance. Perform baseline correction if necessary.

Protocol 3: Mass Spectrometry

This protocol describes a typical setup using Electrospray Ionization (ESI) coupled with a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

Caption: Workflow for mass spectrometry analysis using an ESI source.

  • Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a solvent suitable for ESI, such as a mixture of methanol and water.

  • Ionization: Introduce the sample into the mass spectrometer via direct infusion or through an LC system. Electrospray ionization in negative mode is often ideal for carboxylic acids, which will be detected as the deprotonated molecule [M-H]⁻.

  • Data Acquisition: Acquire a full scan mass spectrum to identify the molecular ion.

  • Tandem MS (MS/MS): To confirm the structure, perform a tandem MS experiment. Isolate the molecular ion, subject it to collision-induced dissociation (CID), and acquire the spectrum of the resulting fragment ions.

  • Data Analysis: Determine the accurate mass of the molecular ion to confirm its elemental composition. Analyze the fragmentation pattern to corroborate the proposed structure.

Conclusion

The spectroscopic analysis of 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid and its non-fluorinated analog clearly demonstrates the profound and predictable impact of a single fluorine substituent. In NMR, the key indicators are the characteristic C-F coupling constants in the ¹³C spectrum and H-F couplings in the ¹H spectrum. For IR spectroscopy, the strong C-F stretching absorption provides a clear diagnostic marker. In mass spectrometry, the 18-unit mass shift in the molecular ion is the most direct evidence of fluorination. A comprehensive understanding of these spectroscopic signatures is fundamental for chemists in the pharmaceutical industry, enabling the confident and efficient characterization of novel fluorinated compounds that are vital to the future of drug discovery.

References

  • Vertex AI Search. (2023). An Overview of Spectroscopic Techniques in Pharmaceuticals.
  • Workman, J. Jr. (n.d.).
  • Henderson, T. (n.d.).
  • American Chemical Society. (2023).
  • American Pharmaceutical Review. (n.d.). Spectroscopy.
  • Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal.
  • O'Hagan, D. (n.d.). The role of fluorine in medicinal chemistry.
  • Benchchem. (n.d.). 2,3-Dihydro-1-benzofuran-2-carboxylic acid | 1914-60-9.
  • Bentham Science. (n.d.). Roles of Fluorine in Drug Design and Drug Action.
  • PubMed. (n.d.). The role of fluorine in medicinal chemistry.
  • ChemicalBook. (2025). 2,3-Dihydro-1-benzofuran-2-carboxylic acid | 1914-60-9.
  • PubMed Central. (n.d.).
  • ChemicalBook. (n.d.). 2,3-Dihydro-1-benzofuran-2-carboxylic acid(1914-60-9) 1H NMR spectrum.
  • NIST WebBook. (n.d.). Benzofuran, 2,3-dihydro-.
  • NIST WebBook. (n.d.).
  • Biosynth. (n.d.). 7-Fluoro-2,3-dihydro-1-benzofuran-2-carboxylic acid | 1354951-91-9.
  • ResearchGate. (n.d.). Comparison of 1 H NMR spectra in the dihydrobenzofuran (2-H and 3-H) region...
  • ResearchGate. (n.d.). Mass spectrum of Benzofuran, 2,3,-dihydro with retention time (RT)= 6.777.
  • Vulcanchem. (n.d.). 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid - 1354951-91-9.
  • PubChem. (n.d.). 2,3-Dihydro-1-benzofuran-2-carboxylic acid | C9H8O3 | CID 2776555.
  • Chemistry LibreTexts. (2020). IR Spectra of Selected Compounds.
  • Echemi. (2024). IR Spectra for Carboxylic Acid | Detailed Guide.
  • Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids.

Sources

A Researcher's Comparative Guide to Cytotoxicity Assays for 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the evaluation of a compound's cytotoxic potential is a critical early-stage gatekeeper. For novel chemical entities such as 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid derivatives, which have shown promise as anticancer agents, a nuanced understanding of their interaction with cellular systems is paramount.[1][2][3] This guide provides a comparative analysis of key cytotoxicity assays, offering researchers the rationale and experimental frameworks to dissect the cytotoxic profile of these specific derivatives. Our focus extends beyond mere protocol recitation to an in-depth exploration of the mechanistic insights each assay can provide.

The strategic placement of a fluorine atom in the benzofuran ring can significantly enhance metabolic stability and cell permeability, potentially leading to increased cytotoxic efficacy.[1][4] Therefore, selecting the appropriate assay to not only quantify cell death but also to elucidate the underlying mechanism—be it apoptosis, necrosis, or another form of cellular demise—is crucial for advancing these compounds through the drug development pipeline.

Choosing the Right Lens: A Comparative Overview of Cytotoxicity Assays

The selection of a cytotoxicity assay is a decision driven by the specific biological question at hand. Do you need a rapid, high-throughput screen of a compound library, or a detailed investigation into the mode of cell death induced by a lead candidate? Each assay offers a unique window into the complex process of cytotoxicity.

Assay Type Principle Measures Advantages Limitations Throughput
MTT/MTS Assay Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells.[5][6]Metabolic activity as an indicator of cell viability.[6][7]Cost-effective, well-established, suitable for high-throughput screening.[5]Indirect measure of viability, can be affected by compounds altering metabolic rate, requires solubilization of formazan crystals (MTT).[5]High
LDH Release Assay Measurement of lactate dehydrogenase (LDH), a stable cytosolic enzyme, released from cells with compromised plasma membranes.[8][9][10]Membrane integrity, a marker of late apoptosis or necrosis.[8][10]Non-lytic, allows for kinetic studies by sampling supernatant over time.[11]May not detect early apoptotic events, background LDH in serum can interfere.[9]High
Apoptosis vs. Necrosis Assay (Annexin V/PI Staining) Dual staining with Annexin V (detects externalized phosphatidylserine in early apoptosis) and Propidium Iodide (PI) or 7-AAD (stains necrotic or late apoptotic cells with compromised membranes).[12][13]Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[12][14]Provides mechanistic insight into the mode of cell death.[12][13]Requires flow cytometry or fluorescence microscopy, more complex data analysis.Medium
Caspase Activity Assay Detection of the activity of caspases, key proteases in the apoptotic cascade, using specific substrates.[15][16]Activation of initiator (e.g., caspase-8, -9) and executioner (e.g., caspase-3, -7) caspases.[15]Highly specific for apoptosis, can identify involvement of specific caspase pathways.[17]May miss caspase-independent cell death, requires cell lysis for some formats.Medium to High
Reactive Oxygen Species (ROS) Assay Use of fluorescent probes (e.g., H2DCFDA) that become fluorescent upon oxidation by ROS.[18][19]Levels of intracellular reactive oxygen species, an indicator of oxidative stress.[20][21]Provides insight into oxidative stress as a potential mechanism of cytotoxicity.[21]Probes can have their own toxicity, signal can be transient and difficult to capture.[19]High

Delving Deeper: Mechanistic Pathways and Experimental Workflows

For 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid derivatives, which have been suggested to induce apoptosis and generate reactive oxygen species, a multi-parametric approach is highly recommended.[22] An initial high-throughput screen using an MTT or LDH assay can identify potent cytotoxic derivatives and determine their IC50 values. Subsequently, more detailed mechanistic studies using apoptosis and ROS assays can be employed for lead candidates.

Experimental Workflow: From Screening to Mechanism

Caption: A logical workflow for assessing the cytotoxicity of novel compounds.

Apoptosis Signaling Pathway

The induction of apoptosis is a tightly regulated process involving a cascade of caspase activation. For many benzofuran derivatives, the cytotoxic effect has been linked to the initiation of this programmed cell death pathway.[2][22]

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Ligand Death Ligand Receptor Death Receptor Ligand->Receptor Caspase8 Pro-caspase-8 Receptor->Caspase8 aCaspase8 Active Caspase-8 Caspase8->aCaspase8 Caspase3 Pro-caspase-3 aCaspase8->Caspase3 Compound 7-Fluoro-2,3-dihydrobenzofuran- 2-carboxylic acid derivative Mitochondria Mitochondria Compound->Mitochondria CytochromeC Cytochrome c Mitochondria->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Pro-caspase-9 Apaf1->Caspase9 aCaspase9 Active Caspase-9 Caspase9->aCaspase9 aCaspase9->Caspase3 aCaspase3 Active Caspase-3 Caspase3->aCaspase3 Substrates Cellular Substrates aCaspase3->Substrates Apoptosis Apoptosis Substrates->Apoptosis

Caption: Simplified overview of the apoptotic signaling cascade.

Experimental Protocols: A Step-by-Step Guide

For the purpose of providing a robust and reproducible experimental framework, the following are detailed protocols for key assays.

MTT Assay for Cell Viability

This assay is a colorimetric method for assessing cell metabolic activity.[6] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[6][7]

Materials:

  • 96-well tissue culture plates

  • Cell line of interest (e.g., A549, HepG2, as used in benzofuran derivative studies)[22]

  • Complete culture medium

  • 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid derivatives (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Prepare serial dilutions of the test compounds in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle controls (medium with the same concentration of solvent used for the compounds) and untreated controls.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[23]

  • After incubation, carefully remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[23]

  • Shake the plate gently for 15 minutes to ensure complete solubilization.[5]

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[24] A reference wavelength of 630 nm can be used to subtract background absorbance.[5]

  • Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

LDH Cytotoxicity Assay

This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture supernatant.[10]

Materials:

  • 96-well tissue culture plates

  • Cells and test compounds prepared as in the MTT assay

  • Commercially available LDH cytotoxicity assay kit (containing LDH substrate, cofactor, and diaphorase)

  • Microplate reader

Procedure:

  • Prepare and treat cells with compounds in a 96-well plate as described for the MTT assay.

  • Set up controls: spontaneous LDH release (untreated cells), maximum LDH release (cells treated with a lysis buffer provided in the kit), and background (medium only).

  • After the incubation period, carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.[9]

  • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

  • Add the reaction mixture to each well containing the supernatant and incubate for up to 30 minutes at room temperature, protected from light.[9]

  • Add the stop solution provided in the kit.[9]

  • Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[9]

  • Calculate the percentage of cytotoxicity based on the absorbance readings of the experimental wells relative to the controls.

Annexin V/PI Apoptosis Assay by Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12][25]

Materials:

  • Cells treated with test compounds

  • Annexin V-FITC (or another fluorochrome)

  • Propidium Iodide (PI) or 7-AAD

  • Binding buffer

  • Flow cytometer

Procedure:

  • Culture and treat cells with the test compounds for the desired duration.

  • Harvest the cells (including any floating cells in the supernatant) and wash them with cold PBS.

  • Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Add Annexin V-FITC and PI (or 7-AAD) to the cell suspension according to the manufacturer's protocol.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Analyze the stained cells by flow cytometry within one hour.

  • Gate the cell populations to quantify the percentage of:

    • Viable cells (Annexin V- / PI-)

    • Early apoptotic cells (Annexin V+ / PI-)

    • Late apoptotic/necrotic cells (Annexin V+ / PI+)

    • Necrotic cells (Annexin V- / PI+)[14]

Conclusion

The evaluation of cytotoxicity is a multi-faceted endeavor that requires a thoughtful selection of assays to build a comprehensive profile of a compound's biological activity. For 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid derivatives, an integrated approach beginning with broad viability screens and progressing to detailed mechanistic studies is essential. By understanding the principles, advantages, and limitations of each assay, researchers can generate robust and reliable data, paving the way for the development of novel and effective therapeutic agents. The provided protocols and workflows serve as a foundation for these critical investigations, empowering scientists to make informed decisions in the pursuit of innovative medicines.

References

  • Cyprotex - Evotec. Apoptosis and Necrosis Assay (Flow Cytometry).
  • Antibodies Incorporated. Necrosis vs Apoptosis Assay Kit.
  • Promega Corporation. LDH-Glo™ Cytotoxicity Assay.
  • OZ Biosciences. LDH Cytotoxicity Assay Kit.
  • Thermo Fisher Scientific. Pierce LDH Cytotoxicity Assay Kit.
  • Weyermann, J., Lochmann, D., & Zimmer, A. (2005). A practical note on the use of cytotoxicity assays. International journal of pharmaceutics, 288(2), 369-376.
  • Abcam. LDH Assay Kit (Cytotoxicity) (ab65393/K313).
  • Springer Nature Experiments. High-Throughput Cell Toxicity Assays.
  • PubMed. High-Throughput Cell Toxicity Assays.
  • Cell Signaling Technology. What Is Cell Death? Experimental Distinction Between Apoptosis, Necrosis, and Necroptosis.
  • Arisys. Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS).
  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual.
  • PubMed. Quantitative Analysis of Apoptosis and Necrosis in Live Cells Using Flow Cytometry.
  • ResearchGate. High-Throughput Screening Assays for the Assessment of Cytotoxicity.
  • Biotium. Apoptosis and Necrosis Quantitation Kit Plus.
  • Thermo Fisher Scientific. Caspase Assays.
  • Creative Bioarray. Caspase Activity Assay.
  • Abcam. MTT assay protocol.
  • BenchChem. A Comparative Guide to Caspase-3 Activity Assays for Clinical Research.
  • PubMed. Detection of Active Caspases During Apoptosis Using Fluorescent Activity-Based Probes.
  • PubMed Central. High-Throughput Screening to Advance In Vitro Toxicology: Accomplishments, Challenges, and Future Directions.
  • PubMed Central. A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations.
  • BroadPharm. Protocol for Cell Viability Assays.
  • MilliporeSigma. MTT Assay Protocol for Cell Viability and Proliferation.
  • Springer Nature Experiments. MTT Assay Protocol.
  • Vulcanchem. 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid - 1354951-91-9.
  • Promega Corporation. Oxidative Stress Assays | Reactive Oxygen Species Detection.
  • BMG LABTECH. Reactive Oxygen Species (ROS) Detection.
  • PubMed Central. Comparability of in Vitro Tests for Bioactive Nanoparticles: A Common Assay to Detect Reactive Oxygen Species as an Example.
  • PubMed Central. Cytotoxicity and reactive oxygen species generation from aggregated carbon and carbonaceous nanoparticulate materials.
  • Biomol. Reactive Oxygen Species (ROS) Detection.
  • ResearchGate. Structures of 2- and 3-benzofurancarboxylic acid derivatives VI–VII with cytotoxic activity.
  • PubMed Central. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents.
  • MDPI. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046.
  • PubMed Central. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity.
  • PubMed. Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB.
  • PubMed Central. Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors.
  • BenchChem. 2,3-Dihydro-1-benzofuran-2-carboxylic acid | 1914-60-9.
  • ACS Publications. Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors | Journal of Medicinal Chemistry.

Sources

A Comparative Guide to the Synthesis of 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic Acid: An In-Depth Analysis for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern drug design, often imparting enhanced metabolic stability, binding affinity, and bioavailability. 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid is a key building block in this endeavor, finding application in the synthesis of a variety of therapeutic agents. This guide provides a comparative analysis of potential synthetic methodologies for this valuable compound, offering insights into the strategic considerations and experimental nuances relevant to researchers in drug development.

While a single, universally optimized protocol for the synthesis of 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid is not prominently documented, an examination of related syntheses allows for the strategic evaluation of two primary divergent approaches:

  • Route A: Late-Stage Fluorination. This strategy involves the initial construction of the 2,3-dihydrobenzofuran-2-carboxylic acid core, followed by the introduction of the fluorine atom at the 7-position in a later synthetic step.

  • Route B: Synthesis from a Fluorinated Precursor. This approach begins with a commercially available or readily synthesized fluorinated aromatic compound, from which the dihydrobenzofuran ring is subsequently constructed.

This guide will dissect the potential steps, advantages, and challenges associated with each of these conceptual routes, supported by experimental data from analogous transformations.

Route A: Late-Stage Fluorination of a Pre-formed Dihydrobenzofuran Core

This approach leverages the often more straightforward synthesis of the non-fluorinated dihydrobenzofuran scaffold, deferring the complexities of handling fluorinating reagents to a later stage. A plausible reaction sequence is outlined below.

Late_Stage_Fluorination cluster_0 Core Synthesis cluster_1 Functional Group Interconversion & Fluorination A 2,3-Dihydrobenzofuran B 2,3-Dihydrobenzofuran- 7-carboxylic acid A->B 1. n-BuLi, TMEDA 2. CO2 (dry ice) 3. H+ C 5-Nitro-2,3-dihydrobenzofuran- 7-carboxylic acid B->C HNO3/H2SO4 D 5-Amino-2,3-dihydrobenzofuran- 7-carboxylic acid C->D Reduction (e.g., H2, Pd/C) E 5-Fluoro-2,3-dihydrobenzofuran- 7-carboxylic acid D->E Sandmeyer-type reaction (e.g., NaNO2, HBF4)

Figure 1: Conceptual workflow for the late-stage fluorination approach.

Causality Behind Experimental Choices

The initial carboxylation at the 7-position of 2,3-dihydrobenzofuran is achieved via directed ortho-metalation.[1] The use of n-butyllithium in the presence of a chelating agent like tetramethylethylenediamine (TMEDA) directs the deprotonation to the position ortho to the oxygen atom, followed by quenching with carbon dioxide (dry ice).[1]

Subsequent nitration is a standard electrophilic aromatic substitution. The nitro group is then reduced to an amine, a necessary precursor for the introduction of fluorine via a Sandmeyer-type reaction. The Balz-Schiemann reaction, which involves the thermal decomposition of a diazonium tetrafluoroborate salt, is a classic method for introducing fluorine onto an aromatic ring.[1]

Experimental Protocol (Adapted from the synthesis of 5-fluoro-2,3-dihydrobenzofuran-7-carboxylic acid[1])

Step 1: Synthesis of 2,3-Dihydrobenzofuran-7-carboxylic acid

  • To a solution of 2,3-dihydrobenzofuran in hexanes and TMEDA under a nitrogen atmosphere, add n-butyllithium at room temperature.

  • Stir the reaction mixture for several hours.

  • Cool the mixture and add crushed dry ice.

  • Allow the reaction to warm to room temperature.

  • Acidify with concentrated HCl to precipitate the carboxylic acid.

Step 2: Nitration

  • Dissolve the 2,3-dihydrobenzofuran-7-carboxylic acid in concentrated sulfuric acid.

  • Cool the mixture and add a solution of nitric acid in sulfuric acid dropwise.

  • Stir for a designated time, then pour onto ice to precipitate the nitro-derivative.

Step 3: Reduction

  • Dissolve the nitro-derivative in a suitable solvent (e.g., ethanol).

  • Add a catalyst, such as palladium on carbon.

  • Hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete.

Step 4: Fluorination (Balz-Schiemann type)

  • Dissolve the amino-derivative in a mixture of THF, hydrochloric acid, and tetrafluoroboric acid at low temperature (-15 °C).

  • Add an aqueous solution of sodium nitrite dropwise.

  • Isolate the resulting diazonium tetrafluoroborate salt.

  • Reflux the salt in a high-boiling solvent like xylene to yield the fluoro-derivative.[1]

Route B: Synthesis from a Fluorinated Precursor

This strategy introduces the fluorine atom at the beginning of the synthetic sequence, which can be advantageous in terms of avoiding harsh fluorination conditions on a more complex molecule and potentially improving overall yield. A common starting material for this approach would be a substituted fluorophenol.

Fluorinated_Precursor cluster_0 Aromatic Core Functionalization cluster_1 Heterocycle Formation & Side-Chain Modification A 3-Fluorophenol B 2-Allyl-3-fluorophenol A->B Allylation (e.g., allyl bromide, K2CO3) C 7-Fluoro-2-methyl- 2,3-dihydrobenzofuran B->C Claisen Rearrangement & Cyclization (e.g., heat, acid catalyst) D 7-Fluoro-2,3-dihydrobenzofuran- 2-carboxylic acid C->D Oxidation of methyl group (e.g., KMnO4)

Figure 2: Conceptual workflow starting from a fluorinated precursor.

Causality Behind Experimental Choices

The synthesis begins with the allylation of 3-fluorophenol. The resulting allyl ether undergoes a Claisen rearrangement upon heating to afford 2-allyl-3-fluorophenol. Subsequent acid-catalyzed cyclization forms the 2,3-dihydrobenzofuran ring. The 2-methyl group can then be oxidized to the corresponding carboxylic acid using a strong oxidizing agent like potassium permanganate.

Experimental Protocol (Conceptual)

Step 1: Synthesis of 1-Allyloxy-3-fluorobenzene

  • To a solution of 3-fluorophenol in a suitable solvent (e.g., acetone), add a base such as potassium carbonate.

  • Add allyl bromide and heat the mixture to reflux for several hours.

  • After cooling, filter the mixture and remove the solvent under reduced pressure.

Step 2: Claisen Rearrangement and Cyclization

  • Heat the 1-allyloxy-3-fluorobenzene, which will induce the Claisen rearrangement to 2-allyl-3-fluorophenol.

  • Treat the rearranged product with an acid catalyst (e.g., polyphosphoric acid) and heat to effect intramolecular cyclization to form 7-fluoro-2-methyl-2,3-dihydrobenzofuran.[2]

Step 3: Oxidation to Carboxylic Acid

  • Dissolve the 7-fluoro-2-methyl-2,3-dihydrobenzofuran in a suitable solvent mixture (e.g., acetone/water).

  • Add potassium permanganate portion-wise and heat the mixture.

  • After the reaction is complete, quench with a reducing agent (e.g., sodium bisulfite) and acidify to precipitate the carboxylic acid.

Comparative Analysis

FeatureRoute A: Late-Stage FluorinationRoute B: Synthesis from Fluorinated Precursor
Starting Materials 2,3-Dihydrobenzofuran (readily accessible)3-Fluorophenol (commercially available)
Key Transformations Directed ortho-metalation, electrophilic aromatic substitution, Sandmeyer-type reactionO-allylation, Claisen rearrangement, intramolecular cyclization, oxidation
Potential Yield Can be low in the fluorination step[1]Potentially higher overall yield
Reagent Toxicity/Hazards Use of n-butyllithium (pyrophoric), nitric/sulfuric acids (corrosive), diazonium salts (potentially explosive)Use of strong oxidizing agents (e.g., KMnO4)
Scalability May be challenging due to the handling of hazardous reagents and potentially low-yielding stepsGenerally more amenable to scale-up
Stereocontrol Not directly addressed in this achiral sequenceNot directly addressed in this achiral sequence

Conclusion for the Practicing Scientist

Both conceptual routes present viable, albeit distinct, strategies for the synthesis of 7-fluoro-2,3-dihydrobenzofuran-2-carboxylic acid.

Route A may be advantageous for initial exploratory synthesis if the non-fluorinated core is readily available. However, the multi-step functional group interconversions and the potentially low yield of the fluorination step are significant drawbacks, particularly for large-scale production.[1]

Route B represents a more convergent and likely higher-yielding approach. The starting materials are readily available, and the key transformations (allylation, Claisen rearrangement, cyclization) are generally robust and well-established reactions. While the final oxidation step may require careful optimization, this route is likely the more practical and scalable option for the reliable production of 7-fluoro-2,3-dihydrobenzofuran-2-carboxylic acid.

For research groups focused on efficiency and scalability, the development and optimization of a synthetic pathway based on a fluorinated precursor (Route B) is the recommended course of action. Further investigation into catalytic and enantioselective methods for the cyclization and functionalization steps could offer even more elegant and efficient solutions for accessing chiral derivatives of this important synthetic building block.

References

  • Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors. Journal of Medicinal Chemistry. [Link]

  • 2-amino-3-fluorobenzoic acid. Organic Syntheses. [Link]

  • Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. ResearchGate. [Link]

  • 2,3-Dihydrobenzofuran synthesis. Organic Chemistry Portal. [Link]

  • Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update. RSC Advances. [Link]

Sources

A Comparative Guide to the Validation of Analytical Methods for 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the purity and quality of intermediates are paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid, a key building block in the synthesis of various therapeutic agents, is no exception. Robust and reliable analytical methods are therefore essential for its characterization and quality control. This guide provides an in-depth comparison of analytical methodologies for the validation of 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid, grounded in scientific principles and regulatory expectations.

The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application. This guide will explore the validation of three common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography with Flame Ionization Detection (GC-FID). The principles outlined are based on the harmonized guidelines from the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).

The Criticality of Method Validation in Drug Development

Before delving into specific methodologies, it is crucial to understand why rigorous validation is non-negotiable. An unvalidated or poorly validated analytical method can lead to erroneous results, potentially causing:

  • Inaccurate assessment of purity and impurity profiles: This could lead to the release of substandard batches of the intermediate, impacting the quality of the final API.

  • Failed regulatory submissions: Regulatory agencies require comprehensive validation data to ensure the reliability of the analytical methods used for quality control.

  • Costly and time-consuming investigations: Out-of-specification (OOS) results stemming from a faulty method can trigger extensive and expensive investigations.

Therefore, a well-defined and executed validation protocol is a cornerstone of good manufacturing practice (GMP) and a critical component of a successful drug development program.

Comparative Analysis of Analytical Methodologies

The choice of an analytical method for 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid depends on the specific requirements of the analysis, such as the need for quantitation of the main component, identification and quantitation of impurities, or trace-level analysis.

Analytical Method Principle Strengths Limitations Typical Application
HPLC-UV Separation based on polarity, detection via UV absorbance.Robust, reproducible, widely available, cost-effective.Moderate sensitivity, may not be suitable for non-chromophoric impurities.Assay of the main component, quantitation of known impurities.
LC-MS Separation based on polarity, detection by mass-to-charge ratio.High sensitivity and selectivity, provides structural information for impurity identification.Higher cost and complexity, potential for matrix effects.Identification and quantitation of trace-level impurities and degradation products.
GC-FID Separation of volatile compounds in the gas phase, detection by flame ionization.Excellent for volatile and semi-volatile compounds, high precision.Requires derivatization for non-volatile compounds like carboxylic acids, potential for thermal degradation.Analysis of residual solvents or volatile impurities.

Validation Workflow and Parameters

A comprehensive validation of an analytical method involves the assessment of several key performance characteristics as stipulated by ICH guidelines.

ValidationWorkflow cluster_planning Planning cluster_execution Execution cluster_reporting Reporting Protocol Validation Protocol Definition AcceptanceCriteria Define Acceptance Criteria Protocol->AcceptanceCriteria based on intended use Specificity Specificity AcceptanceCriteria->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ Detection & Quantitation Limits Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Validation Report Generation Robustness->Report Lifecycle Method Lifecycle Management Report->Lifecycle

Caption: A typical workflow for analytical method validation.

Key Validation Parameters and Acceptance Criteria

The following table summarizes the essential validation parameters and provides typical acceptance criteria. These criteria should be justified for the specific application.

Parameter Purpose Typical Acceptance Criteria
Specificity To ensure the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.The analyte peak is well-resolved from other peaks (resolution > 2). Peak purity analysis (e.g., using a photodiode array detector) shows no co-eluting peaks.
Linearity To demonstrate a proportional relationship between the concentration of the analyte and the analytical response over a defined range.Correlation coefficient (r²) ≥ 0.999. The y-intercept of the regression line should be close to zero.
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.For assay: 80% to 120% of the test concentration. For impurities: from the reporting threshold to 120% of the specification limit.
Accuracy The closeness of the test results obtained by the method to the true value.For assay: 98.0% to 102.0% recovery. For impurities: 90.0% to 110.0% recovery.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.Repeatability (intra-assay precision): RSD ≤ 1.0%. Intermediate precision (inter-assay precision): RSD ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitated with suitable precision and accuracy.Signal-to-noise ratio of 10:1. RSD for replicate injections at the LOQ should be ≤ 10%.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.The system suitability parameters should remain within the defined limits. No significant change in results.

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the validation of an HPLC-UV method for the assay of 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid. Similar principles can be applied to LC-MS and GC-FID methods, with appropriate modifications to the instrumentation and sample preparation.

HPLC-UV Method Validation Protocol

Objective: To validate an HPLC-UV method for the quantification of 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid.

Instrumentation and Materials:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.

  • A suitable reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm). Fluorinated phases could also be explored for unique selectivity.

  • Reference standard of 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid of known purity.

  • HPLC grade solvents (e.g., acetonitrile, methanol, water).

  • Buffers and reagents (e.g., phosphoric acid, trifluoroacetic acid).

Chromatographic Conditions (Example):

  • Mobile Phase: Acetonitrile: 0.1% Phosphoric acid in water (50:50, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 275 nm

  • Injection Volume: 10 µL

HPLC_Validation_Protocol Start Start Validation Specificity_Test Specificity: Inject Blank, Placebo, and Spiked Samples Start->Specificity_Test Linearity_Test Linearity: Prepare and Inject a Series of 5 Concentrations (80-120%) Specificity_Test->Linearity_Test Accuracy_Test Accuracy: Spike Placebo at 3 Levels (80%, 100%, 120%) in Triplicate Linearity_Test->Accuracy_Test Precision_Test Precision: Repeatability (6 injections) & Intermediate Precision (Different Day/Analyst) Accuracy_Test->Precision_Test LOD_LOQ_Test LOD/LOQ: Determine by Signal-to-Noise Ratio or Statistical Method Precision_Test->LOD_LOQ_Test Robustness_Test Robustness: Vary Flow Rate, pH, and Column Temperature LOD_LOQ_Test->Robustness_Test End Validation Complete Robustness_Test->End

A Comparative Guide to the Biological Targets of 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic Acid and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the 2,3-dihydrobenzofuran-2-carboxylic acid scaffold represents a versatile and promising starting point for the discovery of novel therapeutics. The introduction of a fluorine atom at the 7-position, creating 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid, can significantly modulate the compound's physicochemical properties and biological activity. This guide provides an in-depth comparison of the known and putative biological targets of this scaffold, offering insights into its therapeutic potential and providing the experimental frameworks necessary for its evaluation.

While specific experimental data for 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid is not extensively published, by examining structurally related analogs, we can delineate a clear pattern of activity across several key signaling pathways implicated in cancer, inflammation, and metabolic disorders. This guide will focus on three primary, well-documented targets for this chemical class: Peroxisome Proliferator-Activated Receptor Alpha (PPARα), Nuclear Factor-kappa B (NF-κB), and Cyclooxygenase-2 (COX-2).

Peroxisome Proliferator-Activated Receptor Alpha (PPARα): A Target for Metabolic Disease

The 2,3-dihydrobenzofuran-2-carboxylic acid core is a potent and selective agonist of PPARα, a nuclear receptor that plays a critical role in lipid metabolism.[1] Activation of PPARα leads to the upregulation of genes involved in fatty acid oxidation, thereby lowering triglyceride and cholesterol levels. This makes compounds from this class attractive candidates for the treatment of dyslipidemia.

Comparative Analysis:

While data for the 7-fluoro analog is not available, a systematic study of related compounds reveals key structure-activity relationships (SAR). For instance, the introduction of a 2-methyl group on the dihydrofuran ring and a 1,3-bis(oxy)propylidene linker chain resulted in a compound with submicromolar binding activity to PPARα and over 1000-fold selectivity against PPARγ and PPARδ.[2] This highlights the tunability of the scaffold for achieving high potency and selectivity.

Compound/AnalogTargetPotency (EC50)SelectivityKey Structural FeaturesReference
Analog 21 (from study) PPARαSub-micromolar>1000-fold vs PPARγ/δ2-methyl-dihydrobenzofuran headgroup, 1,3-bis(oxy)propylidene linker[2]
Fenofibrate PPARαWeak agonistLower selectivityIsopropyl ester of fibric acid[1]
7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid PPARα (Putative)UndeterminedUndetermined7-fluoro substitutionN/A

The 7-fluoro substitution on the benzofuran ring is anticipated to enhance the compound's metabolic stability and binding affinity due to the electron-withdrawing nature of fluorine. Further experimental validation is required to confirm this hypothesis.

Signaling Pathway and Experimental Workflow

PPAR_Pathway cluster_0 Cellular Environment Ligand 7-Fluoro-2,3-dihydrobenzofuran -2-carboxylic acid PPARa PPARα RXR RXR PPRE PPRE (DNA Response Element) Target_Genes Target Genes (e.g., CPT1, ACO) mRNA mRNA Proteins Metabolic Proteins Lipid_Metabolism Increased Fatty Acid Oxidation

PPARα Activation Pathway

Inhibition of the NF-κB Signaling Pathway: A Nexus for Anti-Inflammatory and Anticancer Activity

The Nuclear Factor-kappa B (NF-κB) family of transcription factors are central regulators of inflammation, immune responses, cell proliferation, and survival. Dysregulation of the NF-κB pathway is a hallmark of many chronic inflammatory diseases and cancers. Several studies have demonstrated that benzofuran and 2,3-dihydrobenzofuran-2-carboxylic acid derivatives can potently inhibit NF-κB transcriptional activity.[3]

Comparative Analysis:

A study focused on N-(substituted)phenylamide derivatives of this scaffold identified compounds with low micromolar cytotoxic activities against a range of human cancer cell lines, which correlated with their ability to inhibit lipopolysaccharide (LPS)-induced NF-κB transcriptional activity.[3] The addition of electron-donating (+M effect) and hydrophobic groups on the N-phenyl ring was found to potentiate both anticancer and NF-κB inhibitory activities.

Compound/AnalogTarget PathwayPotency (Cancer Cell Lines)Key Structural FeaturesReference
Benzofuran-2-carboxylic acid N-(4'-hydroxy)phenylamide NF-κB InhibitionPotent (low μM)N-(4'-hydroxy)phenylamide[3]
KL-1156 (Reference Compound) NF-κB InhibitionKnown inhibitorSpecific structure not detailed[3]
7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid NF-κB Inhibition (Putative)Undetermined7-fluoro substitutionN/A

The 7-fluoro substitution in our topic compound could enhance its cell permeability and interaction with the target proteins in the NF-κB pathway, potentially leading to increased inhibitory activity.

Signaling Pathway and Experimental Workflow

NFkB_Inhibition cluster_1 NF-κB Inhibition Workflow Stimulus LPS/TNF-α IKK IKK Complex IkBa IκBα NFkB_dimer p50/p65 (NF-κB) Nucleus Nucleus NFkB_active Active p50/p65 Target_Genes_NFkB Pro-inflammatory Gene Transcription Inhibitor 7-Fluoro-2,3-dihydrobenzofuran -2-carboxylic acid

NF-κB Inhibition Pathway

Cyclooxygenase-2 (COX-2) Inhibition: A Mechanism for Anti-Inflammatory Effects

Cyclooxygenase (COX) enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain. There are two main isoforms, COX-1 (constitutively expressed) and COX-2 (inducible at sites of inflammation). Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors. Fluorinated benzofuran and dihydrobenzofuran derivatives have been shown to suppress inflammation by inhibiting the expression and activity of COX-2.[4]

Comparative Analysis:

In a study of various fluorinated benzofuran derivatives, compounds with a carboxylic acid group at the R1 position (structurally related to our topic compound) were potent inhibitors of prostaglandin E2 (PGE2) production in LPS-stimulated macrophages.[4] Some of these compounds also directly inhibited COX-2 activity with IC50 values in the micromolar range.

Compound/AnalogTargetPotency (IC50)Key Structural FeaturesReference
Analog 5 (from study) COX-2 Activity28.1 µMMonofluorinated, phenyl group at R[4]
Analog 6 (from study) COX-1 Activity5 µMMonofluorinated, isopropyl group at R[4]
Analog 6 (from study) COX-2 Activity13 µMMonofluorinated, isopropyl group at R[4]
7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid COX-2 (Putative)Undetermined7-fluoro substitutionN/A

The data suggests that substitutions on the benzofuran ring significantly influence both the potency and selectivity of COX inhibition. The 7-fluoro group on our compound of interest may contribute to favorable interactions within the COX-2 active site.

Signaling Pathway and Experimental Workflow

COX2_Inhibition cluster_2 COX-2 Inhibition Workflow Arachidonic_Acid Arachidonic Acid COX2_Enzyme COX-2 Enzyme PGH2 Prostaglandin H2 (PGH2) PGE2 Prostaglandin E2 (PGE2) Inflammation Inflammation Inhibitor_COX 7-Fluoro-2,3-dihydrobenzofuran -2-carboxylic acid

COX-2 Inhibition Pathway

Experimental Protocols

To facilitate the investigation of 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid and its analogs, the following are detailed protocols for key assays.

Protocol 1: NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB in response to a stimulus and in the presence of a test compound.

Materials:

  • HEK293 cells stably or transiently transfected with an NF-κB luciferase reporter construct.

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Test compound (7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid) and controls.

  • NF-κB stimulus (e.g., TNF-α or LPS).

  • Luciferase assay reagent (containing luciferin).

  • Opaque 96-well plates.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed transfected HEK293 cells in an opaque 96-well plate at a density of 3 x 10^5 cells/well and incubate overnight.[5]

  • Compound Treatment: The next day, replace the medium with fresh medium containing various concentrations of the test compound. Include a vehicle control (e.g., DMSO). Incubate for 1-2 hours.

  • Stimulation: Add the NF-κB stimulus (e.g., TNF-α at a final concentration of 10 ng/mL) to all wells except the unstimulated control.

  • Incubation: Incubate the plate for 6-24 hours at 37°C in a CO2 incubator.[6]

  • Cell Lysis and Luciferase Assay: Remove the medium and add cell lysis buffer. After a short incubation to ensure complete lysis, transfer the lysate to a new opaque plate.

  • Measurement: Add the luciferase assay reagent to each well and immediately measure the luminescence using a plate reader.[7]

  • Data Analysis: Normalize the luciferase signal to a control for cell viability (e.g., a co-transfected Renilla luciferase reporter or a separate cell viability assay). Calculate the percent inhibition of NF-κB activity for each concentration of the test compound.

Protocol 2: In Vitro COX-2 Activity Assay

This assay measures the ability of a compound to directly inhibit the enzymatic activity of purified COX-2.

Materials:

  • Human recombinant COX-2 enzyme.

  • COX reaction buffer.

  • Heme cofactor.

  • Arachidonic acid (substrate).

  • Test compound and controls (e.g., Celecoxib).

  • Stannous chloride solution (to stop the reaction).

  • 96-well plate.

  • Plate reader for colorimetric or fluorometric detection of prostaglandin production.

Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Equilibrate the reaction buffer to 37°C.

  • Reaction Setup: In a 96-well plate, add the reaction buffer, heme, and the COX-2 enzyme to each well.

  • Inhibitor Addition: Add various concentrations of the test compound or a known COX-2 inhibitor (positive control) to the appropriate wells. Include a vehicle control for 100% activity.

  • Pre-incubation: Incubate the plate for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.[8]

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.

  • Incubation: Incubate for exactly 2 minutes at 37°C.[8]

  • Reaction Termination: Stop the reaction by adding stannous chloride solution.

  • Detection: Measure the amount of prostaglandin produced using an appropriate detection method (e.g., an ELISA-based kit for PGE2).

  • Data Analysis: Calculate the percent inhibition of COX-2 activity for each compound concentration and determine the IC50 value.

Conclusion

The 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid scaffold is a promising platform for the development of therapeutics targeting a range of diseases. Based on the activity of structurally related compounds, its primary biological targets are likely to include PPARα, the NF-κB signaling pathway, and the COX-2 enzyme. The presence of the 7-fluoro substituent is predicted to enhance the potency and drug-like properties of the molecule, though this requires experimental confirmation. The provided comparative analysis and detailed experimental protocols offer a robust framework for researchers to further investigate the therapeutic potential of this and related compounds.

References

  • Vulcanchem. (n.d.). 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid - 1354951-91-9.
  • RSC Publishing. (2019).
  • Gunda, G. et al. (2014). Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors. Journal of Medicinal Chemistry.
  • Delma, F. et al. (2004). Synthesis and Antifungal Activity of Derivatives of 2- and 3-Benzofurancarboxylic Acids. Antimicrobial Agents and Chemotherapy.
  • Lee, J. et al. (2015). Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB. Bioorganic & Medicinal Chemistry Letters.
  • Bowdish Lab. (2012). NF-KBLUCIFERASE ASSAY.
  • NIH. (2020). NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells.
  • Xu, Y. et al. (2005). Novel 2,3-dihydrobenzofuran-2-carboxylic acids: highly potent and subtype-selective PPARalpha agonists with potent hypolipidemic activity. Journal of Medicinal Chemistry.
  • Biosynth. (n.d.). 7-Fluoro-2,3-dihydro-1-benzofuran-2-carboxylic acid | 1354951-91-9 | EEC95191.
  • ACS Publications. (2014). Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors. Journal of Medicinal Chemistry.
  • PubChem. (n.d.). 4-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid.
  • INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System.
  • Cayman Chemical. (n.d.). COX-2 (human) Inhibitor Screening Assay Kit.
  • MDPI. (2020). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Marine Drugs.
  • ACS Publications. (2020). Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer. ACS Medicinal Chemistry Letters.
  • ACS Publications. (2005). Novel 2,3-Dihydrobenzofuran-2-carboxylic Acids: Highly Potent and Subtype-Selective PPARα Agonists with Potent Hypolipidemic Activity. Journal of Medicinal Chemistry.
  • BenchChem. (n.d.). Application Notes and Protocols for a Cell-Based Assay for PARP1 Inhibition.
  • Journal of Medicinal Chemistry. (2005). Novel 2,3-Dihydrobenzofuran-2-carboxylic Acids: Highly Potent and Subtype-Selective PPARR Agonists with.
  • ResearchGate. (n.d.). Characterization of an optimized protocol for an NF-κB luciferase....
  • AMSBIO. (n.d.). Data Sheet NF-KB Reporter Kit NF-KB Signaling Pathway.
  • Sigma-Aldrich. (n.d.). PARP1 Enzyme Activity Assay (Fluorometric).
  • IBL. (n.d.). Human COX-2 Assay Kit.
  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit.
  • Tulip Biolabs. (n.d.). PARP1 Activity Assay.
  • PubMed Central. (2025). Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging.
  • BPS Bioscience. (n.d.). PARP1 Olaparib Competitive Inhibitor Assay Kit.
  • El-Gamal, M. et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, immediate safety and logistical information for the proper disposal of 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid. The procedures outlined herein are designed for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound in a laboratory setting, adhering to the highest standards of scientific integrity and regulatory compliance.

Understanding the Compound: Hazard Profile and Core Principles

  • Skin and Eye Irritation: Similar compounds are known to cause skin and serious eye irritation.[1][2][3]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[1][2]

  • Harmful if Swallowed: Some related compounds are harmful if ingested.[4][5]

Therefore, the foundational principle for handling and disposing of this compound is to treat it as hazardous waste, in accordance with local, state, and federal regulations, such as the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[6][7]

Personal Protective Equipment (PPE) and Immediate Safety

Before handling or preparing for disposal, ensure the following PPE is worn:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.To prevent contact with eyes, which can cause serious irritation.[1][2]
Hand Protection Chemically resistant gloves (e.g., nitrile).To avoid skin contact and potential irritation.[1]
Body Protection A lab coat and closed-toe shoes.To protect against accidental spills and splashes.[8]
Respiratory Use in a well-ventilated area, such as a fume hood.To minimize inhalation of dust or vapors.[1][9]

Step-by-Step Disposal Protocol

The disposal of 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid must be systematic to ensure safety and compliance.

3.1. Waste Segregation and Collection

  • Designate a Waste Container: Use a dedicated, chemically compatible container for collecting the waste. The original container is often the best choice.[10] The container must be in good condition, with a secure, tight-fitting lid.[11]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid"), and the associated hazards (e.g., "Irritant").[12][13]

  • Segregation: Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[12] This area should be under the direct supervision of laboratory personnel. Ensure the container is segregated from incompatible materials, such as strong oxidizing agents.[5]

3.2. Preparing for Disposal

  • Solid Waste: Collect solid 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid, including any contaminated items like weighing paper or spatulas, directly into the designated hazardous waste container.

  • Liquid Waste (Solutions): Collect solutions containing the compound in a compatible, sealed container. Do not mix with other waste streams unless compatibility has been verified.

  • Contaminated Materials: Any materials used in handling or cleaning up spills of the compound (e.g., gloves, absorbent pads) must also be disposed of as hazardous waste.[10][14]

3.3. Final Disposal

Disposal of the collected hazardous waste must be handled by a licensed hazardous waste disposal company.[15][16] Your institution's Environmental Health and Safety (EHS) office will coordinate the pickup and disposal of the waste.[11]

Workflow for Disposal Decision Making

The following diagram illustrates the decision-making process for the proper disposal of 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid.

Sources

Senior Application Scientist's Guide: Personal Protective Equipment and Safe Handling of 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential, field-proven guidance for the safe handling and disposal of 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid (CAS 1354951-91-9). As a fluorinated benzofuran derivative, this compound is a valuable building block in medicinal chemistry and drug development.[1][2] Its unique structure necessitates a rigorous and well-understood safety protocol to protect laboratory personnel. This guide moves beyond mere compliance, explaining the scientific rationale behind each procedural step to build a culture of intrinsic safety and experimental integrity.

Hazard Assessment and Chemical Profile

Understanding the chemical's properties is the foundation of safe handling. 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid is a solid at room temperature.[3] While comprehensive toxicological data for this specific molecule is not widely published, its structural components—a carboxylic acid, a fluorinated aromatic ring, and a dihydrobenzofuran core—allow us to anticipate its primary hazards based on analogous compounds.[4][5]

The primary risks are associated with irritation to the skin, eyes, and respiratory system, and it may be harmful if swallowed.[6] The fluorine atom enhances the molecule's chemical properties but also requires specific disposal considerations as a halogenated organic compound.[7][8]

PropertyValueSource
CAS Number 1354951-91-9[3]
Molecular Formula C9H7FO3[3]
Molecular Weight ~182.15 g/mol [3]
Physical State Solid[3]
Anticipated Hazards Skin Irritant, Serious Eye Irritant, Potential Respiratory Irritant, Harmful if Swallowed[4][5][6]

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a static checklist but a dynamic risk assessment based on the specific laboratory operation. The following diagram and table outline the mandatory PPE for handling this compound.

PPE_Selection_Workflow cluster_assessment Step 1: Task Assessment cluster_ppe Step 2: Select Appropriate PPE Task Identify the Handling Task BasePPE Standard Lab Attire Closed-toe shoes Long pants Lab Coat Task->BasePPE All Tasks EyeFace Eye & Face Protection Chemical Splash Goggles (Mandatory) Face Shield (For bulk transfer or splash risk) Task->EyeFace All Tasks Hand Hand Protection Nitrile Gloves (for incidental contact) Double-gloving or Butyl Rubber (for extended contact) Task->Hand All Tasks Respiratory Respiratory Protection Not required inside a certified Chemical Fume Hood NIOSH-approved respirator with acid gas/organic vapor cartridges if hood is unavailable Task->Respiratory Assess Ventilation

Caption: PPE selection workflow based on the handling task.

Table of Essential PPE for Common Laboratory Tasks:

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Solid (<10g) Chemical Splash GogglesNitrile GlovesLab CoatWork within a chemical fume hood or ventilated balance enclosure.
Bulk Transfer (>10g) Chemical Splash Goggles and Face ShieldHeavy-duty Nitrile or Butyl Rubber GlovesLab Coat and Chemical-Resistant ApronMust be performed in a certified chemical fume hood.
Preparing Solutions Chemical Splash GogglesNitrile Gloves (consider double-gloving)Lab CoatMust be performed in a certified chemical fume hood.
Accidental Spill Cleanup Chemical Splash Goggles and Face ShieldHeavy-duty Nitrile or Butyl Rubber GlovesLab Coat and Chemical-Resistant ApronNIOSH-approved respirator may be required for large spills outside of a hood.[9][10]
Causality Behind PPE Choices:
  • Eye and Face Protection : Chemical splash goggles are mandatory because fine powders can easily become airborne and cause serious eye irritation.[4][5] A face shield is added during bulk transfers because the increased volume presents a higher risk of a significant splash that could overwhelm the protection of goggles alone.[9]

  • Hand Protection : Nitrile gloves provide sufficient protection for incidental contact.[11] For tasks involving larger quantities or extended handling, more robust gloves like butyl rubber are recommended to prevent permeation. Always inspect gloves for tears or holes before use.

  • Respiratory Protection : This compound is a fine powder that can be easily inhaled, causing respiratory irritation.[4] Therefore, all handling of the solid must occur within a certified chemical fume hood to control airborne particles. An N95 mask is not a substitute for proper engineering controls in this context.

Step-by-Step Handling Procedures

Adherence to a strict, validated protocol minimizes exposure and ensures experimental reproducibility.

Protocol 1: Weighing and Transferring the Solid
  • Preparation : Designate a work area within a chemical fume hood. Cover the work surface with absorbent, disposable bench paper.

  • Don PPE : Put on all required PPE as outlined in the table above.

  • Tare Container : Place a clean, labeled receiving container on an analytical balance inside the hood or a ventilated enclosure. Tare the balance.

  • Transfer : Using a clean spatula, carefully transfer the desired amount of 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid from the stock bottle to the tared container. Avoid creating airborne dust by moving slowly and deliberately.

  • Seal and Clean : Securely cap both the stock bottle and the receiving container. Use a disposable wipe lightly dampened with 70% ethanol to decontaminate the spatula and the exterior of the containers.

  • Dispose : Dispose of the contaminated wipe and bench paper into the designated halogenated solid waste container.

  • Doff PPE : Remove PPE in the correct order (gloves first), and wash hands thoroughly with soap and water.

Protocol 2: Preparing a Solution
  • Preparation : Perform all steps inside a chemical fume hood.

  • Don PPE : Wear appropriate PPE, including chemical splash goggles and nitrile gloves.

  • Solvent Addition : Add the chosen solvent to a labeled flask equipped with a magnetic stir bar.

  • Solute Addition : Carefully add the pre-weighed solid to the solvent while stirring to prevent clumping and splashing.

  • Dissolution : Loosely cap the flask and allow the solid to dissolve completely. Gentle heating may be applied if the solvent's properties permit, but this may increase vapor pressure.

  • Finalize : Once dissolved, allow the solution to return to room temperature before sealing the container and transferring it from the hood.

Emergency Procedures

Preparedness is paramount. Ensure an eyewash station, safety shower, and chemical spill kit are immediately accessible.

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[8][12]

  • Eye Contact : Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[13]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

  • Small Spill (<1g) : Wearing appropriate PPE, cover the spill with a neutral absorbent material (e.g., vermiculite or sand). Carefully sweep the material into a designated waste container. Decontaminate the area with a suitable solvent and wash with soap and water.

  • Large Spill (>1g) : Evacuate the immediate area and alert colleagues. If the spill is outside of a fume hood, restrict access and call the institutional emergency response team.[8]

Waste Disposal Protocol

Proper waste segregation is a critical safety and compliance issue. As a fluorinated molecule, 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid and any materials contaminated with it are classified as halogenated organic waste .[7][14]

Waste_Disposal_Workflow cluster_generation Step 1: Waste Generation cluster_disposal Step 2: Segregation & Disposal Generate Chemical waste is generated (e.g., contaminated gloves, wipes, excess solid, solutions) Decision Is the waste contaminated with the fluorinated compound? Generate->Decision Halogenated Place in a clearly labeled 'HALOGENATED ORGANIC WASTE' container. Decision->Halogenated Yes NonHalogenated Place in 'NON-HALOGENATED ORGANIC WASTE' container. Decision->NonHalogenated No Label Ensure waste container label includes: - 'Hazardous Waste' - Full chemical name - Approximate concentrations Halogenated->Label

Caption: Waste segregation workflow for fluorinated compounds.

Disposal Steps:
  • Segregate : Never mix halogenated waste with non-halogenated waste.[15] The disposal process for halogenated compounds is more complex and costly, often requiring high-temperature incineration.[7][16]

  • Container : Use a designated, compatible, and sealable container clearly marked "Halogenated Organic Waste".[8][14]

  • Labeling : As soon as the first drop of waste is added, label the container with the words "Hazardous Waste" and the full chemical name: "7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid".[8] Do not use abbreviations. Update the label with percentages as other wastes are added.

  • Storage : Keep the waste container sealed when not in use and store it in a designated satellite accumulation area within the laboratory.

  • Disposal Request : Follow institutional procedures to request a pickup from the Environmental Health and Safety (EHS) department.

By integrating these scientifically grounded safety protocols into your daily workflow, you build a foundation of trust and reliability in your research, ensuring the well-being of your team and the integrity of your results.

References

  • Hazardous Waste Segregation. (n.d.). Environmental Health and Safety, University of Colorado Boulder.
  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, University of Illinois Urbana-Champaign.
  • Organic Solvents. (n.d.). Cornell University Environmental Health and Safety.
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (1987). U.S. Environmental Protection Agency.
  • Halogenated Solvents in Laboratories. (n.d.). Temple University Environmental Health and Radiation Safety.
  • What PPE Should You Wear When Handling Acid?. (2026). LeelineWork.
  • Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. (n.d.). University of Nebraska-Lincoln Environmental Health and Safety.
  • Personal Protective Equipment (PPE). (n.d.). Chemical Hazards Emergency Medical Management (CHEMM).
  • Safety equipment, PPE, for handling acids. (2022). Quicktest.
  • Safety Data Sheet: 2,3-Dihydrobenzo[b]furan-7-carboxylic acid. (2025). Fisher Scientific.
  • Safety Data Sheet. (2025). Sigma-Aldrich.
  • 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid. (n.d.). Vulcanchem.
  • Safety Data Sheet: Benzofuran-2-carboxylic Acid. (2025). TCI Chemicals.
  • A Technical Guide to 4-Fluoro-3-methylbenzofuran and Related Benzofurans. (n.d.). Benchchem.
  • Synthesis of Novel Fluorinated Benzofurans and Dihydrobenzofurans. (2017). AUB ScholarWorks.
  • Safety Data Sheet: 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid, 97%. (2023). Fisher Scientific.
  • Safety Data Sheet: rac-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic Acid. (2020). Santa Cruz Biotechnology.
  • 7-Fluoro-3-methyl-benzofuran-2-carboxylic acid. (n.d.). Labsolu.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid
Reactant of Route 2
7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.